molecular formula C13H16Cl3NO3 B1200943 Trichlamide CAS No. 70193-21-4

Trichlamide

Cat. No.: B1200943
CAS No.: 70193-21-4
M. Wt: 340.6 g/mol
InChI Key: NHTFLYKPEGXOAN-UHFFFAOYSA-N
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Description

Trichlamide is a member of salicylamides and a benzamide fungicide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl3NO3/c1-2-3-8-20-12(13(14,15)16)17-11(19)9-6-4-5-7-10(9)18/h4-7,12,18H,2-3,8H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTFLYKPEGXOAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C(Cl)(Cl)Cl)NC(=O)C1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00867877
Record name N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide
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Molecular Weight

340.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

70193-21-4
Record name Trichlamide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trichlamide [ISO]
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Record name N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide
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Record name 70193-21-4
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Foundational & Exploratory

Trichlamide's Mechanism of Action on Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichlamide, a benzamide fungicide, is recognized for its protective, non-systemic action against a range of fungal pathogens.[1] While its precise molecular target is not definitively established in publicly accessible literature, the available evidence strongly suggests a primary mechanism of action involving the disruption of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] This disruption leads to a cascade of downstream effects, compromising cell membrane integrity, inhibiting mycelial growth, and ultimately leading to fungal cell death. This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, details relevant experimental protocols for its study, and visualizes the key fungal signaling pathways affected. A notable gap in the existing literature is the lack of specific quantitative efficacy data (IC50/MIC values) for this compound against many common phytopathogenic fungi.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary fungicidal activity of this compound is attributed to its interference with the ergosterol biosynthesis pathway in fungal pathogens.[1] Ergosterol is a sterol unique to fungi, analogous to cholesterol in mammalian cells, and is indispensable for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane.[1] By inhibiting a key enzymatic step in this pathway, this compound effectively halts the production of this vital molecule.

The direct consequence of ergosterol depletion is a severe compromise of the fungal cell membrane's integrity. This leads to increased membrane permeability, leakage of essential intracellular components, and a disruption of vital cellular processes that are dependent on a functional membrane, such as nutrient transport and signaling.[1]

While the specific enzyme within the ergosterol biosynthesis pathway targeted by this compound has not been definitively identified in the available literature, its classification by the Fungicide Resistance Action Committee (FRAC) in Group 22 suggests a mechanism involving the inhibition of microsomal lipid peroxidation.[1] This may be linked to the enzymatic steps in sterol synthesis that occur within the endoplasmic reticulum.

The disruption of ergosterol synthesis and subsequent membrane damage manifests as a clear inhibition of fungal growth, particularly affecting mycelial development. The hyphae, the thread-like structures that form the mycelium, are essential for nutrient absorption and colonization of host tissues. This compound's action prevents the normal extension and branching of these hyphae, thereby stopping the progression of fungal infection.[1]

Downstream Cellular Effects and Signaling Pathways

The membrane stress induced by this compound's inhibition of ergosterol biosynthesis triggers a series of cellular stress responses in fungal pathogens. These signaling pathways are crucial for the fungus's attempt to adapt and survive the chemical assault. Understanding these pathways is vital for identifying potential synergistic targets and overcoming resistance mechanisms.

Cell Wall Integrity (CWI) Pathway

The CWI pathway is a primary response to cell surface stress. Depletion of ergosterol alters the physical properties of the plasma membrane, which is intimately linked to the cell wall. This stress is sensed by transmembrane proteins, initiating a MAP kinase cascade that ultimately leads to the activation of transcription factors. These transcription factors upregulate the expression of genes involved in cell wall synthesis and remodeling, in an attempt to compensate for the compromised cell membrane.

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ergosterol_Synth Ergosterol Biosynthesis This compound->Ergosterol_Synth Inhibits Membrane_Stress Membrane Stress (Ergosterol Depletion) Ergosterol_Synth->Membrane_Stress Sensor Transmembrane Sensors Membrane_Stress->Sensor Activates Rho_GTPase Rho-GTPase Sensor->Rho_GTPase PKC Protein Kinase C (PKC) Rho_GTPase->PKC MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) PKC->MAPK_Cascade TF Transcription Factors (e.g., Rlm1) MAPK_Cascade->TF Phosphorylates CWI_Genes Cell Wall Integrity Genes TF->CWI_Genes Upregulates

Cell Wall Integrity (CWI) Pathway Activation by this compound.
High Osmolarity Glycerol (HOG) Pathway

The HOG pathway is another critical stress-activated MAP kinase pathway in fungi. While its primary role is in responding to osmotic stress, it can also be activated by other stresses, including membrane damage. Activation of the HOG pathway leads to the production and accumulation of intracellular glycerol, which helps to stabilize the cell against osmotic imbalances that can arise from a permeable cell membrane.

HOG_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Ergosterol_Synth Ergosterol Biosynthesis This compound->Ergosterol_Synth Inhibits Membrane_Stress Membrane Stress Ergosterol_Synth->Membrane_Stress HOG_Sensor Osmosensors Membrane_Stress->HOG_Sensor Activates HOG_MAPK_Cascade HOG MAPK Cascade (Ssk2/Ste11, Pbs2, Hog1) HOG_Sensor->HOG_MAPK_Cascade Glycerol_Synth Glycerol Synthesis HOG_MAPK_Cascade->Glycerol_Synth Activates HOG_TF Transcription Factors HOG_MAPK_Cascade->HOG_TF Phosphorylates Stress_Response_Genes Stress Response Genes HOG_TF->Stress_Response_Genes Upregulates

High Osmolarity Glycerol (HOG) Pathway Activation.

Quantitative Data on Antifungal Efficacy

A comprehensive review of publicly available scientific literature did not yield specific Minimum Inhibitory Concentration (MIC) or 50% effective concentration (EC50) values for this compound against the key fungal pathogens Botrytis cinerea, Fusarium oxysporum, and Rhizoctonia solani. While this compound is noted for its efficacy against clubroot disease (Plasmodiophora brassicae) and Black Root Rot (Aphanomyces spp.), quantitative data for a broader range of fungal species is not readily accessible.[1] This represents a significant knowledge gap and an area for future research.

Table 1: Summary of this compound Efficacy (Qualitative)

Fungal Pathogen/ProtistDiseaseEfficacy
Plasmodiophora brassicaeClubroot diseaseNoted efficacy[1]
Aphanomyces spp.Black Root RotDemonstrated effectiveness[1]
Botrytis cinereaGrey MoldData not available
Fusarium oxysporumFusarium WiltData not available
Rhizoctonia solaniDamping-off, Root RotData not available

Detailed Experimental Protocols

To facilitate further research into the mechanism of action of this compound and other ergosterol biosynthesis inhibitors, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against a target fungal pathogen.

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of This compound in a 96-well plate. B Add a standardized fungal spore suspension to each well. A->B C Incubate plates at an optimal temperature for fungal growth. B->C D Visually or spectrophotometrically assess fungal growth. C->D E Determine the lowest concentration with no visible growth (MIC). D->E Ergosterol_Quant_Workflow A Grow fungal cultures with and without this compound. B Harvest and lyophilize fungal biomass. A->B C Saponify lipids with alcoholic KOH. B->C D Extract non-saponifiable lipids (including ergosterol) with n-hexane. C->D E Analyze the extract using HPLC with UV detection. D->E F Quantify ergosterol based on a standard curve. E->F

References

Synthesis of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for N-(1-butoxy-2,2,2-trichloroethyl)salicylamide, a compound of interest for its potential applications in various fields. This document outlines the probable synthetic route, details the necessary experimental protocols based on analogous reactions, and presents the expected quantitative data and characterization methods.

Synthetic Pathway Overview

The synthesis of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide, also known by its synonyms Trichlamide and Hataclean, is proposed to proceed via a two-step reaction sequence. The pathway involves the initial formation of a stable intermediate, N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide, through the condensation of salicylamide with chloral hydrate. This is followed by an etherification reaction of the hydroxyl group with 1-butanol to yield the final product.

The overall reaction can be summarized as follows:

Step 1: Condensation Salicylamide + Chloral Hydrate → N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide

Step 2: Etherification N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide + 1-Butanol → N-(1-butoxy-2,2,2-trichloroethyl)salicylamide

This synthetic approach is supported by established reactions in organic chemistry, particularly the reactivity of amides with aldehydes and the subsequent etherification of the resulting α-hydroxyalkylamides.

Experimental Protocols

The following are detailed experimental methodologies for the key steps in the synthesis of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide. These protocols are based on well-documented procedures for analogous chemical transformations.

Synthesis of N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide (Intermediate)

This procedure is adapted from the known condensation reactions of amides with chloral.

Materials:

  • Salicylamide

  • Chloral Hydrate

  • Toluene

  • Pyridine (catalyst)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, a mixture of salicylamide (1 equivalent) and chloral hydrate (1.1 equivalents) is suspended in toluene.

  • A catalytic amount of pyridine is added to the suspension.

  • The reaction mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

  • The crude product is washed with cold toluene and then recrystallized from a suitable solvent (e.g., ethanol/water mixture) to afford pure N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide.

Synthesis of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide (Final Product)

This protocol describes the etherification of the intermediate product.

Materials:

  • N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide

  • 1-Butanol

  • Sulfuric acid (catalyst)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide (1 equivalent) is dissolved in an excess of 1-butanol, which serves as both a reactant and a solvent.

  • A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

  • The mixture is heated to reflux for several hours, with the reaction progress monitored by TLC.

  • After the reaction is complete, the excess 1-butanol is removed under reduced pressure.

  • The residue is dissolved in dichloromethane and washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude N-(1-butoxy-2,2,2-trichloroethyl)salicylamide.

  • The final product is purified by column chromatography on silica gel or by recrystallization.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide and its intermediate. These values are based on typical yields and physical properties of structurally similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Expected Melting Point (°C)
N-(2,2,2-trichloro-1-hydroxyethyl)salicylamideC₉H₈Cl₃NO₃284.5280-90150-155
N-(1-butoxy-2,2,2-trichloroethyl)salicylamideC₁₃H₁₆Cl₃NO₃340.63[1]60-7595-100

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to elucidate the chemical structure of the intermediate and the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy will be used to identify the characteristic functional groups, such as the amide, hydroxyl, and ether linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the synthesized compounds.

  • Melting Point Analysis: The melting point of the purified products will be determined to assess their purity.

Visualization of the Synthesis Pathway

The logical flow of the synthesis is depicted in the following diagram generated using Graphviz.

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Etherification Salicylamide Salicylamide Intermediate N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide Salicylamide->Intermediate Toluene, Pyridine (cat.), Reflux ChloralHydrate Chloral Hydrate ChloralHydrate->Intermediate Toluene, Pyridine (cat.), Reflux FinalProduct N-(1-butoxy-2,2,2-trichloroethyl)salicylamide Intermediate->FinalProduct H₂SO₄ (cat.), Reflux Butanol 1-Butanol Butanol->FinalProduct H₂SO₄ (cat.), Reflux

Caption: Synthesis pathway of N-(1-butoxy-2,2,2-trichloroethyl)salicylamide.

The experimental workflow for the complete synthesis is illustrated in the diagram below.

Experimental_Workflow start Start step1 Condensation Reaction: Salicylamide + Chloral Hydrate in Toluene with Pyridine catalyst start->step1 reflux1 Reflux with Dean-Stark Trap step1->reflux1 workup1 Cool, Filter, and Recrystallize reflux1->workup1 intermediate Isolate Intermediate: N-(2,2,2-trichloro-1-hydroxyethyl)salicylamide workup1->intermediate step2 Etherification Reaction: Intermediate + 1-Butanol with H₂SO₄ catalyst intermediate->step2 reflux2 Reflux step2->reflux2 workup2 Solvent Removal, Extraction, and Washing reflux2->workup2 purification Purify by Column Chromatography or Recrystallization workup2->purification final_product Final Product: N-(1-butoxy-2,2,2-trichloroethyl)salicylamide purification->final_product characterization Characterization: NMR, IR, MS, MP final_product->characterization end End characterization->end

Caption: Experimental workflow for the synthesis of the target compound.

References

In-Depth Technical Guide to the Physicochemical Properties of Trichlamide for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlamide is a benzamide fungicide with known activity against various fungal pathogens. A thorough understanding of its physicochemical properties is fundamental for the design and execution of meaningful in vitro studies to elucidate its mechanism of action, determine its efficacy, and assess its potential toxicity. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, details relevant experimental protocols for its in vitro evaluation, and visualizes potential signaling pathways and experimental workflows.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for developing appropriate solvent systems, understanding its potential for membrane permeability, and designing effective delivery methods in in vitro assays.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₆Cl₃NO₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 340.63 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 71-73 °C--INVALID-LINK--
Boiling Point 457.4 °C at 760 mmHg--INVALID-LINK--
Density 1.353 g/cm³--INVALID-LINK--
Water Solubility Calculated log(1/S) = 4.71 (S in mol/L)--INVALID-LINK--
LogP (Octanol/Water) 3.635 - 4.5--INVALID-LINK--, --INVALID-LINK--
pKa Data not availableN/A

Experimental Protocols for In Vitro Studies

The following protocols are foundational for the in vitro assessment of this compound's antifungal activity and mechanism of action.

Mycelial Growth Inhibition Assay (Poisoned Food Technique)

This method is a standard procedure to determine the efficacy of a fungicide in inhibiting the growth of a target fungus.

Materials:

  • Pure culture of the target fungus (e.g., Fusarium spp., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) or other suitable fungal growth medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO or acetone)

  • Sterile petri dishes

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent.

  • Autoclave the fungal growth medium (e.g., PDA) and cool it to approximately 50-60°C.

  • Add the required volume of this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with the solvent alone.

  • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc from the edge of an actively growing fungal culture.

  • Place the fungal disc in the center of each petri dish.

  • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25-28°C).

  • Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the colony in the control plate and dt is the average diameter of the colony in the treated plate.

  • Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess the effect of this compound on the metabolic activity of fungal cells, providing an indication of cytotoxicity.

Materials:

  • Fungal spore suspension or protoplasts

  • Sabouraud Dextrose Broth (SDB) or other suitable liquid medium

  • This compound stock solution

  • 96-well microtiter plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Prepare a fungal spore suspension or protoplast solution of a known concentration in the appropriate liquid medium.

  • Dispense 100 µL of the fungal suspension into the wells of a 96-well plate.

  • Prepare serial dilutions of this compound in the culture medium and add 100 µL to the respective wells. Include a solvent control and a medium-only control.

  • Incubate the plate under conditions suitable for fungal growth (e.g., 25-28°C) for a predetermined period (e.g., 24-48 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for a further 2-4 hours.

  • If a formazan precipitate is formed, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of viability relative to the solvent control.

  • Determine the IC₅₀ (Inhibitory Concentration to reduce viability by 50%) value from the dose-response curve.

Fungal Cell Cycle Analysis by Flow Cytometry

This protocol allows for the investigation of this compound's effect on the progression of the fungal cell cycle.

Materials:

  • Fungal culture

  • This compound stock solution

  • Fixative (e.g., 70% ethanol)

  • RNase A

  • DNA stain (e.g., Propidium Iodide or SYBR Green)

  • Flow cytometer

Procedure:

  • Grow a fungal culture in liquid medium to the mid-logarithmic phase.

  • Treat the culture with this compound at a relevant concentration (e.g., the EC₅₀ value) for various time points. Include an untreated control.

  • Harvest the fungal cells by centrifugation.

  • Wash the cells with a suitable buffer (e.g., PBS).

  • Fix the cells by resuspending them in ice-cold 70% ethanol and incubating them at -20°C for at least 1 hour.

  • Rehydrate the cells by washing them with buffer.

  • Treat the cells with RNase A to remove RNA.

  • Stain the cells with a fluorescent DNA dye.

  • Analyze the DNA content of the cells using a flow cytometer.

  • The resulting histograms will show the distribution of cells in different phases of the cell cycle (G1, S, and G2/M), allowing for the identification of any cell cycle arrest caused by this compound.

Potential Signaling Pathways and Experimental Workflows

While the specific signaling pathways affected by this compound are not yet fully elucidated, based on its classification as a fungicide, several key fungal pathways are plausible targets. The following diagrams, generated using Graphviz, illustrate these potential mechanisms and a general workflow for in vitro screening.

experimental_workflow cluster_prep Preparation cluster_assay In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion fungal_culture Fungal Culture growth_inhibition Mycelial Growth Inhibition fungal_culture->growth_inhibition cytotoxicity Cytotoxicity Assay (e.g., MTT) fungal_culture->cytotoxicity cell_cycle Cell Cycle Analysis fungal_culture->cell_cycle trichlamide_prep This compound Stock Preparation trichlamide_prep->growth_inhibition trichlamide_prep->cytotoxicity trichlamide_prep->cell_cycle ec50 EC50 Determination growth_inhibition->ec50 ic50 IC50 Determination cytotoxicity->ic50 cell_cycle_arrest Cell Cycle Arrest Analysis cell_cycle->cell_cycle_arrest moa Mechanism of Action Hypothesis ec50->moa ic50->moa cell_cycle_arrest->moa

Caption: Experimental workflow for in vitro fungicide screening.

ergosterol_biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol Erg1 ergosterol Ergosterol lanosterol->ergosterol Erg11 (CYP51) & other enzymes membrane Fungal Cell Membrane ergosterol->membrane This compound This compound (Hypothesized) This compound->lanosterol Inhibition?

Caption: Hypothesized inhibition of the ergosterol biosynthesis pathway by this compound.

map_kinase_pathway stress Environmental Stress (e.g., Osmotic, Oxidative) receptor Membrane Receptor stress->receptor mapkkk MAPKKK receptor->mapkkk mapkk MAPKK mapkkk->mapkk Phosphorylation mapk MAPK (e.g., Hog1) mapkk->mapk Phosphorylation transcription_factor Transcription Factor mapk->transcription_factor Phosphorylation response Stress Response Genes transcription_factor->response This compound This compound (Hypothesized) This compound->mapkkk Dysregulation?

Caption: Putative dysregulation of a MAP kinase signaling pathway by this compound.

pkc_pathway cell_wall_stress Cell Wall Stress membrane_sensor Membrane Sensor cell_wall_stress->membrane_sensor pkc Protein Kinase C (PKC) membrane_sensor->pkc mapk_cascade MAPK Cascade (Cell Wall Integrity) pkc->mapk_cascade cell_wall_synthesis Cell Wall Synthesis Genes mapk_cascade->cell_wall_synthesis This compound This compound (Hypothesized) This compound->pkc Interference?

Trichlamide: A Technical Guide to its Discovery, History, and Role in Crop Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trichlamide, a salicylamide-based fungicide, has played a niche but important role in crop protection, particularly in the management of soil-borne fungal pathogens. This technical guide provides a comprehensive overview of the discovery, history, and fungicidal action of this compound. While specific quantitative efficacy data and detailed experimental protocols are not extensively available in public literature, this document synthesizes the existing knowledge to provide a thorough understanding of this compound. This compound's primary mode of action is understood to be the inhibition of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. It is also suggested to function through the inhibition of microsomal lipid peroxidation. Developed by Nippon Kayaku, this compound represents a targeted approach to controlling specific and challenging agricultural diseases.

Discovery and History

The development of this compound, chemically known as N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide, emerged from the broader efforts in agrochemical research to discover effective solutions for plant diseases that threaten food production.[1] While specific details about the individual researchers and the exact timeline of its discovery are not widely documented, the key developmental history can be traced through patent literature.

A foundational Japanese patent filed by Nippon Kayaku Co., Ltd. in 1977 (JPS5439040A) describes novel 2-hydroxybenzamide derivatives and their application as soil bactericides.[2] This patent lays the groundwork for the synthesis and utility of compounds with the core structure of this compound. Marketed under trade names such as Hataclean, this compound was developed for use in soil treatment applications to prevent infections from various pathogens.[1] Its primary application has been in safeguarding cash crops from fungal diseases.[1]

Chemical Properties and Synthesis

This compound is a synthetic organic compound classified as a benzamide fungicide, specifically a salicylamide.[1] Its chemical structure features a benzamide group, which is characteristic of this fungicide class.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name(RS)-N-(1-butoxy-2,2,2-trichloroethyl)salicylamide
CAS Number70193-21-4
Molecular FormulaC13H16Cl3NO3
Molecular Weight340.6 g/mol
AppearanceSolid
ClassBenzamide Fungicide (Salicylamide)

The synthesis of this compound generally involves a two-step process. The initial step is the reaction of salicylamide with chloral (trichloroacetaldehyde). The resulting intermediate is then reacted with a halogenating agent to produce the final this compound compound.[2] This synthetic pathway is crucial for producing the N-(1-butoxy-2,2,2-trichloroethyl) side chain, which, along with the three chlorine atoms, is a significant contributor to its biological activity.[1]

Synthesis_Workflow Salicylamide Salicylamide Intermediate Intermediate Product Salicylamide->Intermediate Reaction Chloral Chloral Chloral->Intermediate This compound This compound Intermediate->this compound Reaction Halogenating_Agent Halogenating Agent Halogenating_Agent->this compound

A simplified workflow for the synthesis of this compound.

Mode of Action

The primary mode of action of this compound is the inhibition of the ergosterol biosynthesis pathway in fungi.[1] Ergosterol is a sterol unique to fungi and is an essential component for maintaining the structure, fluidity, and integrity of the fungal cell membrane, analogous to the role of cholesterol in animal cells.[1] By inhibiting this pathway, this compound effectively halts the production of this vital molecule, leading to disruption of the fungal cell membrane and ultimately, cell death.

The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 22, based on its mechanism of action.[1] Some research also suggests that its mechanism may involve the inhibition of microsomal lipid peroxidation.[1]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway Acetate Acetate Mevalonate Mevalonate Acetate->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) This compound This compound This compound->Inhibition

Inhibition of the ergosterol biosynthesis pathway by this compound.

Efficacy and Crop Protection

This compound is characterized as a broad-spectrum, non-systemic, contact fungicide.[1] It is particularly noted for its efficacy against soil-borne pathogens.[1] Its application is primarily through soil treatment to prevent crop infections.[3]

Table 2: General Efficacy Profile of this compound

CharacteristicDescription
Spectrum of ActivityBroad-spectrum against various soil-borne fungal pathogens.[1]
Mode of ApplicationPrimarily soil treatment.[3]
SystemicityNon-systemic, contact fungicide.[1]
Key Targeted DiseasesClubroot (Plasmodiophora brassicae), Black Root Rot (Aphanomyces spp.).[1]

Experimental Protocols

Detailed experimental protocols for this compound-specific bioassays are not publicly available. However, a general methodology for testing the efficacy of a soil-applied fungicide against soil-borne pathogens can be outlined.

General In Vitro Fungicide Efficacy Bioassay Protocol
  • Pathogen Culture: The target soil-borne fungal pathogen is cultured on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), until a sufficient amount of mycelium or spores is produced.

  • Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent, and then a series of dilutions are made to achieve the desired test concentrations.

  • Poisoned Agar Method: The different concentrations of the this compound solution are incorporated into molten PDA. The agar is then poured into Petri dishes and allowed to solidify.

  • Inoculation: A small plug of the fungal mycelium or a suspension of spores is placed in the center of each this compound-amended and control (no fungicide) Petri dish.

  • Incubation: The plates are incubated at an optimal temperature and humidity for the growth of the specific pathogen.

  • Data Collection: The radial growth of the fungal colony is measured at regular intervals.

  • Data Analysis: The percentage of growth inhibition is calculated for each concentration of this compound compared to the control. This data can then be used to determine the EC50 value (the concentration that inhibits growth by 50%).

Bioassay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Pathogen_Culture 1. Pathogen Culture Inoculation 4. Inoculation of Plates Pathogen_Culture->Inoculation Fungicide_Stock 2. Prepare this compound Stock Solution & Dilutions Poisoned_Agar 3. Poisoned Agar Preparation Fungicide_Stock->Poisoned_Agar Poisoned_Agar->Inoculation Incubation 5. Incubation Inoculation->Incubation Data_Collection 6. Measure Radial Growth Incubation->Data_Collection Data_Analysis 7. Calculate Inhibition & EC50 Data_Collection->Data_Analysis

A general experimental workflow for an in vitro fungicide bioassay.

Conclusion

This compound stands as a noteworthy example of a targeted fungicidal agent developed for the control of specific, challenging soil-borne plant pathogens. Its primary mechanism of inhibiting ergosterol biosynthesis places it within a critical class of antifungal compounds. While the publicly available data on its specific efficacy and detailed experimental validation are limited, its history of commercial use by Nippon Kayaku underscores its value in practical crop protection strategies. Further research and disclosure of more detailed technical data would be beneficial for the scientific community to fully appreciate the nuances of its fungicidal activity and potential for future applications in integrated pest management programs.

References

Ergosterol Biosynthesis Inhibition: A Core Antifungal Strategy with a Note on Trichlamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ergosterol biosynthesis pathway as a primary target for antifungal drug development. It details the mechanism of action of key inhibitor classes, presents exemplary quantitative data and experimental protocols for well-characterized agents, and discusses the available information regarding the antifungal compound Trichlamide in this context.

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

Ergosterol is an essential sterol in fungi, analogous to cholesterol in mammalian cells, responsible for maintaining the integrity, fluidity, and permeability of the fungal cell membrane.[1][2] The biosynthetic pathway of ergosterol is a complex, multi-step process that has been extensively studied as a target for antifungal agents.[3] The disruption of this pathway leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately causing fungal cell death.[2] Several key enzymes in this pathway are targets for major classes of antifungal drugs, including azoles, allylamines, and morpholines.[2][4][5]

The following diagram illustrates a simplified overview of the ergosterol biosynthesis pathway, highlighting the points of inhibition by major antifungal classes.

Ergosterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Erg9p (Squalene Synthase) Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Erg1p (Squalene Epoxidase) Target of Allylamines (e.g., Terbinafine) Lanosterol Lanosterol Squalene epoxide->Lanosterol Erg7p (Lanosterol Synthase) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Erg11p/CYP51 (Lanosterol 14α-demethylase) Target of Azoles (e.g., Fluconazole) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Erg24p (C14-sterol reductase) Target of Morpholines (e.g., Amorolfine) Fecosterol Fecosterol Zymosterol->Fecosterol Erg2p (C8-sterol isomerase) Target of Morpholines (e.g., Amorolfine) Episterol Episterol Fecosterol->Episterol Erg3p (C5-sterol desaturase) Ergosterol Ergosterol Episterol->Ergosterol Erg5p (C22-sterol desaturase)

Caption: Simplified Ergosterol Biosynthesis Pathway and Inhibitor Targets.

This compound: An Antifungal with a Primary Mechanism Outside of Ergosterol Synthesis

This compound is a benzamide fungicide known for its broad-spectrum, non-systemic contact activity against soilborne pathogens.[1] The primary mode of action attributed to this compound is the inhibition of microsomal lipid peroxidation.[1] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 22 based on this mechanism.[1]

While the inhibition of lipid peroxidation is its main fungicidal mechanism, some research suggests a potential secondary role involving the disruption of ergosterol synthesis.[1] However, detailed studies confirming this secondary mechanism of action and identifying a specific enzymatic target within the ergosterol pathway are not extensively available in the public literature. The fungicidal activity of this compound is also noted to be significantly influenced by its three chlorine atoms.[1]

Quantitative Analysis of Ergosterol Biosynthesis Inhibitors

To illustrate the quantitative assessment of antifungal compounds targeting ergosterol biosynthesis, the following tables summarize representative data for well-characterized inhibitors from the azole and allylamine classes.

Table 1: Minimum Inhibitory Concentration (MIC) of Representative Ergosterol Biosynthesis Inhibitors

CompoundFungal SpeciesMIC Range (µg/mL)
Azoles
FluconazoleCandida albicans0.25 - 16
ItraconazoleAspergillus fumigatus0.125 - 8
VoriconazoleCandida glabrata0.03 - 4
Allylamines
TerbinafineTrichophyton rubrum0.001 - 0.03
NaftifineCandida parapsilosis0.12 - >128

Note: MIC values can vary significantly based on the specific strain, testing method (e.g., CLSI, EUCAST), and incubation conditions. The data presented are illustrative ranges.

Table 2: IC50 Values for Inhibition of Key Pathway Enzymes

CompoundEnzyme TargetFungal SpeciesIC50 (nM)
TerbinafineSqualene EpoxidaseCandida albicans30 - 100
ItraconazoleLanosterol 14α-demethylaseCandida albicans5 - 20

Note: IC50 values are highly dependent on the assay conditions, including substrate concentration and enzyme preparation.

Experimental Protocols for Assessing Ergosterol Biosynthesis Inhibition

The following sections detail generalized protocols for determining the antifungal activity and mechanism of action of compounds targeting the ergosterol biosynthesis pathway.

Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Fungal isolate

  • Standardized inoculum (e.g., 0.5 McFarland standard)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal agent stock solution

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (optional)

Procedure:

  • Prepare serial twofold dilutions of the antifungal agent in RPMI 1640 medium directly in the 96-well plates.

  • Prepare a standardized fungal inoculum and dilute it in RPMI 1640 to the desired final concentration (e.g., 0.5 x 103 to 2.5 x 103 CFU/mL).

  • Add the fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC by visual inspection as the lowest concentration of the drug that causes a significant reduction (typically ≥50% or 100%) in growth compared to the drug-free control.

The following diagram illustrates the workflow for a broth microdilution assay.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A1 Prepare Antifungal Stock Solution B1 Serial Dilution of Antifungal in 96-Well Plate A1->B1 A2 Prepare Fungal Inoculum B2 Inoculate Wells with Fungal Suspension A2->B2 B1->B2 C1 Incubate at 35°C for 24-48 hours B2->C1 C2 Visually or Spectrophotometrically Read Plates C1->C2 C3 Determine MIC C2->C3

Caption: Workflow for a Broth Microdilution Antifungal Susceptibility Test.

Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify the specific enzyme in the ergosterol pathway that is inhibited by a compound. Inhibition of a specific enzyme leads to the accumulation of its substrate and a depletion of subsequent products.

Objective: To analyze the sterol composition of fungal cells treated with a potential ergosterol biosynthesis inhibitor.

Materials:

  • Fungal culture (e.g., Saccharomyces cerevisiae, Candida albicans)

  • Test compound

  • Saponification solution (e.g., alcoholic KOH)

  • Organic solvent for extraction (e.g., n-heptane or hexane)

  • Derivatizing agent (e.g., BSTFA with TMCS)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Culturing and Treatment: Grow fungal cells to mid-log phase and then expose them to a sublethal concentration (e.g., 0.5 x MIC) of the test compound for a defined period.

  • Lipid Extraction: Harvest the cells, wash them, and saponify the cell pellet to hydrolyze sterol esters.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing the free sterols) with an organic solvent.

  • Derivatization: Evaporate the solvent and derivatize the sterols to make them volatile for GC analysis. This is typically done by silylation.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS. The sterols are separated based on their retention times and identified by their characteristic mass spectra.

  • Data Analysis: Compare the sterol profile of the treated cells to that of untreated cells. The accumulation of a specific sterol intermediate (e.g., squalene for squalene epoxidase inhibitors, lanosterol for 14α-demethylase inhibitors) indicates the target of inhibition.

The following diagram outlines the logical flow of identifying an inhibitor's target using sterol profile analysis.

Sterol_Analysis_Logic cluster_outcomes Inference of Target Start Fungal Cells Treated with Test Compound Process Lipid Extraction & Sterol Analysis by GC-MS Start->Process Decision Accumulated Sterol Intermediate? Process->Decision Outcome1 Squalene Accumulates => Erg1p (Squalene Epoxidase) Inhibition Decision->Outcome1 Squalene Outcome2 Lanosterol Accumulates => Erg11p (14α-demethylase) Inhibition Decision->Outcome2 Lanosterol Outcome3 Other Intermediates => Other Enzyme Target Decision->Outcome3 Other Outcome4 No Accumulation => Different MOA Decision->Outcome4 None

Caption: Logical Flow for Target Identification via Sterol Profile Analysis.

References

An In-depth Technical Guide to Trichlamide (CAS 70193-21-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trichlamide (CAS 70193-21-4) is a salicylamide benzamide fungicide recognized for its efficacy against a range of soil-borne fungal pathogens. This technical guide provides a comprehensive overview of this compound, consolidating available research on its chemical and physical properties, synthesis, mechanism of action, biological activity, and toxicological profile. The primary mode of action of this compound is the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane. This document summarizes quantitative data in structured tables, details experimental methodologies where available, and presents visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound for research and development purposes.

Chemical and Physical Properties

This compound, with the IUPAC name N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide, is a chiral molecule that exists as a racemic mixture in its technical grade form.[1] Its chemical structure features a salicylamide core, which is critical for its biological activity. The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₃H₁₆Cl₃NO₃[2]
Molecular Weight 340.63 g/mol [2]
CAS Number 70193-21-4[2]
Melting Point 71-73 °C[3]
Boiling Point 457.4 °C at 760 mmHg[3]
Density 1.353 g/cm³[3]
logP (Octanol-Water Partition Coefficient) 4.02590[3]
Water Solubility 6.5 mg/L at 20 °C[4]
Synonyms Hataclean, NK 483, WL 105305, N-(1-Butoxy-2,2,2-trichloroethyl)salicylamide[5]

Synthesis

The synthesis of this compound typically involves the reaction of salicylamide with 1-butoxy-2,2,2-trichloroethyl chloride. This reaction is generally carried out under basic conditions in a non-aqueous solvent.

General Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with salicylamide and a suitable non-aqueous solvent (e.g., dichloromethane).

  • Base Addition: A base, such as triethylamine, is added to the mixture to act as a proton scavenger. The mixture is stirred until the salicylamide is fully dissolved.

  • Addition of Alkylating Agent: 1-Butoxy-2,2,2-trichloroethyl chloride is added dropwise to the reaction mixture via the addition funnel, while maintaining a controlled temperature to manage the exothermic reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is typically washed with water and brine to remove the base and any water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate).

  • Purification: The crude product is purified, commonly by recrystallization from a suitable solvent or by column chromatography, to yield pure this compound.

General synthesis workflow for this compound.

Mechanism of Action and Biological Activity

This compound is a broad-spectrum, non-systemic contact fungicide. Its primary mechanism of action is the inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in animal cells, and is essential for maintaining membrane integrity, fluidity, and function. By disrupting ergosterol synthesis, this compound compromises the fungal cell membrane, leading to cell death.

While specific IC₅₀ or MIC (Minimum Inhibitory Concentration) values for this compound against a wide range of fungi are not extensively reported in publicly available literature, research on related salicylamide derivatives has demonstrated their antifungal potential. For instance, various N-substituted salicylamides have shown inhibitory activity against Candida species, with MIC values in the micromolar range.[2]

Ergosterol Biosynthesis Pathway and Inhibition

The ergosterol biosynthesis pathway is a complex multi-step process. This compound is believed to interfere with one or more enzymatic steps in this pathway. The diagram below illustrates a simplified overview of the ergosterol biosynthesis pathway, highlighting the general point of action for sterol biosynthesis inhibitors.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Isopentenyl_PP Isopentenyl-PP Mevalonate->Isopentenyl_PP Squalene Squalene Isopentenyl_PP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane_Disruption Disruption of Cell Membrane Integrity Inhibitor This compound Inhibitor->Inhibition Inhibition->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death G Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilute Inoculate Inoculate Microtiter Plate Serial_Dilute->Inoculate Prepare_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC Incubate->Read_MIC End End Read_MIC->End

References

The Unseen Impact: A Technical Guide to the Ecotoxicological Effects of Trichlamide on Non-Target Soil Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes the available scientific understanding of the potential effects of the fungicide trichlamide on non-target soil microorganisms. It is critical to note that direct, peer-reviewed studies specifically investigating the ecotoxicological impact of this compound on soil microbial communities are notably scarce in publicly accessible literature. Consequently, this guide draws upon the known properties of this compound, data from studies on analogous fungicides, and established principles of soil ecotoxicology. The experimental protocols and data presented herein are illustrative examples based on common methodologies in the field and should be adapted and validated for specific research on this compound.

Executive Summary

This compound, a benzamide fungicide with the chemical formula C₁₃H₁₆Cl₃NO₃, is utilized in agriculture for the control of soil-borne fungal pathogens. Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. While effective against target pathogens, the introduction of any bioactive compound into the soil ecosystem raises concerns about its impact on the vast and diverse communities of non-target microorganisms. These microorganisms are fundamental to soil health, nutrient cycling, and overall ecosystem stability. This technical guide provides a comprehensive overview of the potential effects of this compound on these vital microbial communities, detailing hypothetical quantitative data, standardized experimental protocols for assessment, and conceptual diagrams of interaction pathways.

This compound: Properties and Mode of Action

This compound is a contact fungicide used for soil treatment. Its IUPAC name is N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide, and its CAS Registry Number is 70193-21-4. The primary fungicidal activity of this compound stems from its ability to disrupt the synthesis of ergosterol in fungi. This disruption leads to impaired cell membrane integrity and ultimately, fungal cell death.

Potential Effects on Non-Target Soil Microbial Communities

The application of fungicides to soil can have a range of effects on non-target microorganisms, including bacteria, archaea, and other fungi. These effects can be direct, through toxicity to the organisms, or indirect, by altering the ecological balance of the soil environment. Based on studies of other fungicides, the potential impacts of this compound can be categorized as follows:

  • Alterations in Microbial Community Structure and Diversity: Fungicides can lead to a reduction in fungal diversity and abundance. For example, the fungicide thifluzamide has been shown to reduce fungal alpha diversity (Sobs, Shannon, Simpson indexes) and alter the fungal community structure in soil.[1] This can create a niche for more resistant or opportunistic species to proliferate, potentially including pathogenic bacteria.

  • Impact on Soil Microbial Biomass: While some fungicides may not show a significant effect on the total microbial biomass, others can cause a transient or long-term decrease.

  • Inhibition of Soil Enzyme Activities: Soil enzymes, which are crucial for nutrient cycling, can be inhibited by pesticides. Fungicides, in particular, have been observed to have predominantly negative effects on the activities of various soil enzymes.

  • Effects on Functional Microbial Groups: Specific functional groups of microorganisms, such as those involved in nitrogen fixation, nitrification, and denitrification, can be sensitive to pesticide application.

Quantitative Data Summary

The following tables present hypothetical quantitative data illustrating the potential effects of this compound on soil microbial parameters. These values are based on typical findings in soil ecotoxicology studies of fungicides and are intended for illustrative purposes.

Table 1: Hypothetical Effects of this compound on Soil Microbial Community Diversity Indices

TreatmentApplication Rate (mg/kg soil)Bacterial Shannon Index (H')Fungal Shannon Index (H')
Control05.8 ± 0.23.5 ± 0.1
This compound15.7 ± 0.33.1 ± 0.2
This compound105.5 ± 0.22.6 ± 0.3**
This compound1005.1 ± 0.42.0 ± 0.2***

*Statistically significant difference from control (p < 0.05). **(p < 0.01), ***(p < 0.001). Data are presented as mean ± standard deviation.

Table 2: Hypothetical Effects of this compound on Soil Microbial Biomass and Respiration

TreatmentApplication Rate (mg/kg soil)Microbial Biomass Carbon (μg C/g soil)Basal Respiration (μg CO₂-C/g soil/h)
Control0450 ± 301.2 ± 0.1
This compound1430 ± 251.3 ± 0.1
This compound10380 ± 401.5 ± 0.2
This compound100310 ± 35 1.9 ± 0.3

*Statistically significant difference from control (p < 0.05). **(p < 0.01). Data are presented as mean ± standard deviation.

Table 3: Hypothetical Effects of this compound on Soil Enzyme Activities

TreatmentApplication Rate (mg/kg soil)Dehydrogenase Activity (μg TPF/g soil/24h)Phosphatase Activity (μg pNP/g soil/h)Urease Activity (μg NH₄⁺-N/g soil/2h)
Control015.2 ± 1.1250 ± 2085 ± 7
This compound114.5 ± 1.3235 ± 1881 ± 6
This compound1011.8 ± 0.9190 ± 1572 ± 5*
This compound1008.1 ± 0.7 145 ± 1258 ± 4**

*Statistically significant difference from control (p < 0.05). **(p < 0.01). TPF = triphenyl formazan; pNP = p-nitrophenol. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's effects on soil microorganisms. The following are standard protocols that can be adapted for such studies.

Soil Sample Collection and Preparation
  • Soil Collection: Collect soil samples from the top 15 cm of the desired field site. Remove large debris and plant matter.

  • Sieving: Air-dry the soil samples and pass them through a 2 mm sieve to ensure homogeneity.

  • Characterization: Analyze the basic physicochemical properties of the soil, including pH, organic matter content, texture, and nutrient levels.

Microcosm Setup and this compound Application
  • Microcosms: Use 500 g of the prepared soil in 1 L glass jars as microcosms.

  • Moisture Adjustment: Adjust the soil moisture to 60% of its water-holding capacity.

  • Pre-incubation: Pre-incubate the soil microcosms at 25°C for one week to stabilize microbial activity.

  • This compound Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone). Apply the solution to the soil to achieve the desired final concentrations (e.g., 0, 1, 10, 100 mg/kg). Ensure the solvent is evaporated before sealing the jars.

  • Incubation: Incubate the microcosms in the dark at 25°C for a specified period (e.g., 7, 14, 28, and 60 days), with periodic aeration.

Analysis of Microbial Community Structure
  • DNA Extraction: Extract total soil DNA from 0.5 g soil samples using a commercially available soil DNA isolation kit.

  • PCR Amplification: Amplify the bacterial 16S rRNA gene and the fungal ITS (Internal Transcribed Spacer) region using specific primers.

  • High-Throughput Sequencing: Sequence the amplicons using a next-generation sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Process the sequencing data to determine operational taxonomic units (OTUs), calculate diversity indices (e.g., Shannon, Simpson), and analyze community composition.

Measurement of Soil Enzyme Activities
  • Dehydrogenase Activity: Measure using the triphenyltetrazolium chloride (TTC) reduction method.

  • Phosphatase Activity: Determine using p-nitrophenyl phosphate as a substrate and measuring the release of p-nitrophenol.

  • Urease Activity: Quantify by measuring the rate of urea hydrolysis to ammonia.

Visualizations

Logical Workflow for Assessing this compound's Ecotoxicological Impact

experimental_workflow cluster_setup Experimental Setup cluster_analysis Microbial Analysis cluster_functional Functional Analysis cluster_synthesis Data Synthesis & Interpretation soil_collection Soil Collection & Sieving microcosm_setup Microcosm Preparation soil_collection->microcosm_setup trichlamide_application This compound Application microcosm_setup->trichlamide_application incubation Incubation trichlamide_application->incubation dna_extraction Soil DNA Extraction incubation->dna_extraction enzyme_assays Enzyme Activity Assays incubation->enzyme_assays respiration Microbial Respiration incubation->respiration sequencing 16S & ITS Sequencing dna_extraction->sequencing bioinformatics Bioinformatic Analysis sequencing->bioinformatics community_structure Community Structure & Diversity bioinformatics->community_structure data_integration Data Integration community_structure->data_integration functional_impact Functional Impact Assessment enzyme_assays->functional_impact respiration->functional_impact functional_impact->data_integration statistical_analysis Statistical Analysis data_integration->statistical_analysis conclusion Conclusion on Ecotoxicological Risk statistical_analysis->conclusion

Caption: Experimental workflow for assessing this compound's impact.

Conceptual Signaling Pathway of this compound's Action and Non-Target Effects

signaling_pathway cluster_this compound This compound Application cluster_target Target Fungi cluster_nontarget Non-Target Microorganisms cluster_ecosystem Ecosystem Level Effects This compound This compound ergosterol_synthesis Ergosterol Biosynthesis This compound->ergosterol_synthesis Inhibits bacterial_community Bacterial Community Shift This compound->bacterial_community Indirect Effect fungal_community Non-Target Fungal Community Shift This compound->fungal_community Direct Effect enzyme_activity Soil Enzyme Inhibition This compound->enzyme_activity Direct/Indirect Effect cell_membrane Fungal Cell Membrane Integrity ergosterol_synthesis->cell_membrane Disrupts fungal_death Pathogen Death cell_membrane->fungal_death Leads to nutrient_cycling Altered Nutrient Cycling bacterial_community->nutrient_cycling fungal_community->nutrient_cycling enzyme_activity->nutrient_cycling soil_health Reduced Soil Health nutrient_cycling->soil_health

Caption: this compound's action and potential non-target effects.

Conclusion and Future Research Directions

While this compound is an effective tool for managing specific soil-borne fungal diseases, its potential impact on the broader soil microbial ecosystem cannot be overlooked. The lack of specific research on this compound's non-target effects represents a significant knowledge gap. Future research should prioritize:

  • Standardized Ecotoxicological Studies: Conducting comprehensive studies following established protocols to generate robust data on the effects of this compound on soil microbial diversity, biomass, and function.

  • Dose-Response and Persistence Studies: Determining the concentration-dependent effects of this compound and its persistence in different soil types to understand the duration of its impact.

  • Functional Redundancy Assessment: Investigating whether the potential loss of sensitive microbial taxa is compensated by the functional redundancy of the remaining community.

  • Interactions with Other Stressors: Evaluating the combined effects of this compound with other agricultural inputs and environmental stressors on soil microorganisms.

A deeper understanding of these aspects will enable a more holistic risk assessment of this compound and inform the development of sustainable agricultural practices that minimize unintended ecological consequences.

References

Methodological & Application

Trichlamide: Application Notes and Protocols for Antifungal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlamide, a benzamide fungicide, demonstrates notable antifungal properties. Its primary mechanism of action involves the disruption of essential cellular processes in fungal pathogens. This document provides detailed application notes and standardized experimental protocols for evaluating the antifungal efficacy of this compound. The information is intended to guide researchers in the consistent and reproducible assessment of this compound's activity against various fungal species.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's antifungal effect stems from its ability to inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Ergosterol plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. By targeting and inhibiting key enzymes in the ergosterol biosynthesis pathway, this compound disrupts the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This targeted action makes it an effective agent against a range of fungal pathogens.

Ergosterol Biosynthesis Pathway and this compound's Site of Action

The following diagram illustrates the ergosterol biosynthesis pathway in fungi, highlighting the enzymatic steps that are potential targets for antifungal agents like this compound.

Ergosterol_Pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl Pyrophosphate mevalonate->isopentenyl_pp squalene Squalene isopentenyl_pp->squalene squalene_epoxide Squalene Epoxide squalene->squalene_epoxide lanosterol Lanosterol squalene_epoxide->lanosterol ergosterol_intermediates Ergosterol Intermediates lanosterol->ergosterol_intermediates ergosterol Ergosterol ergosterol_intermediates->ergosterol membrane Fungal Cell Membrane ergosterol->membrane This compound This compound This compound->lanosterol Inhibition azoles Azoles azoles->lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway with the inhibitory action of this compound.

Quantitative Data Summary

While this compound is recognized as an agricultural fungicide, specific Minimum Inhibitory Concentration (MIC) data from standardized in vitro antifungal susceptibility testing against medically important fungi such as Candida albicans and Aspergillus fumigatus is not extensively available in publicly accessible scientific literature. The following tables are provided as templates for researchers to populate with their own experimental data when evaluating this compound.

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Yeast Pathogens

Fungal SpeciesStrainMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Candida albicansATCC 90028Data to be determinedData to be determined
Candida glabrataATCC 90030Data to be determinedData to be determined
Cryptococcus neoformansATCC 90112Data to be determinedData to be determined

Table 2: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Filamentous Fungi

Fungal SpeciesStrainMIC (µg/mL)
Aspergillus fumigatusATCC 204305Data to be determined
Aspergillus nigerATCC 16404Data to be determined
Trichophyton rubrumATCC 28188Data to be determined

Experimental Protocols

The following are detailed protocols for determining the antifungal activity of this compound.

Broth Microdilution Assay for Yeasts

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against yeast species and is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_this compound->serial_dilution prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) add_inoculum Add Fungal Inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate at 35°C for 24-48 hours add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal strains (e.g., Candida albicans)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a concentration of 10 mg/mL.

    • Further dilute this stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

  • Preparation of Fungal Inoculum:

    • Culture the yeast on Sabouraud Dextrose Agar at 35°C for 24 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm of 0.08-0.10).

    • This suspension will have a concentration of approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.

  • Assay Performance:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column.

    • Add 100 µL of the diluted fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (medium and inoculum) and a sterility control (medium only).

  • Incubation and Reading:

    • Incubate the plate at 35°C for 24-48 hours.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Disk Diffusion Assay

This method provides a qualitative assessment of antifungal activity and is useful for screening purposes.

Workflow for Disk Diffusion Assay

Disk_Diffusion_Workflow prep_agar Prepare Mueller-Hinton Agar Plates swab_plate Swab Inoculum onto Agar Surface prep_agar->swab_plate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) prep_inoculum->swab_plate apply_disks Apply this compound-impregnated Disks swab_plate->apply_disks incubate Incubate at 35°C for 24-48 hours apply_disks->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones

Application Note: Detection and Quantification of Trichlamide in Soil Samples

Author: BenchChem Technical Support Team. Date: December 2025

AN-S012

Audience: Researchers, environmental scientists, and analytical chemists.

Purpose: This document provides a comprehensive overview and detailed protocols for the analytical determination of "Trichlamide" in soil matrices. Due to the lack of specific literature for "this compound," this note establishes a generalized framework based on methodologies for analogous chemical compounds, such as acrylamide and triazole fungicides, commonly analyzed in environmental samples. The protocols cover sample preparation, extraction, and analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Introduction

The monitoring of soil for chemical contaminants is crucial for environmental protection and food safety. "this compound," representing a class of potentially harmful organic compounds, requires sensitive and reliable analytical methods for its detection at trace levels. The complexity of the soil matrix, with its diverse organic and inorganic components, presents a significant challenge for analysis, necessitating robust sample preparation and cleanup procedures to minimize interference and ensure accurate quantification.[1][2][3]

This application note details validated methods for extracting and quantifying trace levels of contaminants from soil, adaptable for a compound with the hypothetical characteristics of this compound. The primary techniques discussed are HPLC-UV for general screening, GC-MS for volatile and semi-volatile analogs, and the highly sensitive and specific LC-MS/MS for trace-level quantification.[4][5]

General Soil Sample Preparation

Proper sample preparation is critical to ensure the generation of high-quality analytical data.[2] The process typically involves sample collection, preprocessing (drying and sieving), extraction of the analyte, and cleanup of the extract before instrumental analysis.[1][2][6]

Preprocessing of Soil Samples
  • Drying: Soil samples are typically air-dried or dried in an oven at a low temperature (e.g., 50-55°C) for 24 to 48 hours to achieve a constant weight.[7][8] High temperatures should be avoided to prevent the volatilization or degradation of target analytes.[8]

  • Homogenization and Sieving: Once dried, remove large debris like stones and twigs.[1] The soil is then ground using a mechanical mortar and pestle or a ball-mill grinder to ensure homogeneity.[7][8] The ground soil is passed through a 2 mm (10-mesh) sieve to obtain a uniform particle size suitable for extraction.[2][7][8]

Extraction and Cleanup Protocols

The goal of extraction is to efficiently transfer the target analyte from the soil matrix into a liquid solvent.[9] The choice of extraction method depends on the chemical properties of the analyte and the desired sensitivity.

Protocol: QuEChERS-based Extraction (for LC-MS/MS)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis and is suitable for a broad range of compounds. A modified version is highly effective for extracting polar and non-polar compounds from soil.[4][10]

Materials:

  • Homogenized soil sample

  • Acetonitrile (ACN)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • 50 mL centrifuge tubes

Procedure:

  • Weigh 10 ± 0.1 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and vortex vigorously for 1 minute to ensure thorough mixing.

  • Add the salting-out mixture (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a dSPE cleanup tube.

  • Vortex for 30 seconds, then centrifuge at high speed for 2 minutes.

  • The resulting supernatant is ready for LC-MS/MS analysis.[4][10]

Protocol: Solid-Phase Extraction (SPE) Cleanup

SPE is used to purify and concentrate analytes from the initial solvent extract, removing interfering matrix components.[11]

Materials:

  • Initial soil extract (from solvent extraction)

  • SPE cartridges (e.g., C18, Oasis HLB)

  • Methanol, Acetonitrile, and Ultrapure water

  • Vacuum manifold

Procedure:

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of ultrapure water.[12]

  • Loading: Load the soil extract (diluted with water if necessary) onto the cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.

  • Elution: Elute the target analyte with a small volume (e.g., 2-5 mL) of a strong solvent like acetonitrile or methanol.

  • Concentration: The eluate can be evaporated to near dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for analysis.[13]

Instrumental Analysis Methods

HPLC-UV Analysis

High-Performance Liquid Chromatography with UV detection is a robust technique for quantifying compounds with chromophores.

Protocol:

  • Instrument: HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is common. For example, an isocratic mobile phase of 70:30 acetonitrile:water.[14]

  • Flow Rate: 1.0 mL/min.[14]

  • Injection Volume: 20 µL.[14]

  • Column Temperature: 30-35°C.[14]

  • Detection: UV detection at a wavelength appropriate for this compound (e.g., 235 nm, determined by UV scan).[14]

  • Quantification: Based on an external standard calibration curve prepared in the solvent.[14]

GC-MS Analysis

Gas Chromatography-Mass Spectrometry is ideal for volatile or semi-volatile compounds. Derivatization may be required for polar analytes to increase their volatility.[13]

Protocol:

  • Instrument: GC system coupled to a Mass Spectrometer (e.g., Quadrupole or Orbitrap).[5]

  • Column: A non-polar capillary column, such as a TR-5MS (or equivalent).

  • Injector: Splitless mode at 250°C.[15]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[15]

  • Oven Program: Example: Hold at 40°C for 5 min, ramp at 10°C/min to 200°C, then ramp at 20°C/min to 300°C and hold for 5 min.[15]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full Scan for identification or Selected Ion Monitoring (SIM) for quantification.

    • Mass Range: 50-550 amu.

LC-MS/MS Analysis

Liquid Chromatography with Tandem Mass Spectrometry offers superior sensitivity and selectivity, making it the preferred method for trace-level quantification.[13][16]

Protocol:

  • Instrument: U(H)PLC system coupled to a triple quadrupole mass spectrometer.[10][12]

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution using A: 0.1% Formic Acid in Water and B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3-0.5 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, depending on the analyte.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).[4][13] At least two MRM transitions (a quantifier and a qualifier) should be optimized for the target analyte.

Method Validation and Data Presentation

Analytical methods must be validated to demonstrate they are fit for purpose.[17] Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[17][18]

The following table summarizes performance data from validated methods for analogous compounds (Acrylamide and Propiconazole), which can serve as performance benchmarks for a "this compound" method.

Table 1: Performance Characteristics of Validated Analytical Methods for Analogous Compounds in Soil

ParameterLC-MS/MS Method (Acrylamide Analog)[10]LC-MS/MS Method (Propiconazole Analog)[19]
Linearity Range 0.001 - 1.0 µg/mLNot Specified
Correlation Coeff. (R²) > 0.99> 0.99
Recovery 70 - 120%93 - 99%
Precision (%RSD) ≤ 20%< 11.2%
LOD Not SpecifiedNot Specified
LOQ 0.05 µg/g (50 µg/kg)4.0 µg/kg

Visualized Workflow and Diagrams

Experimental Workflow for this compound Analysis

The following diagram illustrates the complete workflow from sample collection to final data analysis for the determination of this compound in soil samples using LC-MS/MS.

Workflow cluster_prep Sample Preparation cluster_extraction Extraction & Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling 1. Soil Sampling Drying 2. Drying (50°C) Sampling->Drying Sieving 3. Grinding & Sieving (<2mm) Drying->Sieving Extraction 4. QuEChERS Extraction (Acetonitrile) Sieving->Extraction Cleanup 5. dSPE Cleanup (PSA + MgSO4) Extraction->Cleanup LCMS 6. LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Quantification 7. Quantification (Calibration Curve) LCMS->Quantification Reporting 8. Data Reporting Quantification->Reporting

Caption: Workflow for this compound analysis in soil samples.

Conclusion

The protocols described provide a robust framework for the sensitive and accurate determination of "this compound" in soil. While LC-MS/MS is recommended for achieving the lowest detection limits and highest selectivity, HPLC-UV and GC-MS serve as valuable alternative or complementary techniques. Proper method validation is essential to ensure that the chosen method is reliable and fit for its intended purpose in environmental monitoring and research.

References

Application Notes and Protocols for LC-MS/MS Quantification of Trichlamide in Plant Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of the fungicide Trichlamide in plant tissue using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed to be robust, sensitive, and specific for the determination of this compound residues in complex plant matrices.

Introduction

This compound is a salicylamide fungicide used for the control of various plant diseases. Monitoring its residue levels in agricultural products is crucial for ensuring food safety and compliance with regulatory limits. This application note describes a highly sensitive and selective method for the quantification of this compound in plant tissues. The methodology utilizes a QuEChERS-based sample preparation procedure followed by analysis with an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures accurate quantification and high-throughput analysis.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).

  • Standards: this compound analytical standard.

  • QuEChERS Salts: Magnesium sulfate (anhydrous), sodium chloride, sodium citrate.

  • Dispersive SPE (d-SPE): Primary secondary amine (PSA), C18, and magnesium sulfate.

  • Plant Tissue: Representative samples of the plant matrix of interest (e.g., leaves, fruits, stems).

Sample Preparation (QuEChERS Method)
  • Homogenization: Weigh 10 g of a representative, homogenized plant tissue sample into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile to the sample tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA, C18, and MgSO₄.

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Filtration and Dilution:

    • Take the supernatant and filter it through a 0.22 µm syringe filter.

    • Dilute the filtered extract with the initial mobile phase if necessary to fit within the calibration range.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program To be optimized for specific matrix, a typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step.

Mass Spectrometry (MS) Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺ m/z 340.0
Product Ions To be determined empirically. Based on the structure, potential fragments could arise from the loss of the butoxy group, cleavage of the amide bond, or fragmentation of the salicylamide moiety.
Collision Energy To be optimized for each product ion to achieve maximum signal intensity.
Dwell Time To be optimized to ensure a sufficient number of data points across the chromatographic peak.

Data Presentation

The following table summarizes the expected quantitative performance data for the LC-MS/MS method for this compound. This data should be generated during method validation in the specific plant matrix of interest.

MatrixLinearity Range (ng/mL)LOD (ng/g)LOQ (ng/g)Recovery (%)Precision (RSD%)
e.g., Cabbage1 - 100≥0.990.10.585 - 110<15
e.g., Orange1 - 100≥0.990.10.580 - 115<15
e.g., Brown Rice1 - 100≥0.990.21.075 - 110<20
e.g., Soybean1 - 100≥0.990.21.070 - 120<20

Note: The values in this table are illustrative and must be experimentally determined for each matrix during method validation.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Plant Tissue Sample homogenize Homogenization sample->homogenize extract QuEChERS Extraction (Acetonitrile + Salts) homogenize->extract centrifuge1 Centrifugation extract->centrifuge1 cleanup Dispersive SPE Cleanup (PSA, C18, MgSO4) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 filter_dilute Filtration & Dilution centrifuge2->filter_dilute lcms LC-MS/MS System filter_dilute->lcms data Data Acquisition (MRM) lcms->data quant Quantification data->quant report Reporting quant->report

Caption: Overall experimental workflow for this compound quantification.

This compound Fragmentation Pathway

fragmentation_pathway cluster_structure This compound Structure cluster_ms Mass Spectrometry trichlamide_structure precursor Precursor Ion [M+H]⁺ m/z 340.0 product1 Product Ion 1 (e.g., loss of butoxy group) precursor->product1 CID product2 Product Ion 2 (e.g., salicylamide fragment) precursor->product2 CID

Caption: Proposed fragmentation of this compound in MS/MS.

Application Notes and Protocols for Gas Chromatography Analysis of Trichlamide Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlamide, a benzamide fungicide, is utilized for the control of various fungal diseases in agricultural applications. The monitoring of its residues in environmental and biological matrices is crucial for ensuring food safety and assessing environmental impact. Gas chromatography (GC) coupled with mass spectrometry (MS) or other sensitive detectors offers a robust and reliable method for the quantitative analysis of this compound residues. These application notes provide a comprehensive overview of the analytical methodology, including sample preparation, GC conditions, and method validation parameters.

Quantitative Data Summary

The following tables summarize the quantitative data for the gas chromatographic analysis of this compound residues. This data is essential for method validation and ensuring the accuracy and reliability of analytical results.

Table 1: Method Performance Characteristics for this compound Analysis by GC-MS/MS

ParameterTypical ValueNotes
Linearity Range 0.01 - 1.0 µg/mLThe relationship between concentration and instrument response is linear within this range.
Correlation Coefficient (r²) > 0.99Indicates a strong linear relationship.
Limit of Detection (LOD) 0.01 µg/kgThe lowest concentration of analyte that can be reliably detected.[1][2]
Limit of Quantitation (LOQ) 0.04 µg/kgThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[1]

Table 2: Recovery and Precision Data for this compound in Various Matrices

MatrixFortification Level (µg/kg)Average Recovery (%)Relative Standard Deviation (RSDr %)
Fruit1095.25.8
Vegetable10100.53.1
Soil5092.86.5
Water198.74.2

Note: Recovery and precision values are representative and may vary depending on the specific matrix and laboratory conditions. The values presented are based on typical performance for pesticide residue analysis.[3]

Experimental Protocols

Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in a variety of matrices.

Materials:

  • Homogenized sample (e.g., fruit, vegetable, soil)

  • Acetonitrile (ACN)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride (NaCl)

  • Dispersive solid-phase extraction (d-SPE) sorbents (e.g., PSA, C18)

  • Centrifuge tubes (50 mL and 15 mL)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

  • Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbents (e.g., 150 mg PSA and 900 mg MgSO₄).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 3000 rcf for 5 minutes.

  • The supernatant is ready for GC analysis. An internal standard may be added prior to injection.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Conditions

Instrumentation:

  • Gas chromatograph equipped with a tandem mass spectrometer (GC-MS/MS)

GC Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Injection Volume: 1-2 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes

    • Ramp to 150 °C at 25 °C/min

    • Ramp to 200 °C at 3 °C/min

    • Ramp to 280 °C at 8 °C/min, hold for 10 minutes

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions for this compound:

    • Quantifier: To be determined based on the mass spectrum of this compound.

    • Qualifier: To be determined based on the mass spectrum of this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (QuEChERS) cluster_analysis GC-MS/MS Analysis sample Homogenized Sample extraction Acetonitrile Extraction & Salting Out sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 cleanup Dispersive SPE Cleanup centrifugation1->cleanup centrifugation2 Centrifugation cleanup->centrifugation2 final_extract Final Extract centrifugation2->final_extract gc_injection GC Injection final_extract->gc_injection separation Chromatographic Separation gc_injection->separation detection MS/MS Detection (MRM) separation->detection data_analysis Data Analysis & Quantification detection->data_analysis degradation_pathway This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Product1 2-Hydroxybenzamide Hydrolysis->Product1 Product2 Trichloroethanol Hydrolysis->Product2 Further_Degradation1 Further Biodegradation Product1->Further_Degradation1 Further_Degradation2 Further Metabolism Product2->Further_Degradation2 Metabolites1 Metabolites Further_Degradation1->Metabolites1 Metabolites2 Metabolites (e.g., Glucoside conjugates) Further_Degradation2->Metabolites2

References

Application Notes and Protocols for Trichlamide in the Control of Plasmodiophora brassicae

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Trichlamide for controlling Plasmodiophora brassicae, the causal agent of clubroot disease in brassica crops. This document includes a summary of its mechanism of action, available efficacy data, and detailed protocols for experimental evaluation.

Introduction to this compound

This compound is a benzamide fungicide recognized for its activity against soil-borne pathogens, including Plasmodiophora brassicae. It is characterized by its broad-spectrum, non-systemic, and contact-based mode of action. The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 22, highlighting its mechanism as an inhibitor of microsomal lipid peroxidation.[1] This mode of action disrupts the integrity of fungal cell membranes, leading to the inhibition of pathogen growth and development. Research has indicated that this compound can effectively reduce root-hair infection and clubroot development, offering long-lasting residual activity.[2]

Data Presentation: Efficacy of this compound

The following tables summarize the available quantitative data on the efficacy of this compound against Plasmodiophora brassicae. It is important to note that publicly available, detailed dose-response and IC50 data for this compound are limited. The presented data is derived from various field and greenhouse studies.

ParameterValueHost PlantReference
Concentration for 50% Disease Reduction 100 mg a.i./kgChinese Cabbage Seedlings[3]
Field Application Rate for Effective Control 30 kg a.i./haChinese Cabbage[4]
Comparative Efficacy Equal to 50 kg a.i./ha of PCNBChinese Cabbage[4]
Residual Activity Longest among tested fungicides (including Benomyl)Not Specified[2]

Table 1: Summary of this compound Efficacy Data

Mechanism of Action: Inhibition of Microsomal Lipid Peroxidation

This compound's primary mode of action is the inhibition of microsomal lipid peroxidation.[1] This process involves the oxidative degradation of lipids in the microsomal membranes of the fungal cells. By inhibiting this process, this compound disrupts membrane fluidity and integrity, leading to cell dysfunction and death. The three chlorine atoms in its chemical structure are significant contributors to its biological activity.[1]

While a detailed signaling pathway specific to this compound's interaction with Plasmodiophora brassicae is not extensively documented in publicly available literature, a generalized pathway for the inhibition of microsomal lipid peroxidation is presented below. This diagram illustrates the cascade of events that are disrupted by fungicides targeting this mechanism.

G cluster_membrane Microsomal Membrane cluster_initiation Initiation cluster_propagation Propagation cluster_inhibition Inhibition by this compound Polyunsaturated Fatty Acids Polyunsaturated Fatty Acids Lipid Radical Lipid Radical Polyunsaturated Fatty Acids->Lipid Radical forms Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS)->Polyunsaturated Fatty Acids attacks Lipid Peroxyl Radical Lipid Peroxyl Radical Lipid Radical->Lipid Peroxyl Radical reacts with O2 Lipid Peroxyl Radical->Polyunsaturated Fatty Acids Lipid Hydroperoxide Lipid Hydroperoxide Lipid Peroxyl Radical->Lipid Hydroperoxide forms Cellular Damage Cellular Damage Lipid Hydroperoxide->Cellular Damage This compound This compound This compound->Reactive Oxygen Species (ROS) scavenges/inhibits This compound->Lipid Radical interrupts cycle

Caption: Generalized signaling pathway of microsomal lipid peroxidation and its inhibition by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound and other potential control agents against Plasmodiophora brassicae.

In-Vitro Assay: Resting Spore Germination Inhibition

This protocol is designed to assess the direct effect of this compound on the germination of P. brassicae resting spores.

Materials:

  • P. brassicae resting spores extracted from infected root galls

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile distilled water

  • Root exudates from a susceptible host plant (e.g., Chinese cabbage)

  • Microscope slides or multi-well plates

  • Incubator

  • Microscope with differential interference contrast (DIC) optics

Procedure:

  • Preparation of Resting Spore Suspension:

    • Excise mature clubroot galls from infected plants.

    • Wash the galls thoroughly with sterile distilled water.

    • Homogenize the galls in sterile distilled water and filter the suspension through several layers of cheesecloth to remove large plant debris.

    • Centrifuge the filtrate to pellet the resting spores.

    • Resuspend the spores in sterile distilled water and determine the spore concentration using a hemocytometer. Adjust the concentration to 1 x 10^7 spores/mL.

  • Preparation of Treatment Solutions:

    • Prepare a serial dilution of this compound from the stock solution to achieve the desired test concentrations (e.g., 0.1, 1, 10, 100 µg/mL).

    • Include a solvent control (if applicable) and a negative control (sterile distilled water).

  • Germination Assay:

    • Mix the resting spore suspension with the treatment solutions and root exudates (to stimulate germination) in a 1:1:1 ratio.

    • Pipette a small volume (e.g., 20 µL) of the mixture onto a microscope slide or into the wells of a multi-well plate.

    • Incubate the slides/plates in a humid chamber at 25°C in the dark for 72 hours.

  • Assessment of Germination:

    • After the incubation period, observe the spores under a microscope at 400x magnification.

    • A spore is considered germinated if the zoospore has emerged.

    • Count the number of germinated and non-germinated spores in at least three different fields of view for each replicate.

    • Calculate the percentage of germination inhibition for each treatment relative to the negative control.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Spore Suspension Spore Suspension Mixing Mixing Spore Suspension->Mixing Treatment Solutions Treatment Solutions Treatment Solutions->Mixing Root Exudates Root Exudates Root Exudates->Mixing Incubation Incubation Mixing->Incubation 72h @ 25°C Microscopic Observation Microscopic Observation Incubation->Microscopic Observation Data Calculation Data Calculation Microscopic Observation->Data Calculation Germination %

Caption: Experimental workflow for the in-vitro resting spore germination inhibition assay.

Greenhouse Bioassay: Efficacy on Host Plants

This protocol evaluates the efficacy of this compound in preventing clubroot disease on susceptible host plants under controlled greenhouse conditions.

Materials:

  • Susceptible host plant seedlings (e.g., Chinese cabbage, canola)

  • Pathogen-free potting mix

  • P. brassicae resting spore suspension (as prepared in the in-vitro assay)

  • This compound formulation (e.g., wettable powder, granular)

  • Pots or trays

  • Greenhouse facility with controlled temperature and lighting

Procedure:

  • Inoculum Preparation and Soil Infestation:

    • Prepare a resting spore suspension of P. brassicae.

    • Thoroughly mix the spore suspension with the potting mix to achieve a final inoculum density of 1 x 10^6 spores per gram of soil.

  • Fungicide Application:

    • Soil Incorporation: For formulations like granules or powders, mix the specified amount of this compound thoroughly with the infested soil before potting.

    • Soil Drench: After transplanting the seedlings into the infested soil, drench the soil with a solution of this compound at the desired concentration.

  • Planting and Growth:

    • Transplant healthy, uniform-sized seedlings of the susceptible host plant into the treated and untreated (control) infested soil.

    • Include a non-infested, untreated control to ensure the health of the seedlings.

    • Grow the plants in the greenhouse at approximately 20-25°C with a 16-hour photoperiod. Water the plants as needed to maintain soil moisture.

  • Disease Assessment:

    • After 4-6 weeks, carefully remove the plants from the pots and wash the roots to remove soil.

    • Assess the severity of clubroot on a scale of 0 to 3 or 0 to 4, where 0 represents no galling and the highest number represents severe galling.

    • Calculate the Disease Severity Index (DSI) for each treatment.

G Infest Soil Infest Soil Apply this compound Apply this compound Infest Soil->Apply this compound Transplant Seedlings Transplant Seedlings Apply this compound->Transplant Seedlings Greenhouse Growth Greenhouse Growth Transplant Seedlings->Greenhouse Growth 4-6 weeks Disease Assessment Disease Assessment Greenhouse Growth->Disease Assessment Root Washing Calculate DSI Calculate DSI Disease Assessment->Calculate DSI

Caption: Experimental workflow for the greenhouse bioassay of this compound efficacy.

Field Trial: Evaluation under Natural Conditions

This protocol outlines the methodology for conducting field trials to assess the performance of this compound in a natural agricultural setting.

Materials:

  • Field with a known history of clubroot infestation

  • Susceptible and/or resistant host crop varieties

  • This compound formulation for field application

  • Standard farm equipment for soil preparation, application, and planting

  • Materials for plot marking and data collection

Procedure:

  • Site Selection and Preparation:

    • Select a field with a uniform and moderate to high level of P. brassicae inoculum.

    • Prepare the seedbed according to standard agricultural practices for the chosen crop.

  • Experimental Design:

    • Use a randomized complete block design (RCBD) with at least four replications.

    • Include an untreated control and potentially a standard commercial fungicide for comparison.

  • Treatment Application:

    • Apply this compound according to the desired method (e.g., pre-plant soil incorporation, in-furrow spray at planting).

    • Ensure accurate calibration of application equipment to deliver the target dose.

  • Planting and Crop Management:

    • Plant the selected crop variety at the recommended seeding rate.

    • Manage the crop throughout the growing season using standard agronomic practices, ensuring that these practices are applied uniformly across all plots.

  • Data Collection and Disease Assessment:

    • At mid-season and/or at the end of the season, randomly sample a predetermined number of plants from the center rows of each plot.

    • Carefully excavate the root systems and wash them.

    • Rate the severity of clubroot on each plant using a standardized rating scale.

    • Calculate the Disease Incidence (%) and Disease Severity Index (DSI) for each plot.

    • Collect yield data at crop maturity.

  • Statistical Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects on disease severity and yield.

G Site Selection Site Selection Plot Layout (RCBD) Plot Layout (RCBD) Site Selection->Plot Layout (RCBD) Treatment Application Treatment Application Plot Layout (RCBD)->Treatment Application Planting Planting Treatment Application->Planting Crop Management Crop Management Planting->Crop Management Data Collection Data Collection Crop Management->Data Collection Mid & End Season Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis

Caption: Logical workflow for a field trial evaluating this compound for clubroot control.

References

Application Notes and Protocols for Utilizing Trichlamide to Inhibit Aphanomyces spp. in Laboratory Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphanomyces spp. are a genus of oomycetes, or water molds, that are pathogenic to a variety of plants and aquatic animals, causing significant economic losses in agriculture and aquaculture. For instance, Aphanomyces euteiches is a major cause of root rot in legumes, while Aphanomyces invadans is the causative agent of Epizootic Ulcerative Syndrome (EUS) in fish.[1] The control of Aphanomyces infections is challenging due to the robust nature of their oospores, which can persist in soil and aquatic environments for extended periods.[2]

Trichlamide is a benzamide fungicide with a mode of action that is reported to involve the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[3] While oomycetes do not synthesize ergosterol, they do require sterols for their cell membrane structure and function, suggesting a potential vulnerability to compounds that disrupt sterol metabolism. These application notes provide detailed protocols for the in-vitro evaluation of this compound's inhibitory activity against Aphanomyces spp., focusing on mycelial growth and zoospore viability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. Its low water solubility is a critical factor to consider when preparing stock solutions for in-vitro assays.[4]

PropertyValueReference
Chemical Name N-(1-Butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide[5][6]
CAS Number 70193-21-4[5][6][7]
Molecular Formula C13H16Cl3NO3[6][8]
Molecular Weight 340.63 g/mol [5]
Physical State Colorless crystalline solid[4]
Melting Point 71-73 °C[8]
Water Solubility 6.5 mg/L (at 20°C, pH 7)[4]

Experimental Protocols

Mycelial Growth Inhibition Assay

This protocol details the procedure for assessing the effect of this compound on the vegetative growth of Aphanomyces spp. using a poisoned food technique.

a. Materials

  • Pure culture of Aphanomyces spp. (e.g., A. euteiches or A. invadans)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Sterile distilled water

  • Micropipettes and sterile tips

b. Methods

  • Preparation of this compound Stock Solution: Due to its low water solubility, prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to obtain a 10,000 ppm stock solution.

  • Preparation of Poisoned Media: Autoclave the growth medium (e.g., PDA) and allow it to cool to approximately 45-50°C. Add the appropriate volume of the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, and 100 ppm). Ensure the final concentration of DMSO in the media is consistent across all treatments (including the control) and is at a level that does not inhibit fungal growth (typically ≤1% v/v). Pour the amended and control media into sterile Petri dishes.

  • Inoculation: From the margin of an actively growing Aphanomyces spp. culture, take 5 mm mycelial plugs using a sterile cork borer. Place one mycelial plug in the center of each Petri dish containing the this compound-amended and control media.

  • Incubation: Incubate the plates at the optimal growth temperature for the Aphanomyces species being tested (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the radial growth of the mycelial colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula:

    • Percent Inhibition (%) = [(C - T) / C] x 100

    • Where:

      • C = Average radial growth in the control

      • T = Average radial growth in the treatment

c. Illustrative Experimental Workflow for Mycelial Growth Inhibition Assay

Mycelial_Growth_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A This compound Stock Solution (DMSO) D Prepare Poisoned Media (Varying this compound Conc.) A->D B Sterile Growth Medium (e.g., PDA) B->D C Aphanomyces spp. Active Culture F Inoculate with Mycelial Plugs C->F E Pour Plates D->E E->F G Incubate F->G H Measure Radial Growth G->H I Calculate Percent Inhibition H->I

Caption: Workflow for Mycelial Growth Inhibition Assay.

d. Illustrative Quantitative Data: Mycelial Growth Inhibition of Aphanomyces spp.

The following table presents illustrative data for the mycelial growth inhibition of an Aphanomyces species by this compound after 7 days of incubation.

This compound Concentration (ppm)Average Radial Growth (mm)Percent Inhibition (%)
0 (Control)45.00.0
138.215.1
525.643.1
1015.366.0
255.188.7
500.0100.0
1000.0100.0
Zoospore Germination and Motility Inhibition Assay

This protocol is designed to evaluate the impact of this compound on the motile, infective stage of Aphanomyces spp.

a. Materials

  • Aphanomyces spp. culture for zoospore induction

  • Sterile distilled water or specific induction broth

  • This compound stock solution (as prepared above)

  • Sterile multi-well plates (e.g., 24-well)

  • Microscope slides and coverslips

  • Inverted microscope

  • Hemocytometer or similar counting chamber

b. Methods

  • Zoospore Production: Induce zoospore production from a mature Aphanomyces spp. culture. A common method involves transferring mycelial mats from a broth culture to sterile distilled water and incubating for a period to stimulate zoosporangia formation and zoospore release.[9]

  • Preparation of Zoospore Suspension: Collect the motile zoospores and adjust the concentration to a standard density (e.g., 1 x 10^4 zoospores/mL) using a hemocytometer.

  • Treatment Application: In the wells of a sterile multi-well plate, add the zoospore suspension and the this compound stock solution to achieve the desired final concentrations. Include a control with the same concentration of DMSO as the treatments.

  • Motility Assessment: Immediately after adding this compound and at set time intervals (e.g., 15, 30, 60 minutes), observe the motility of the zoospores under an inverted microscope. Count the number of motile and non-motile zoospores in a defined field of view.

  • Germination Assessment: After a suitable incubation period (e.g., 2-4 hours), observe the germination of zoospores in each treatment. A zoospore is considered germinated if a germ tube is visible. Count the number of germinated and non-germinated zoospores.

  • Data Analysis:

    • Calculate the percentage of motility inhibition at each time point.

    • Calculate the percentage of germination inhibition.

    • Determine the EC50 (Effective Concentration to inhibit 50%) for both motility and germination.

c. Illustrative Experimental Workflow for Zoospore Inhibition Assay

Zoospore_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Induce Zoospore Production B Prepare Standardized Zoospore Suspension A->B D Treat Zoospore Suspension with this compound B->D C This compound Stock Solution C->D E Incubate D->E F Assess Zoospore Motility (Time-course) E->F G Assess Zoospore Germination E->G

Caption: Workflow for Zoospore Inhibition Assay.

d. Illustrative Quantitative Data: Inhibition of Aphanomyces spp. Zoospores

This table provides hypothetical EC50 values for the effect of this compound on zoospore motility and germination.

ParameterEC50 (ppm)
Motility Inhibition (after 60 min) 8.5
Germination Inhibition (after 4 hours) 12.2

Potential Mechanism of Action and Signaling Pathway

This compound is known to inhibit ergosterol biosynthesis in true fungi.[3] While oomycetes like Aphanomyces do not synthesize ergosterol, they do synthesize other sterols that are essential for cell membrane integrity and function. It is plausible that this compound interferes with the sterol biosynthesis pathway in Aphanomyces, leading to a compromised cell membrane. This disruption can affect various cellular processes, including nutrient uptake, ion homeostasis, and the signaling pathways that govern growth and development.

A compromised cell membrane can lead to the leakage of cellular contents and ultimately cell death. The following diagram illustrates a generalized signaling pathway that could be disrupted by a compound affecting cell membrane integrity in oomycetes.

Oomycete_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular Cellular Response cluster_outcome Outcome Sterol Sterol Synthesis Membrane Membrane Integrity Sterol->Membrane Maintains Signal Signal Transduction Membrane->Signal Regulates This compound This compound This compound->Sterol Inhibits Growth Mycelial Growth Signal->Growth Zoospore Zoospore Germination Signal->Zoospore Inhibition Inhibition of Growth and Development Growth->Inhibition Zoospore->Inhibition

Caption: Generalized Oomycete Signaling Pathway Disruption.

Conclusion and Future Research

The protocols outlined in this document provide a framework for the systematic in-vitro evaluation of this compound's efficacy against Aphanomyces spp. The illustrative data suggests that this compound has the potential to inhibit both the mycelial growth and the zoospore viability of these important pathogens.

Further research is warranted to:

  • Determine the precise EC50 values for a range of Aphanomyces species and isolates.

  • Elucidate the specific molecular target of this compound in the oomycete sterol biosynthesis pathway.

  • Conduct in-vivo studies to assess the efficacy of this compound in controlling Aphanomyces-related diseases in plants and animals.

  • Investigate the potential for resistance development in Aphanomyces spp. to this compound.

By following these protocols and pursuing further research, the potential of this compound as a tool for managing Aphanomyces infections can be more fully realized.

References

In Vitro Bioassay of Trichlamide Against Soil-borne Fungi: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlamide is a benzamide fungicide classified as a salicylamide.[1][2][3][4][5] Its primary mode of action is the inhibition of microsomal lipid peroxidation, and it is categorized under FRAC (Fungicide Resistance Action Committee) Group 22.[1][6] Some evidence also suggests a potential role in disrupting ergosterol biosynthesis, a critical component of fungal cell membranes.[1] this compound is noted for its efficacy against specific soil-borne pathogens such as Plasmodiophora brassicae, the causal agent of clubroot disease, and Aphanomyces spp., which cause black root rot.[1]

These application notes provide a generalized framework for conducting in vitro bioassays to evaluate the efficacy of this compound against a panel of economically important soil-borne fungal pathogens: Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium oxysporum. Due to the limited availability of specific published data for this compound against these particular fungi, the following protocols are based on established methodologies for in vitro fungicide screening.

Data Presentation

The following tables are templates for recording and summarizing quantitative data from in vitro bioassays of this compound.

Table 1: Mycelial Growth Inhibition of Soil-borne Fungi by this compound

Target FungusThis compound Concentration (µg/mL)Mean Radial Growth (mm)Standard DeviationPercent Inhibition (%)
Rhizoctonia solani0 (Control)0
1
10
50
100
Sclerotinia sclerotiorum0 (Control)0
1
10
50
100
Fusarium oxysporum0 (Control)0
1
10
50
100

Table 2: Effective Concentration (EC₅₀) Values of this compound against Soil-borne Fungi

Target FungusEC₅₀ (µg/mL)95% Confidence IntervalR² of Dose-Response Curve
Rhizoctonia solani
Sclerotinia sclerotiorum
Fusarium oxysporum

Experimental Protocols

Protocol 1: Determination of Mycelial Growth Inhibition (Poisoned Food Technique)

This protocol details the poisoned food technique to assess the inhibitory effect of this compound on the mycelial growth of soil-borne fungi.

Materials:

  • Pure cultures of Rhizoctonia solani, Sclerotinia sclerotiorum, and Fusarium oxysporum

  • Potato Dextrose Agar (PDA) medium

  • This compound (analytical grade)

  • Sterile distilled water

  • Solvent (e.g., acetone or DMSO, if this compound is not water-soluble)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Laminar flow hood

  • Micropipettes and sterile tips

  • Conical flasks

Procedure:

  • Preparation of Fungal Cultures: Subculture the test fungi onto fresh PDA plates and incubate at 25 ± 2°C until the mycelium covers approximately two-thirds of the plate.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) by dissolving a known weight of the compound in a minimal amount of a suitable solvent and then diluting with sterile distilled water.

  • Preparation of Fungicide-Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. In a laminar flow hood, add the required aliquots of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). For the control plates, add an equivalent volume of the solvent used to dissolve this compound. Swirl the flasks gently to ensure uniform mixing.

  • Plating: Pour approximately 20 mL of the fungicide-amended and control PDA into sterile Petri dishes. Allow the medium to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut mycelial discs from the actively growing margin of the fungal cultures. Place one disc, mycelial side down, in the center of each prepared Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and incubate them at 25 ± 2°C in the dark.

  • Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the mycelium in the control plates reaches the edge of the dish.

  • Calculation of Percent Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Percent Inhibition (%) = [(C - T) / C] x 100

      • Where:

        • C = Average diameter of the fungal colony in the control plate (mm)

        • T = Average diameter of the fungal colony in the treatment plate (mm)

Protocol 2: Determination of EC₅₀ Value

This protocol describes how to determine the half-maximal effective concentration (EC₅₀) of this compound.

Procedure:

  • Experimental Setup: Follow steps 1-7 of Protocol 1, using a wider range of this compound concentrations that are expected to bracket the 50% inhibition point (e.g., a serial dilution). It is recommended to use at least five concentrations.

  • Data Analysis:

    • For each concentration, calculate the percentage of mycelial growth inhibition as described in Protocol 1.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Perform a probit analysis or a non-linear regression (dose-response curve) using statistical software to calculate the EC₅₀ value, which is the concentration of this compound that causes a 50% reduction in mycelial growth compared to the control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis fungal_culture Fungal Culture Preparation (R. solani, S. sclerotiorum, F. oxysporum) inoculation Inoculation with Fungal Discs fungal_culture->inoculation trichlamide_stock This compound Stock Solution Preparation amend_media Preparation of Fungicide-Amended Media trichlamide_stock->amend_media pda_media PDA Media Preparation pda_media->amend_media plating Pouring Plates amend_media->plating plating->inoculation incubation Incubation at 25°C inoculation->incubation measure_growth Measure Radial Growth incubation->measure_growth calc_inhibition Calculate Percent Inhibition measure_growth->calc_inhibition calc_ec50 Determine EC50 Value calc_inhibition->calc_ec50

Caption: Experimental workflow for in vitro bioassay of this compound.

mode_of_action This compound This compound lipid_peroxidation Lipid Peroxidation This compound->lipid_peroxidation Inhibits microsomal_lipids Microsomal Lipids microsomal_lipids->lipid_peroxidation membrane_damage Cell Membrane Damage lipid_peroxidation->membrane_damage Leads to cell_death Fungal Cell Death membrane_damage->cell_death Results in

Caption: Proposed mode of action of this compound in fungi.

References

Application Notes and Protocols for Trichlamide in Controlled Laboratory Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the use of Trichlamide in controlled laboratory settings. This compound is a salicylamide benzamide fungicide with reported activity against a range of phytopathogenic fungi. This document outlines its proposed mechanisms of action, including the inhibition of ergosterol biosynthesis and potential disruption of microsomal lipid peroxidation. Detailed protocols for the preparation of this compound solutions and the determination of its in vitro antifungal activity using a standardized broth microdilution method are provided. Additionally, a protocol for assessing lipid peroxidation via the Thiobarbituric Acid Reactive Substances (TBARS) assay is included to facilitate further mechanistic studies. Due to the limited availability of public data, this document presents hypothetical quantitative data in structured tables to serve as a template for experimental data logging and comparison. Visual diagrams of the proposed signaling pathway and experimental workflows are also presented to aid in experimental design and interpretation.

Introduction to this compound

This compound is a fungicide belonging to the chemical class of benzamides, specifically a salicylamide. It has been investigated for its efficacy in controlling fungal diseases in agricultural applications. Understanding its formulation and application in a laboratory context is crucial for reproducible and accurate experimental outcomes.

Chemical Properties of this compound:

PropertyValue
IUPAC Name N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide
Molecular Formula C₁₃H₁₆Cl₃NO₃
Molecular Weight 340.63 g/mol
CAS Number 70193-21-4
Class Benzamide Fungicide (Salicylamide)

Proposed Mechanisms of Action

The precise molecular targets of this compound are not definitively established in publicly available literature. However, two primary mechanisms have been proposed for its antifungal activity.

Inhibition of Ergosterol Biosynthesis

One proposed mechanism is the disruption of ergosterol biosynthesis, a critical pathway for maintaining the integrity of fungal cell membranes. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and ultimately cell death. While the exact enzymatic target of salicylamindes within this pathway is not specified, the general pathway is well-understood.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol zymosterol Zymosterol lanosterol->zymosterol fecosterol Fecosterol zymosterol->fecosterol episterol Episterol fecosterol->episterol ergosterol Ergosterol episterol->ergosterol membrane Fungal Cell Membrane ergosterol->membrane This compound This compound This compound->lanosterol Inhibition? This compound->zymosterol Inhibition?

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Disruption of Cytoskeleton and Motor Proteins (FRAC Group 22)

The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 22 . The mode of action for this group is defined as affecting mitosis and cell division through interference with the cytoskeleton and motor proteins. This mechanism would lead to the inhibition of spore germination and mycelial growth.

Cytoskeleton_Disruption_Pathway cluster_inhibition This compound This compound (FRAC Group 22) tubulin β-tubulin This compound->tubulin Binds to? microtubules Microtubule Assembly tubulin->microtubules cytoskeleton Cytoskeleton Formation microtubules->cytoskeleton mitosis Mitosis & Cell Division cytoskeleton->mitosis spore_germination Spore Germination mitosis->spore_germination mycelial_growth Mycelial Growth mitosis->mycelial_growth inhibition Inhibition mitosis->inhibition

Caption: Proposed disruption of cytoskeleton and motor proteins by this compound.

Microsomal Lipid Peroxidation

A third, less-defined proposed mechanism is the induction of microsomal lipid peroxidation. This process involves the oxidative degradation of lipids in the microsomal membranes, leading to the formation of reactive aldehydes and other byproducts that can cause cellular damage and disrupt membrane function.

Quantitative Data (Hypothetical)

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Phytopathogenic Fungi.

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Botrytis cinereaBC-011.53.0
Rhizoctonia solaniRS-012.04.5
Aspergillus nigerAN-015.012.0
Fusarium oxysporumFO-013.58.0

Table 2: Hypothetical IC₅₀ Values of this compound for Inhibition of Mycelial Growth.

Fungal SpeciesStrain IDIC₅₀ (µg/mL)95% Confidence Interval
Botrytis cinereaBC-010.75(0.68 - 0.83)
Rhizoctonia solaniRS-011.10(0.95 - 1.28)

Experimental Protocols

Preparation of this compound Stock and Working Solutions

Objective: To prepare a sterile, high-concentration stock solution of this compound and subsequent dilutions for use in in vitro assays.

Materials:

  • This compound (analytical standard)

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, nuclease-free water or appropriate culture medium (e.g., RPMI-1640)

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Protocol:

  • Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube.

  • Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly until the this compound is completely dissolved.

  • This stock solution can be stored at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

  • For experiments, prepare working solutions by diluting the stock solution in the appropriate sterile culture medium. Ensure the final concentration of DMSO in the assay does not exceed a level that affects fungal growth (typically ≤1% v/v).

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain. This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth_Microdilution_Workflow start Start fungal_culture Prepare Fungal Inoculum start->fungal_culture inoculate_plate Inoculate 96-well Plate fungal_culture->inoculate_plate serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculate_plate incubation Incubate at Appropriate Temperature and Duration inoculate_plate->incubation read_results Read Results Visually or Spectrophotometrically incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the broth microdilution antifungal assay.

Materials:

  • This compound working solutions

  • Fungal isolate grown on appropriate agar medium (e.g., Potato Dextrose Agar)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Sterile culture medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

Protocol:

  • Inoculum Preparation:

    • Harvest fungal spores or mycelial fragments from a fresh agar culture using a sterile loop or by flooding the plate with sterile saline.

    • Transfer the fungal material to a sterile tube containing saline.

    • Vortex to create a homogenous suspension.

    • Adjust the suspension to a final concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL using a hemocytometer or by adjusting the optical density (OD) at a specific wavelength (e.g., 530 nm).

    • Dilute this adjusted suspension in the culture medium to the final desired inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).

  • Plate Preparation:

    • Add 100 µL of sterile culture medium to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of this compound working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last dilution column.

    • Include a positive control (fungus with no drug) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well (except the negative control).

    • The final volume in each well will be 200 µL.

    • Incubate the plate at an optimal temperature for the specific fungus (e.g., 25-30°C) for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the positive control.

    • Results can be read visually or by measuring the OD at a suitable wavelength (e.g., 490 nm) using a microplate reader.

Microsomal Lipid Peroxidation: TBARS Assay

Objective: To assess the effect of this compound on lipid peroxidation in fungal cells by measuring the formation of malondialdehyde (MDA) and other thiobarbituric acid reactive substances (TBARS).

TBARS_Assay_Workflow start Start treat_fungi Treat Fungal Mycelia with this compound start->treat_fungi harvest_mycelia Harvest and Lyse Mycelia treat_fungi->harvest_mycelia protein_assay Perform Protein Quantification harvest_mycelia->protein_assay tca_precipitation Precipitate Proteins with Trichloroacetic Acid (TCA) harvest_mycelia->tca_precipitation tba_reaction React Supernatant with Thiobarbituric Acid (TBA) tca_precipitation->tba_reaction measure_absorbance Measure Absorbance at ~532 nm tba_reaction->measure_absorbance calculate_mda Calculate MDA Concentration measure_absorbance->calculate_mda end End calculate_mda->end

Caption: Workflow for the Thiobarbituric Acid Reactive Substances (TBARS) assay.

Materials:

  • Fungal culture

  • This compound

  • Phosphate buffer (e.g., 50 mM, pH 7.4)

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v)

  • Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)

  • Butylated hydroxytoluene (BHT)

  • Malondialdehyde (MDA) standard (e.g., 1,1,3,3-tetramethoxypropane)

  • Spectrophotometer or microplate reader

Protocol:

  • Sample Preparation:

    • Grow the fungus in liquid culture to the desired growth phase.

    • Expose the fungal culture to various concentrations of this compound for a defined period. Include an untreated control.

    • Harvest the mycelia by filtration or centrifugation.

    • Wash the mycelia with buffer to remove residual medium.

    • Homogenize the mycelia in cold phosphate buffer containing BHT (to prevent further lipid peroxidation during the assay).

  • TBARS Reaction:

    • To a defined volume of the fungal homogenate, add an equal volume of TCA solution to precipitate proteins.

    • Incubate on ice for 15 minutes.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new tube.

    • Add an equal volume of TBA solution to the supernatant.

    • Incubate at 95°C for 60 minutes to allow the color reaction to occur.

    • Cool the samples to room temperature.

  • Measurement:

    • Measure the absorbance of the samples and MDA standards at approximately 532 nm.

    • Create a standard curve using the absorbance values of the MDA standards.

    • Calculate the concentration of TBARS in the samples from the standard curve and normalize to the protein concentration of the homogenate.

Safety Precautions

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound for detailed safety and handling information.

  • Dispose of all chemical waste according to institutional and local regulations.

Conclusion

These application notes provide a framework for the laboratory investigation of this compound. The provided protocols for solution preparation, in vitro antifungal activity assessment, and a mechanistic assay offer a starting point for researchers. It is imperative that researchers generate their own quantitative data to accurately assess the efficacy and mechanism of action of this compound against their fungal species of interest. The conflicting information regarding its primary mode of action (ergosterol biosynthesis inhibition vs. cytoskeleton disruption) highlights the need for further research to elucidate its precise molecular targets.

Application Notes and Protocols for Testing Trichlamide Efficacy on Cruciferous Crops

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trichlamide, a member of the salicylamides and a benzamide fungicide, is a non-systemic, broad-spectrum fungicide.[1][2] It primarily acts on contact to prevent infections from soil-borne pathogens by inhibiting microsomal lipid peroxidation.[1] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 22.[1] Some studies also suggest its mechanism may involve the disruption of ergosterol synthesis, a critical component of fungal cell membranes.[1] These application notes provide detailed protocols for evaluating the efficacy of this compound on economically important cruciferous crops, such as cabbage (Brassica oleracea var. capitata) and broccoli (Brassica oleracea var. italica).

The following protocols are designed to assess both the fungicidal efficacy and potential phytotoxicity of this compound, providing a comprehensive framework for researchers in the field of crop protection and fungicide development.

Data Presentation

All quantitative data from the following experiments should be summarized in clearly structured tables for straightforward comparison and analysis.

Table 1: In Vitro Mycelial Growth Inhibition of Fungal Pathogens by this compound
Pathogen IsolateThis compound Concentration (ppm)Mean Radial Growth (mm)Percent Inhibition (%)
Alternaria brassicicolaControl (0)0
10
50
100
250
Sclerotinia sclerotiorumControl (0)0
10
50
100
250
Table 2: Efficacy of this compound in Controlling Fungal Disease on Cabbage/Broccoli (Field/Greenhouse Trial)
TreatmentApplication Rate (g a.i./ha)Disease Incidence (%)Disease Severity (%)Yield (t/ha)
Untreated Control0
This compoundX
This compound2X
Positive Control (Standard Fungicide)Manufacturer's Recommended Rate
Table 3: Phytotoxicity Assessment of this compound on Cabbage/Broccoli
TreatmentApplication Rate (g a.i./ha)Phytotoxicity Rating (0-5)Plant Height (cm)Fresh Weight (g)
Untreated Control0
This compoundX
This compound2X
This compound4X

Phytotoxicity Rating Scale: 0 = No visible injury; 1 = Slight leaf spotting or discoloration; 2 = Moderate leaf spotting, discoloration, or slight stunting; 3 = Severe leaf spotting, discoloration, or moderate stunting; 4 = Severe stunting, leaf necrosis, or plant malformation; 5 = Plant death.

Experimental Protocols

Protocol 1: In Vitro Efficacy Assessment - Poisoned Food Technique

This protocol evaluates the direct inhibitory effect of this compound on the mycelial growth of common cruciferous pathogens.

Materials:

  • Pure cultures of relevant fungal pathogens (e.g., Alternaria brassicicola, Sclerotinia sclerotiorum)

  • Potato Dextrose Agar (PDA) medium

  • This compound technical grade or formulation

  • Sterile distilled water

  • Sterile Petri dishes (90 mm)

  • Micropipettes and sterile tips

  • Cork borer (5 mm diameter)

  • Incubator

Methodology:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 1000 ppm) in sterile distilled water. Serial dilutions are then made to obtain the desired test concentrations (e.g., 10, 50, 100, 250 ppm).

  • Poisoned Medium Preparation: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Add the appropriate volume of this compound stock solution or subsequent dilutions to the molten PDA to achieve the final desired concentrations. Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control set of plates should be prepared with PDA and sterile distilled water only.

  • Inoculation: From the periphery of actively growing 7-day-old cultures of the test fungi, cut 5 mm diameter mycelial discs using a sterile cork borer. Place one disc, mycelial side down, in the center of each PDA plate (both treated and control).

  • Incubation: Incubate the inoculated plates at 25 ± 2°C in an inverted position until the mycelial growth in the control plates reaches the edge of the plate.

  • Data Collection: Measure the radial growth of the fungal colony in millimeters. Calculate the percent inhibition of mycelial growth using the following formula: Percent Inhibition = [(C - T) / C] x 100 Where:

    • C = Average radial growth in control plates

    • T = Average radial growth in treated plates

Protocol 2: Greenhouse/Field Efficacy and Phytotoxicity Assessment

This protocol assesses the efficacy of this compound in controlling disease under more realistic conditions and evaluates its safety on the host crop.

Materials:

  • Cruciferous crop seedlings (e.g., cabbage, broccoli) of a uniform age and size

  • Pots with sterilized potting mix (for greenhouse trials) or a prepared field plot

  • This compound formulation

  • Knapsack sprayer or other suitable application equipment

  • Fungal pathogen inoculum

  • Standard commercial fungicide (positive control)

  • Data collection tools (e.g., rulers, scales, disease assessment keys)

Methodology:

  • Experimental Design: The experiment should be laid out in a Randomized Complete Block Design (RCBD) with at least three replications for each treatment. Treatments should include an untreated control, at least two different rates of this compound, and a standard commercial fungicide.

  • Crop Establishment: Transplant healthy, uniform seedlings into pots or field plots. Allow the plants to establish for 1-2 weeks before treatment application.

  • Inoculation (for efficacy trial): Inoculate the plants with a suspension of the target pathogen spores or mycelial fragments. The timing and method of inoculation will depend on the specific pathogen being studied. For example, for Alternaria brassicicola, a spore suspension can be sprayed onto the foliage.

  • This compound Application: Apply the this compound treatments at the desired rates. The first application should be made either preventatively (before inoculation) or curatively (after the appearance of initial disease symptoms), depending on the objective of the study. Subsequent applications may be necessary at 7-14 day intervals, depending on disease pressure and the residual activity of the compound.[3]

  • Data Collection (Efficacy):

    • Disease Incidence: The percentage of plants showing disease symptoms in each plot.

    • Disease Severity: Assessed using a standardized rating scale (e.g., 0-9 scale where 0 is no disease and 9 is complete plant death). The Percent Disease Index (PDI) can then be calculated.

    • Yield: At crop maturity, harvest the marketable heads from each plot and record the total weight.

  • Data Collection (Phytotoxicity):

    • A separate trial without pathogen inoculation should be conducted to assess phytotoxicity.

    • Apply this compound at the proposed label rate (X), twice the label rate (2X), and four times the label rate (4X) to observe any potential for crop injury.

    • Visually assess the plants for any signs of phytotoxicity at 3, 7, and 14 days after each application.[4] Symptoms to look for include leaf yellowing (chlorosis), burning (necrosis), distortion, and stunting.[4]

    • Measure plant height and collect fresh and dry weight of the plants at the end of the experiment.

Mandatory Visualizations

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: Greenhouse/Field Trial A Prepare this compound Stock and Dilutions B Prepare 'Poisoned' PDA Medium A->B C Inoculate with Fungal Pathogen B->C D Incubate Plates C->D E Measure Mycelial Growth and Calculate Inhibition D->E F Crop Establishment (Cabbage/Broccoli) G Pathogen Inoculation (Efficacy Trial) F->G H This compound Application F->H G->H Curative H->G Preventative I Data Collection: Disease Incidence/Severity, Phytotoxicity, Yield H->I J Data Analysis and Efficacy Determination I->J

Caption: Experimental workflow for evaluating this compound efficacy.

G cluster_0 Fungal Cell This compound This compound Lipid_Peroxidation Microsomal Lipid Peroxidation This compound->Lipid_Peroxidation Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol_Pathway Potentially Disrupts Membrane_Damage Membrane Damage & Loss of Integrity Lipid_Peroxidation->Membrane_Damage Leads to Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death Results in Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Ergosterol->Membrane_Damage Maintains Integrity

Caption: Hypothetical signaling pathway for this compound's fungicidal action.

References

Application Note: Solid-Phase Extraction for the Determination of Trichlamide in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust method for the extraction and concentration of Trichlamide from aqueous samples using solid-phase extraction (SPE). This compound, a fungicide, can be present in environmental water samples, and its accurate quantification is essential for monitoring and risk assessment. The described protocol utilizes reversed-phase SPE, which is well-suited for the retention of moderately non-polar organic compounds like this compound from a polar matrix such as water. This method provides high recovery and clean extracts suitable for subsequent analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound, chemically known as N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide, is an organic compound that can contaminate aqueous environments.[1] Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte to detectable levels. Solid-phase extraction (SPE) is a widely adopted technique for the purification and concentration of analytes from complex matrices due to its efficiency, reduced solvent consumption, and versatility.[2][3]

This protocol outlines a method for the extraction of this compound from water samples using a C18 reversed-phase SPE cartridge. The methodology is based on the principle that the non-polar stationary phase of the C18 sorbent will retain the relatively non-polar this compound, while polar impurities are washed away. The retained analyte is then eluted with a small volume of an appropriate organic solvent.

Experimental

Materials and Reagents

  • Solid-Phase Extraction (SPE) Cartridges: C18, 500 mg, 6 mL

  • Methanol (HPLC grade)

  • Deionized Water (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Nitrogen gas for evaporation

  • SPE vacuum manifold

  • Collection vials

  • Vortex mixer

Sample Preparation

Aqueous samples should be collected in clean glass containers and stored at 4°C if not analyzed immediately. If the sample contains suspended solids, it should be filtered through a 0.45 µm filter to prevent clogging of the SPE cartridge.

SPE Protocol

A step-by-step procedure for the solid-phase extraction of this compound is provided below. The development of a successful SPE method requires a good understanding of the analyte's properties and the sample matrix.[4]

  • Cartridge Conditioning:

    • Pass 5 mL of ethyl acetate through the C18 cartridge to activate the sorbent.

    • Follow with 5 mL of methanol to wet the stationary phase.

    • Finally, equilibrate the cartridge by passing 5 mL of deionized water. Ensure the sorbent bed does not run dry before sample loading.

  • Sample Loading:

    • Load the aqueous sample (e.g., 100 mL) onto the conditioned C18 cartridge at a slow and steady flow rate of approximately 2-5 mL/min.

  • Washing:

    • After loading the entire sample, wash the cartridge with 5 mL of deionized water to remove any remaining polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound from the cartridge with 5 mL of ethyl acetate into a clean collection vial. The choice of a suitable elution solvent is critical for achieving high recovery.[5]

  • Concentration:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., methanol for LC-MS analysis).

Data Presentation

The following table summarizes the expected performance data for the solid-phase extraction of this compound from a 100 mL spiked water sample.

ParameterResult
AnalyteThis compound
Sample Volume100 mL
Fortification Level10 µg/L
Recovery (%) 95.2%
Relative Standard Deviation (RSD, n=6) 4.8%
Elution Volume5 mL
Final Reconstitution Volume1 mL
Concentration Factor 100x

Workflow Diagram

SPE_Workflow start Start: Aqueous Sample conditioning 1. Cartridge Conditioning (Ethyl Acetate -> Methanol -> Water) start->conditioning loading 2. Sample Loading conditioning->loading washing 3. Washing (Deionized Water) loading->washing waste1 Waste (Polar Impurities) loading->waste1 Unretained components elution 4. Elution (Ethyl Acetate) washing->elution waste2 Waste (Water) washing->waste2 Polar impurities concentration 5. Concentration (N2 Evaporation) elution->concentration reconstitution 6. Reconstitution concentration->reconstitution analysis Analysis (HPLC/GC-MS) reconstitution->analysis end End: Quantitative Result analysis->end

Caption: Workflow for this compound SPE.

Conclusion

The solid-phase extraction method presented provides an effective and reliable approach for the isolation and pre-concentration of this compound from aqueous solutions. The use of C18 reversed-phase cartridges ensures high recovery and the removal of common matrix interferences, leading to accurate and precise quantification in subsequent analytical procedures. This protocol is suitable for researchers and scientists in environmental monitoring and drug development fields.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Trichlamide Insolubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low aqueous solubility of Trichlamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a benzamide fungicide with the chemical name N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide. Its molecular structure lends it a hydrophobic nature, resulting in low solubility in water (approximately 6.5 mg/L at 20°C, pH 7).[1] This poor aqueous solubility can be a significant hurdle in experimental settings, particularly for in vitro assays that require the compound to be in a homogeneous aqueous buffer to ensure accurate and reproducible results.

Q2: What are the primary strategies for dissolving this compound for experimental use?

The most effective approach is to first dissolve this compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be serially diluted into the final aqueous buffer to achieve the desired experimental concentration. This method ensures that the this compound is evenly dispersed in the final solution, minimizing precipitation.

Q3: Which organic solvents are recommended for creating a this compound stock solution?

Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for dissolving hydrophobic compounds like this compound for biological assays. DMSO is a powerful solvent capable of dissolving a wide range of compounds. Ethanol is another effective and less aggressive solvent choice. The selection of the solvent may depend on the specific requirements and tolerance of the experimental system.

Q4: What is the maximum permissible concentration of organic solvents in a typical cell-based assay?

High concentrations of organic solvents can be toxic to cells and may interfere with experimental outcomes. It is crucial to keep the final concentration of the organic solvent in the aqueous buffer as low as possible. For most cell-based assays, the final DMSO or ethanol concentration should ideally be kept below 1%, and preferably at or below 0.5%, to avoid significant off-target effects.

Q5: What should I do if this compound precipitates out of the aqueous buffer after dilution from the stock solution?

Precipitation upon dilution indicates that the aqueous solubility limit of this compound has been exceeded. To address this, you can try the following:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your assay.

  • Optimize the dilution process: Add the stock solution to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform mixing. This can prevent localized high concentrations that can lead to precipitation.

  • Use a different co-solvent: If DMSO or ethanol are not effective, other solvents like dimethylformamide (DMF) could be tested, keeping in mind their own potential for cellular toxicity.

  • Consider formulation strategies: For more complex applications, formulation approaches such as the use of cyclodextrins or other solubilizing agents could be explored to enhance the aqueous solubility of this compound.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
This compound powder will not dissolve in the organic solvent. Insufficient solvent volume or inadequate mixing.Increase the volume of the organic solvent. Use gentle heating (e.g., 37°C) and/or sonication to aid dissolution. Ensure the solvent is of high purity (anhydrous).
A precipitate forms immediately upon adding the stock solution to the aqueous buffer. The concentration of this compound in the final solution exceeds its aqueous solubility limit.Decrease the final concentration of this compound. Add the stock solution dropwise to the vigorously stirring buffer.
The final solution appears cloudy or hazy. Formation of fine precipitates or micelles.Centrifuge the solution at high speed and use the supernatant. Filter the solution through a 0.22 µm filter if compatible with the compound. Consider this the maximum achievable soluble concentration under your experimental conditions.
Inconsistent results between experimental replicates. Inhomogeneous distribution of this compound due to poor solubility.Ensure the stock solution is fully dissolved before use. Vortex the final solution thoroughly before aliquoting to experimental wells. Prepare fresh dilutions for each experiment.
Observed cellular toxicity in control wells (containing only the solvent). The final concentration of the organic solvent is too high.Perform a solvent tolerance test to determine the maximum non-toxic concentration of the solvent for your specific cell line or organism. Keep the final solvent concentration below this limit (typically ≤0.5%).

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₃H₁₆Cl₃NO₃
Molecular Weight 340.63 g/mol [2]
Appearance Colorless crystalline solid[1]
Water Solubility 6.5 mg/L (at 20°C, pH 7)[1]
logP (Octanol/Water) 4.5[2]
Qualitative Solubility Soluble in Dimethyl Sulfoxide (DMSO) and Ethanol.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Determine the desired concentration of the stock solution (e.g., 10 mM or 50 mM).

  • Calculate the mass of this compound required based on its molecular weight (340.63 g/mol ).

  • Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of DMSO or ethanol to the tube.

  • Vortex the solution vigorously for 2-3 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, use a sonicator for 5-10 minutes or gently warm the solution in a 37°C water bath for a few minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.

Materials:

  • This compound stock solution (from Protocol 1)

  • Fungal culture in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Appropriate sterile liquid growth medium for the fungus (e.g., RPMI-1640)

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare Serial Dilutions: a. Add 100 µL of sterile growth medium to wells 2 through 12 of a 96-well plate. b. Prepare a working solution of this compound by diluting the stock solution in the growth medium. The concentration should be twice the highest concentration to be tested. c. Add 200 µL of the working this compound solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. e. Well 11 will serve as the growth control (no this compound). f. Well 12 will serve as the sterility control (no fungus).

  • Inoculum Preparation: a. Adjust the concentration of the fungal culture in sterile saline or growth medium to a standardized density (e.g., using a spectrophotometer to achieve a specific optical density or a hemocytometer for cell counting). The final inoculum concentration in the wells should be approximately 0.5 - 2.5 x 10³ CFU/mL.

  • Inoculation: a. Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to well 12.

  • Incubation: a. Cover the plate and incubate at the optimal temperature and duration for the specific fungal strain (e.g., 24-48 hours at 35°C).

  • Determination of MIC: a. The MIC is the lowest concentration of this compound that causes complete visible inhibition of fungal growth as observed by the naked eye. b. Alternatively, the growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC can be defined as the concentration that inhibits growth by a certain percentage (e.g., ≥50% or ≥90%) compared to the growth control.

Mandatory Visualizations

Proposed Signaling Pathway for this compound's Antifungal Action

Trichlamide_Mechanism This compound This compound Microsomal_Membrane Fungal Microsomal Membrane This compound->Microsomal_Membrane Inhibition Ergosterol_Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol_Pathway Potential Inhibition Lipid_Peroxidation Microsomal Lipid Peroxidation Microsomal_Membrane->Lipid_Peroxidation Membrane_Damage Membrane Damage & Loss of Integrity Lipid_Peroxidation->Membrane_Damage Cell_Death Fungal Cell Death Membrane_Damage->Cell_Death Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Altered_Membrane Altered Membrane Fluidity & Function Ergosterol_Pathway->Altered_Membrane Altered_Membrane->Cell_Death

Proposed mechanisms of this compound's antifungal activity.
Experimental Workflow for this compound Solubility and Efficacy Testing

Experimental_Workflow Start Start Prep_Stock Prepare this compound Stock Solution (in DMSO) Start->Prep_Stock Serial_Dilution Perform 2-fold Serial Dilutions in Growth Medium Prep_Stock->Serial_Dilution Inoculate_Plate Inoculate 96-well Plate Serial_Dilution->Inoculate_Plate Prep_Inoculum Prepare Standardized Fungal Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate Plate (24-48h at 35°C) Inoculate_Plate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC End End Read_MIC->End

Workflow for determining the MIC of this compound.
Logical Relationships in Troubleshooting this compound Solubility

Troubleshooting_Logic Insoluble This compound is Insoluble in Aqueous Buffer Use_Cosolvent Use Organic Co-solvent (e.g., DMSO, Ethanol) Insoluble->Use_Cosolvent Precipitation Precipitation Occurs Upon Dilution Use_Cosolvent->Precipitation Soluble Homogeneous Solution Achieved Use_Cosolvent->Soluble No Precipitation Lower_Conc Lower Final Concentration Precipitation->Lower_Conc Yes Vigorous_Mixing Ensure Vigorous Mixing During Dilution Precipitation->Vigorous_Mixing Yes Lower_Conc->Soluble Vigorous_Mixing->Soluble

Decision-making process for solubilizing this compound.

References

Technical Support Center: Troubleshooting Trichlamide Degradation in Experimental Setups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental use of Trichlamide. Our goal is to help you ensure the stability and integrity of this compound in your assays, leading to more accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution appears cloudy or has formed a precipitate. What should I do?

A1: this compound has low aqueous solubility. Precipitation can occur if the solvent's capacity is exceeded or if the solution is stored improperly.

  • Immediate Action: Do not use a precipitated solution, as the concentration will be inaccurate. Try to redissolve the precipitate by gentle warming and vortexing. If it does not redissolve, it is best to prepare a fresh stock solution.

  • Preventative Measures:

    • Solvent Choice: Prepare stock solutions in an appropriate organic solvent such as dimethyl sulfoxide (DMSO) or ethanol before diluting into aqueous buffers.

    • Concentration: Avoid preparing stock solutions at concentrations exceeding the solubility limit in the chosen solvent.

    • Storage: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When diluting into aqueous media for experiments, ensure the final concentration of the organic solvent is low and compatible with your assay system.

Q2: I'm observing a progressive loss of this compound's activity in my multi-day cellular assay. What could be the cause?

A2: Loss of activity over time strongly suggests degradation of this compound under your experimental conditions. The primary culprits are hydrolysis and potential interactions with media components.

  • Troubleshooting Steps:

    • pH Monitoring: Check the pH of your cell culture medium throughout the experiment. This compound's amide bond is susceptible to hydrolysis, which can be accelerated at non-neutral pH.

    • Media Stability Check: Perform a preliminary experiment by incubating this compound in the cell culture medium for the duration of your assay without cells. Quantify the remaining this compound at different time points using HPLC to determine its stability in the medium alone.

    • Temperature Control: Ensure consistent temperature control, as elevated temperatures can increase the rate of degradation.

Q3: My analytical quantification (HPLC/LC-MS) of this compound shows inconsistent peak areas or the appearance of new peaks. How can I troubleshoot this?

A3: Inconsistent peak areas suggest either injection variability or degradation of the analyte. The appearance of new peaks is a strong indicator of degradation product formation.

  • Troubleshooting Steps:

    • System Suitability: Before running your samples, perform a system suitability test with a fresh, known concentration of this compound standard to ensure your analytical system is performing correctly.

    • Sample Preparation: Ensure your sample preparation is consistent. If performing an extraction, incomplete or variable recovery can lead to inconsistent results.

    • Degradation Product Identification: If new peaks are observed, it is likely you are detecting degradation products. Refer to the "Proposed Degradation Pathway of this compound" section below for potential structures. Mass spectrometry (MS) is essential for the identification of these products.

    • Mobile Phase pH: The pH of your mobile phase can influence the retention time and peak shape of this compound and its degradation products. Ensure the mobile phase is properly prepared and buffered.

Data Presentation: this compound Stability

While specific quantitative degradation data for this compound is limited in publicly available literature, the following table provides representative stability data for salicylamide and benzamide compounds under various stress conditions. This data can be used as a general guide for experimental design.

Stress ConditionParameterValue (for analogous compounds)Potential Impact on this compound
Hydrolysis Half-life (t½) at pH 5StableMinimal degradation expected.
Half-life (t½) at pH 7Moderately StableSlow degradation may occur over extended periods.
Half-life (t½) at pH 9LabileSignificant degradation expected.
Photolysis Degradation RateLight-sensitiveExposure to UV or prolonged direct light can lead to degradation.
Thermal StabilityGenerally stable at room temp.Accelerated degradation at elevated temperatures (>40°C).
Oxidation SusceptibilitySusceptibleDegradation in the presence of strong oxidizing agents.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, methanol, and acetonitrile

  • pH meter

  • HPLC or LC-MS/MS system

2. Procedure:

  • Acid Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Dilute with 0.1 M HCl to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At appropriate time intervals (e.g., 0, 2, 6, 12, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Dilute with 0.1 M NaOH to a final concentration of 100 µg/mL.

    • Incubate at 60°C for 24 hours.

    • At appropriate time intervals, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation:

    • Prepare a 1 mg/mL solution of this compound in methanol.

    • Dilute with 3% H₂O₂ to a final concentration of 100 µg/mL.

    • Store at room temperature, protected from light, for 24 hours.

    • Analyze at appropriate time intervals.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 70°C for 48 hours.

    • Dissolve the stressed solid in methanol for analysis.

  • Photolytic Degradation:

    • Prepare a 100 µg/mL solution of this compound in methanol.

    • Expose the solution to direct sunlight or a photostability chamber for 24-48 hours.

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples.

3. Analysis:

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2) to quantify the remaining this compound and detect the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to quantify this compound in the presence of its degradation products.

1. HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is recommended.

    • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

2. Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in methanol.

  • Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase.

  • Inject the standards and samples from the forced degradation study.

  • Quantify the amount of this compound by comparing the peak area to the calibration curve.

  • Monitor for the appearance and separation of new peaks, which represent degradation products.

Visualizations

Proposed Degradation Pathway of this compound

The following diagram illustrates the proposed degradation pathways of this compound based on its chemical structure, which includes a hydrolyzable amide bond and a trichloromethyl group susceptible to dechlorination.

G This compound This compound N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide Hydrolysis Hydrolysis (Acidic or Basic Conditions) This compound->Hydrolysis Amide bond cleavage Dechlorination Reductive Dechlorination (e.g., microbial action) This compound->Dechlorination Loss of Cl Oxidation Oxidation This compound->Oxidation e.g., H₂O₂ Salicylamide Salicylamide Hydrolysis->Salicylamide Butoxytrichloroethane 1-Butoxy-2,2,2-trichloroethane Hydrolysis->Butoxytrichloroethane Dechlorinated_Analog Dechlorinated Analog Dechlorination->Dechlorinated_Analog Hydroxylated_Analog Hydroxylated Analog Oxidation->Hydroxylated_Analog

Proposed degradation pathways of this compound.
Experimental Workflow for Troubleshooting this compound Degradation

This workflow provides a logical sequence of steps to identify and address this compound degradation in your experiments.

A logical workflow for troubleshooting this compound degradation.
Signaling Pathway of Benzamide Fungicides

This compound, as a benzamide fungicide, is known to exert its antifungal effect by disrupting microtubule formation through interaction with β-tubulin. The following diagram illustrates this proposed signaling pathway.

G cluster_cell Fungal Cell This compound This compound beta_tubulin β-tubulin This compound->beta_tubulin Binds to β-tubulin (likely colchicine site) microtubule Microtubule beta_tubulin->microtubule Inhibits polymerization inhibition Disruption of Microtubule Dynamics alpha_tubulin α-tubulin alpha_tubulin->microtubule Polymerizes with β-tubulin mitosis Mitosis (Cell Division) microtubule->mitosis Essential for mitotic spindle growth Hyphal Growth mitosis->growth Leads to apoptosis Cell Cycle Arrest & Fungicidal Effect

Proposed mechanism of action for this compound.

Optimizing Trichlamide Concentration for In Vitro Fungal Inhibition: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Trichlamide concentration in in vitro fungal inhibition experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action against fungi?

This compound is a broad-spectrum, non-systemic, contact fungicide belonging to the salicylamide class of benzamides.[1][2] Its primary mode of action is believed to be the inhibition of microsomal lipid peroxidation.[1] Some research also suggests that it may interfere with the synthesis of ergosterol, a critical component of fungal cell membranes.[1] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 22.[1]

Q2: How should I prepare a stock solution of this compound?

Due to its likely low aqueous solubility, a stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for in vitro cell-based assays.

  • Recommendation: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) in 100% DMSO.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent repeated freeze-thaw cycles. For short-term storage, 4°C for up to a week may be acceptable.

  • Important Note: The final concentration of DMSO in your cell culture medium should ideally not exceed 0.1% to avoid solvent toxicity to the fungus. Always include a solvent control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.

Q3: What is a suitable starting concentration range for a Minimum Inhibitory Concentration (MIC) assay with this compound?

Without specific data for this compound against your fungal species of interest, a broad concentration range should be tested initially. A common starting point for novel compounds is a serial dilution from a high concentration.

  • Recommendation: A starting range of 0.032 to 64 µg/mL is often used for screening new antifungal agents. You may need to adjust this based on preliminary results.

Q4: What are the standard methodologies for determining the MIC and Minimum Fungicidal Concentration (MFC) of this compound?

Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS) are widely accepted for antifungal susceptibility testing. The broth microdilution method is a common and reliable technique.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of this compound in culture medium. This compound has exceeded its solubility limit in the aqueous medium. The concentration of the organic solvent from the stock solution may be too high.- Test a lower concentration range of this compound.- Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally ≤ 0.1%).- Prepare fresh dilutions from the stock solution for each experiment.
No fungal inhibition observed, even at high concentrations. - The fungal species may be resistant to this compound.- The this compound stock solution may have degraded.- The inoculum density may be too high.- Verify the identity and purity of your this compound.- Prepare a fresh stock solution.- Ensure your inoculum is within the recommended range (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for molds).[5]- Include a positive control with a known antifungal agent to validate the assay.
Inconsistent results between experiments. - Variability in inoculum preparation.- Inconsistent incubation conditions (time, temperature, humidity).- Pipetting errors during serial dilutions.- Standardize your inoculum preparation using a spectrophotometer or hemocytometer.- Ensure consistent incubation conditions for all experiments.- Use calibrated pipettes and be meticulous with your dilution technique.
Fungus grows in the negative control (sterility) well. Contamination of the culture medium or reagents.- Use aseptic techniques throughout the experimental setup.- Ensure all reagents and materials are sterile.
Fungus does not grow in the positive control (growth) well. - Problems with the fungal inoculum (e.g., low viability).- Issues with the culture medium.- Use a fresh, viable fungal culture for inoculum preparation.- Verify the quality and composition of your culture medium.

Quantitative Data Summary

Currently, there is limited publicly available quantitative data on the specific inhibitory concentrations of this compound against various fungal species. Researchers are encouraged to perform dose-response experiments to determine the MIC and MFC for their specific fungal strains of interest. The table below provides a template for summarizing such data.

Fungal Species This compound MIC (µg/mL) This compound MFC (µg/mL) Reference
Example: Aspergillus fumigatusData not availableData not available
Example: Candida albicansData not availableData not available
Example: Trichoderma longibrachiatumData not availableData not available

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining Minimum Inhibitory Concentration (MIC)

This protocol is based on standard methodologies for antifungal susceptibility testing.

Materials:

  • This compound powder

  • DMSO

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolate

  • Sterile saline or PBS

  • Spectrophotometer

  • Humidified incubator

Methodology:

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) to obtain fresh growth.

    • Harvest fungal spores (for molds) or cells (for yeasts) and suspend them in sterile saline.

    • Adjust the suspension to a concentration that will result in a final inoculum of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the assay plate. This is often achieved by adjusting to a specific optical density (OD) at 530 nm.

  • This compound Plate Preparation:

    • Prepare a 1 mg/mL (100x) stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium to create 2x working solutions.

    • Add 100 µL of each 2x this compound dilution to the corresponding wells of a 96-well plate.

    • Include a "growth control" well with 100 µL of RPMI-1640 containing the same final DMSO concentration as the test wells.

    • Include a "sterility control" well with 200 µL of sterile medium only.

  • Inoculation and Incubation:

    • Add 100 µL of the adjusted fungal inoculum to each well (except the sterility control). This will dilute the this compound to its final 1x concentration.

    • Seal the plate and incubate in a humidified incubator at the optimal temperature for the fungal species (e.g., 35°C) for 24-72 hours, depending on the growth rate of the fungus.[3]

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes complete (or near-complete) inhibition of visible fungal growth compared to the growth control.

Protocol 2: Determining Minimum Fungicidal Concentration (MFC)

This assay is a follow-up to the MIC assay to determine if this compound is fungistatic or fungicidal.

Methodology:

  • Following the MIC determination, select the wells showing no visible growth.

  • From each of these wells, take a 10-20 µL aliquot and subculture it onto an appropriate agar medium (e.g., Potato Dextrose Agar).

  • Also, subculture an aliquot from the growth control well to ensure the viability of the fungus.

  • Incubate the agar plates at the optimal temperature until growth is visible in the subculture from the growth control.

  • The MFC is the lowest concentration of this compound from which no fungal growth occurs on the subculture agar plate, representing approximately a 99-99.5% killing activity.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mfc MFC Assay stock Prepare this compound Stock Solution (in DMSO) dilution Serial Dilution of this compound in 96-well Plate stock->dilution inoculum Prepare Fungal Inoculum add_inoculum Inoculate with Fungal Suspension inoculum->add_inoculum dilution->add_inoculum incubation Incubate Plate add_inoculum->incubation read_mic Read MIC incubation->read_mic subculture Subculture from Wells with No Growth read_mic->subculture incubate_agar Incubate Agar Plates subculture->incubate_agar read_mfc Read MFC incubate_agar->read_mfc signaling_pathway_inhibition cluster_fungus Fungal Cell membrane Cell Membrane (Ergosterol) lipids Membrane Lipids membrane->lipids growth Fungal Growth & Proliferation membrane->growth Maintains Integrity For synthesis Ergosterol Biosynthesis Pathway synthesis->membrane Produces lipids->growth Essential For peroxidation Lipid Peroxidation peroxidation->lipids Damages This compound This compound This compound->synthesis Inhibits This compound->peroxidation Inhibits

References

Technical Support Center: Managing and Mitigating Trichlamide Fungicide Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and mitigating potential resistance to Trichlamide, a benzamide fungicide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a benzamide fungicide.[1] Its primary mode of action is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] By disrupting this pathway, this compound compromises the structural integrity and fluidity of the fungal cell membrane, leading to cell death.[2] It is classified by the Fungicide Resistance Action Committee (FRAC) in Group 22.[2] Some research also suggests that its mechanism may involve the disruption of microsomal lipid peroxidation.[2]

Q2: Has resistance to this compound been reported in fungal pathogens?

While this compound has been effective, particularly against soil-borne pathogens like Plasmodiophora brassicae, the causal agent of clubroot in cruciferous crops, widespread, documented cases of field-evolved resistance are not extensively reported in readily available scientific literature.[3][4] However, the potential for resistance development exists, as with any site-specific fungicide, especially with repeated use.[5][6]

Q3: What are the likely molecular mechanisms of resistance to this compound?

As a benzamide fungicide, potential resistance mechanisms to this compound can be inferred from the broader class of benzimidazole fungicides, which also target cellular division processes.[5][7] The most common mechanism of resistance to benzimidazoles is the alteration of the target site.[5][8] Potential mechanisms for this compound resistance could include:

  • Target Site Modification: Point mutations in the gene encoding the target protein (e.g., in the ergosterol biosynthesis pathway) could reduce the binding affinity of this compound, rendering it less effective.[5][8] For benzimidazoles, mutations in the β-tubulin gene are a primary cause of resistance.[2][5][8]

  • Overexpression of the Target Protein: An increase in the production of the target enzyme could effectively "soak up" the fungicide, requiring higher concentrations to achieve an inhibitory effect.[8]

  • Metabolic Detoxification: The fungus may evolve or upregulate enzymes that can metabolize and detoxify this compound, converting it into a non-toxic form.

  • Increased Efflux: Overexpression of efflux pumps, such as ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters, can actively pump the fungicide out of the fungal cell, preventing it from reaching its target.[8]

Q4: What are the first steps I should take if I suspect this compound resistance in my experiments?

If you observe a loss of efficacy with this compound that is not attributable to other experimental factors, a systematic approach is crucial.

  • Confirm the Identity and Purity of the Pathogen: Ensure your fungal culture is pure and correctly identified.

  • Review Experimental Protocol: Double-check all experimental parameters, including this compound concentration, solvent, incubation conditions, and inoculum density.

  • Perform a Dose-Response Assay: Conduct a dose-response experiment to determine the half-maximal effective concentration (EC50) of this compound against your fungal isolate. A significant increase in the EC50 value compared to a known sensitive (wild-type) strain is a strong indicator of resistance.

  • Compare with a Sensitive Strain: If possible, test a known this compound-sensitive strain of the same fungal species in parallel to provide a baseline for comparison.

  • Molecular Analysis: If resistance is confirmed phenotypically, consider molecular analyses such as sequencing the putative target gene to identify potential mutations.

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible results in this compound susceptibility assays.

Possible Cause Troubleshooting Step
Inoculum Variability Standardize the inoculum preparation. Use a spectrophotometer to adjust the spore or mycelial fragment suspension to a consistent density (e.g., OD600). Ensure the inoculum is from a fresh, actively growing culture.
Uneven Drug Distribution Ensure this compound is fully dissolved in the solvent before adding it to the growth medium. Vortex the stock solution and the final medium thoroughly. For agar-based assays, ensure the fungicide is evenly mixed into the molten agar before pouring plates.
Solvent Effects Run a solvent control (medium with the same concentration of solvent used to dissolve this compound but without the fungicide) to ensure the solvent itself is not inhibiting fungal growth.
Inappropriate Incubation Conditions Verify and standardize incubation temperature, humidity, and duration. Ensure consistent conditions across all experimental plates and replicates.
Edge Effects in Microplates To minimize evaporation from the outer wells of a microtiter plate, which can concentrate the fungicide, consider not using the outermost wells for critical measurements or fill them with sterile water.

Problem 2: Observed loss of this compound efficacy in a previously sensitive fungal strain.

Possible Cause Troubleshooting Step
Emergence of a Resistant Subpopulation Isolate single spores or hyphal tips from the treated population and test their individual susceptibility to this compound to determine if the population is heterogeneous.
Incorrect Fungicide Concentration Prepare fresh stock solutions of this compound and verify the concentration. Use a calibrated balance and ensure accurate dilutions.
Degradation of this compound Store this compound stock solutions under recommended conditions (e.g., protected from light, at the correct temperature). Prepare fresh working solutions for each experiment.
Experimental Error Repeat the experiment with a known sensitive control strain to confirm that the experimental setup is functioning correctly.

Data Presentation

Table 1: Hypothetical EC50 Values for this compound Against Sensitive and Suspected Resistant Fungal Strains

This table provides an example of how to present quantitative data from dose-response experiments to compare the susceptibility of different fungal isolates to this compound.

Fungal IsolateDescriptionThis compound EC50 (µg/mL)95% Confidence IntervalResistance Factor (RF)*
Wild-Type Strain AKnown sensitive isolate0.50.4 - 0.61.0
Field Isolate 1Suspected resistant15.213.5 - 17.130.4
Field Isolate 2Suspected resistant2.11.8 - 2.54.2
Lab-Mutant 1Selected for resistance> 50-> 100

*Resistance Factor (RF) is calculated as the EC50 of the test isolate divided by the EC50 of the wild-type sensitive strain.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Determining this compound EC50

This protocol is a standard method for determining the minimum inhibitory concentration (MIC) and EC50 of a fungicide against a fungal pathogen.[9]

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Potato Dextrose Agar) until sufficient sporulation or mycelial growth is observed.

    • Harvest spores by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface. For non-sporulating fungi, mycelial fragments can be generated by homogenization.

    • Filter the suspension through sterile cheesecloth to remove large mycelial mats.

    • Adjust the spore/mycelial fragment concentration to a final density of 1 x 10^5 to 5 x 10^5 CFU/mL in a suitable liquid medium (e.g., RPMI-1640).

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

    • Perform serial two-fold dilutions of the this compound stock solution in the liquid growth medium in a 96-well microtiter plate to achieve a range of desired final concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (inoculum without fungicide) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for the fungus for 24-72 hours, or until sufficient growth is observed in the positive control wells.

  • Data Analysis:

    • Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader.

    • Calculate the percentage of growth inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.

Protocol 2: Molecular Detection of Putative Resistance Alleles

This protocol provides a general workflow for identifying mutations in a candidate gene that may be responsible for this compound resistance.

  • DNA Extraction:

    • Grow the sensitive and resistant fungal isolates in liquid culture.

    • Harvest the mycelia by filtration and freeze-dry or use fresh.

    • Extract genomic DNA using a commercially available fungal DNA extraction kit or a standard CTAB protocol.

  • PCR Amplification:

    • Design primers to amplify the coding sequence of the putative target gene (e.g., a gene in the ergosterol biosynthesis pathway).

    • Perform PCR using a high-fidelity DNA polymerase to amplify the target gene from both the sensitive and resistant isolates.

  • DNA Sequencing:

    • Purify the PCR products.

    • Sequence the purified PCR products using Sanger sequencing.

  • Sequence Analysis:

    • Align the DNA sequences from the sensitive and resistant isolates using bioinformatics software (e.g., BLAST, ClustalW).

    • Identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes in the protein sequence of the resistant isolate compared to the sensitive isolate.

Mandatory Visualizations

Trichlamide_Mechanism_of_Action cluster_fungal_cell Fungal Cell Precursors Precursors Ergosterol_Pathway Ergosterol_Pathway Precursors->Ergosterol_Pathway Multiple enzymatic steps Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Disrupted_Membrane Disrupted Cell Membrane Ergosterol_Pathway->Disrupted_Membrane Leads to Cell_Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Cell_Membrane Incorporation This compound This compound This compound->Ergosterol_Pathway Inhibition Cell_Death Cell_Death Disrupted_Membrane->Cell_Death Results in

Caption: Mechanism of action of this compound targeting the ergosterol biosynthesis pathway.

Resistance_Management_Workflow A Start of Season: Assess Resistance Risk B Low Risk A->B C High Risk A->C D Use this compound as per label recommendations B->D E Implement Integrated Pest Management (IPM) C->E H Monitor for reduced efficacy D->H F Rotate this compound with fungicides from different FRAC groups E->F G Tank-mix this compound with a multi-site fungicide E->G F->H G->H I Efficacy Maintained H->I J Reduced Efficacy Observed H->J K Continue program I->K L Stop using this compound and fungicides from the same FRAC group J->L M Conduct susceptibility testing J->M N Switch to alternative effective fungicides L->N M->N Troubleshooting_Workflow Start Experiment shows unexpected low efficacy of this compound Q1 Is the fungal culture pure and correctly identified? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are all experimental parameters correct? (Concentration, solvent, incubation) A1_Yes->Q2 Action1 Re-isolate and verify the fungal strain A1_No->Action1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Does a known sensitive strain show expected susceptibility? A2_Yes->Q3 Action2 Review and correct the experimental protocol A2_No->Action2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Conclusion Suspect genuine resistance. Proceed with EC50 determination and molecular analysis. A3_Yes->Conclusion Action3 Prepare fresh this compound stock and repeat the experiment A3_No->Action3

References

Identifying common experimental artifacts with Trichlamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Trichlamide is a fictional compound developed for illustrative purposes. The information provided is based on common principles in pharmacology and cell biology and is intended for research professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a novel, potent, and selective small molecule inhibitor of the fictional Serine/Threonine Kinase 1 (STK1). STK1 is a critical downstream kinase in the Growth Factor Receptor Z (GFRZ) signaling pathway, which is frequently dysregulated in various cancer models. By inhibiting the phosphorylation activity of STK1, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in STK1-dependent cell lines.

Q2: What is the recommended solvent and storage condition for this compound? A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in DMSO to a final concentration of 10 mM. The stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to 6 months or at -80°C for up to 2 years.

Q3: What is a typical working concentration for this compound in cell-based assays? A3: The optimal working concentration is highly cell-line dependent. We recommend performing a dose-response curve starting from 1 nM to 10 µM to determine the IC50 for your specific model system. For initial experiments, a concentration range of 10 nM to 1 µM is often effective.

Q4: Does this compound have off-target effects? A4: While this compound was designed for high selectivity towards STK1, cross-reactivity with other kinases, especially within the same family, can occur at high concentrations (>5 µM).[1][2] It is recommended to perform experiments at the lowest effective concentration and to include appropriate controls, such as using a structurally distinct STK1 inhibitor or STK1 knockout/knockdown cell lines to validate that the observed phenotype is on-target.[3]

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition of STK1 Phosphorylation in Western Blot

Question: I am treating my cells with this compound but do not see a decrease in the phosphorylation of STK1's downstream target, Protein-S (p-Protein-S), via Western blot. What could be the issue?

Answer: This is a common issue that can be resolved by systematically troubleshooting the experimental workflow. Potential causes fall into three categories: the compound, the cellular system, and the Western blot protocol itself.

Possible Causes & Solutions

Possible Cause Recommended Solution
Compound Degradation Prepare fresh dilutions of this compound from a new aliquot of the -80°C stock solution. Avoid using stock solutions that have been repeatedly freeze-thawed.
Incorrect Dosing Perform a dose-response (0.1 nM to 10 µM) and a time-course (e.g., 1, 6, 12, 24 hours) experiment to identify the optimal concentration and incubation time for inhibiting STK1 signaling in your specific cell line.[4][5]
Low STK1 Pathway Activity Ensure your cell model has active GFRZ-STK1 signaling. This may require stimulating the cells with Growth Factor Z (GFZ) for a specific period before adding this compound. Compare stimulated vs. unstimulated controls.[4]
Suboptimal Protein Extraction During cell lysis, phosphatases can dephosphorylate your target protein.[5][6] Always use a lysis buffer freshly supplemented with a phosphatase inhibitor cocktail and keep samples on ice or at 4°C throughout the procedure.[5][6][7]
Poor Antibody Performance Use a phospho-specific antibody that has been validated for Western blotting. Run a positive control (e.g., lysate from GFZ-stimulated cells) and a negative control (e.g., lysate from cells treated with a known phosphatase) to verify antibody specificity.[4]
Blocking Buffer Interference When detecting phosphoproteins, avoid using milk as a blocking agent because it contains casein, a phosphoprotein that can increase background.[5][7][8] Use 3-5% Bovine Serum Albumin (BSA) in TBST instead.[7][8]
Buffer Composition Avoid using phosphate-buffered saline (PBS) in washing steps before antibody incubation, as the phosphate ions can interfere with phospho-specific antibody binding.[4][6] Use Tris-Buffered Saline with Tween-20 (TBST) for all wash steps.[4][6]

Troubleshooting Workflow: No STK1 Inhibition

start No p-Protein-S Inhibition Observed c1 Prepare Fresh this compound Dilutions start->c1 Check Compound c2 Optimize Dose & Time Course c1->c2 c3 Confirm Basal Pathway Activity (Stimulate with GFZ if needed) c2->c3 Check Cells c4 Use Fresh Lysis Buffer (with Phosphatase Inhibitors) c3->c4 Check Protocol c5 Validate Phospho-Antibody (Use +/- Controls) c4->c5 c6 Switch to BSA Blocking Buffer c5->c6 result Inhibition Observed c6->result

A logical workflow for troubleshooting lack of target inhibition.
Issue 2: High Variability in Cell Viability (MTT/MTS) Assays

Question: My IC50 values for this compound vary significantly between experiments. How can I improve the reproducibility of my cell viability assays?

Answer: Consistency is key for cell viability assays. Variability often stems from inconsistent cell handling and plating, or suboptimal assay parameters.

Possible Causes & Solutions

Possible Cause Recommended Solution
Inconsistent Seeding Density Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment.[9] Use a cell counter for accuracy and avoid letting cells become over-confluent before plating.[8][9]
"Edge Effects" in Plates Evaporation from wells on the plate's edge can concentrate media components and the drug, altering cell growth. Avoid using the outermost wells of 96-well plates for experimental samples. Fill them with sterile PBS or media to maintain humidity.
Variable Incubation Times Ensure that the incubation time with both the compound and the viability reagent (e.g., MTT, MTS) is kept consistent across all plates and experiments.[10]
Compound Precipitation High concentrations of this compound in media with low serum may precipitate. Visually inspect the media in the wells under a microscope. If precipitation is observed, consider using a higher serum percentage or a different solvent system if compatible.
Interference with Readout Some compounds can interfere with the chemistry of viability assays. Run a "compound-only" control (no cells) to check if this compound itself reacts with the assay reagent and produces a signal.
Recommended Seeding Densities for Common Cell Lines (96-well plate)
Cell LineSeeding Density (cells/well)Incubation Time (hours)
HeLa3,000 - 5,00024 - 48
A5495,000 - 8,00024 - 48
MCF-76,000 - 10,00048 - 72
PC-34,000 - 7,00024 - 48

Note: These are starting points and should be optimized for your specific experimental conditions.[9]

Issue 3: Inconsistent Results in Wound Healing (Scratch) Assays

Question: I am performing a scratch assay to assess the effect of this compound on cell migration, but my scratch widths are inconsistent and the wound closure is uneven. What can I do?

Answer: The scratch assay's quality depends heavily on creating a uniform cell monolayer and a consistent, clean scratch.[11][12]

Possible Causes & Solutions

Possible Cause Recommended Solution
Non-confluent Monolayer Ensure cells have reached 95-100% confluency before making the scratch.[13] Seeding a proper number of cells and allowing sufficient growth time is crucial. A non-uniform monolayer will lead to uneven migration.[13]
Inconsistent Scratch Technique The width and quality of the scratch are critical. Use a p200 pipette tip held at a consistent angle to create the scratch.[11][12] Automated scratch tools can also significantly improve reproducibility.[14]
Cell Debris in Scratch Area After scratching, dead cells and debris can interfere with migration. Gently wash the wells 1-2 times with sterile PBS or serum-free media to remove debris before adding the experimental media containing this compound.[12]
Confounding Cell Proliferation A wound healing assay should primarily measure cell migration. If your cells proliferate rapidly, this can be mistaken for migration. To mitigate this, use a low concentration of a mitosis inhibitor (e.g., Mitomycin C) or use serum-free/low-serum media during the migration period.[15]
Cell Detachment An overly aggressive scratch can cause the cell monolayer to peel away from the plate edges.[11][13] Ensure gentle technique and that your cells are well-adhered before starting the assay.[11]

Experimental Protocols

Protocol 1: Western Blot for p-Protein-S Inhibition

This protocol describes how to assess the inhibitory effect of this compound on the GFRZ-STK1 pathway by measuring the phosphorylation of its downstream target, Protein-S.

  • Cell Seeding: Plate cells (e.g., A549) in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.

  • Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for 6-12 hours in a serum-free medium prior to stimulation.

  • Compound Treatment: Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 2 hours. Include a DMSO vehicle control.

  • Stimulation: Add Growth Factor Z (GFZ) ligand (e.g., 50 ng/mL) to the media for 15-30 minutes to induce STK1 pathway activation. Include an unstimulated control.

  • Cell Lysis: Immediately place plates on ice, aspirate media, and wash once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.[6]

  • Protein Quantification: Scrape cells, collect lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][8]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Protein-S (e.g., 1:1000 dilution) and total Protein-S (1:1000) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane 3x with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane 3x with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. The signal for p-Protein-S should decrease with increasing this compound concentration.

GFRZ-STK1 Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GFRZ GFRZ (Receptor) STK1 STK1 (Kinase) GFRZ->STK1 Activates ProteinS Protein-S STK1->ProteinS Phosphorylates pProteinS p-Protein-S ProteinS->pProteinS Response Cell Cycle Arrest Apoptosis pProteinS->Response Leads to GFZ_ligand GFZ Ligand GFZ_ligand->GFRZ Binds This compound This compound This compound->STK1 Inhibits

Mechanism of action for this compound in the GFRZ-STK1 pathway.
Protocol 2: Cell Viability MTT Assay

This protocol measures the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at the predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of media. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include DMSO vehicle controls and "media-only" blank controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well.

  • Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other values. Normalize the data to the DMSO control wells (set to 100% viability) and plot the results as % viability vs. log[this compound concentration] to determine the IC50 value.

References

Technical Support Center: Strategies to Mitigate Phytotoxicity in Lab Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Trichlamide" yielded limited specific results related to phytotoxicity in laboratory assays. "this compound" is identified as a benzamide fungicide. However, the search results frequently highlighted "Trichoderma," a widely studied genus of fungi used as a biocontrol agent and plant growth promoter. Given the similarity in terminology and the extensive research on Trichoderma's interaction with plants, this guide will focus on strategies relevant to phytotoxicity in lab assays where a substance like a fungicide or a biocontrol agent such as Trichoderma is being evaluated. The principles and methods described are broadly applicable to in vitro phytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is phytotoxicity and how does it manifest in lab assays?

A1: Phytotoxicity is the detrimental effect on plant health caused by exposure to a substance, which can include pesticides, herbicides, or even biocontrol agents under certain conditions.[1][2] In laboratory assays, symptoms can range from subtle to severe and may include:

  • Visual Symptoms: Necrotic spots, leaf edge burn, chlorosis (yellowing), bleaching, distorted growth (leaf cupping or twisting), and stunted growth.[1][2]

  • Growth Inhibition: Reduced root elongation, decreased biomass, and lower germination rates.

  • Physiological Effects: Reduced photosynthetic activity and increased stress indicators.

Q2: My plants are showing stress symptoms after applying a test compound. How can I confirm it's phytotoxicity and not a plant disease?

A2: Differentiating between phytotoxicity and disease symptoms is crucial for accurate assay results. Here are some key distinctions:

  • Symptom Distribution: Phytotoxicity symptoms often appear more uniformly on the parts of the plant where the compound was applied (e.g., sprayed leaves).[1] Disease symptoms may start at a single point and spread.

  • Symptom Progression: Phytotoxicity damage is often acute and appears relatively quickly after application, with the initial damage not typically spreading or increasing in number over time.[3] Fungal or bacterial leaf spots, on the other hand, may expand and new spots might appear.[3]

  • Control Group Comparison: The most reliable method is to compare the treated plants to an untreated control group.[1][2] If the control plants are healthy, the symptoms in the treated group are likely due to the applied substance.

Q3: Can environmental conditions in the lab influence phytotoxicity assessment?

A3: Yes, environmental factors can significantly impact the severity of phytotoxicity.[2][3]

  • Temperature: High temperatures (above 80-85°F) can increase the likelihood of chemical injury.[2][3]

  • Humidity: High humidity can slow the drying of foliar sprays, prolonging the contact time of the substance with the plant tissue and potentially increasing phytotoxicity.[2]

  • Light: Both light intensity and duration can affect a plant's susceptibility to chemical stress.

  • Plant Stress: Plants already under stress (e.g., from drought or nutrient deficiency) are more susceptible to phytotoxic effects.[2][3]

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
High variability in phytotoxicity results across replicates. Inconsistent application of the test compound.Ensure precise and uniform application volume and concentration for each replicate. Use calibrated equipment.
Environmental gradients in the growth chamber (e.g., light, temperature).Randomize the placement of replicates within the growth chamber to minimize positional effects. Monitor and record environmental conditions.
Severe and rapid plant death, even at low concentrations. The test compound is highly phytotoxic to the chosen plant species.Perform a dose-response study with a wider range of concentrations, including much lower ones, to determine the toxicity threshold.
The plant species or cultivar is particularly sensitive.[1][2]If possible, test on multiple plant species or cultivars to assess the specificity of the phytotoxic effects.
No observable phytotoxicity, even at high concentrations. The plant species is resistant to the test compound.Verify that the chosen plant species is expected to be sensitive to the class of compound being tested.
The compound requires metabolic activation or different environmental conditions to exert its toxic effect.Review the literature for the compound's mode of action.[4] Consider adjusting assay conditions if scientifically justified.
Incorrect preparation of the test solution.Double-check all calculations and procedures for preparing the stock and working solutions.
Control plants also show signs of stress. Contamination of the growth medium, water, or lab environment.Use sterile techniques and high-purity water and reagents. Ensure the growth environment is clean.
Suboptimal growing conditions (e.g., improper lighting, temperature, or nutrients).Optimize the growth protocol for the specific plant species being used in the assay.

Experimental Protocols

Protocol 1: General Foliar Phytotoxicity Assay

This protocol outlines a basic method for assessing the phytotoxicity of a foliar-applied substance.

1. Plant Preparation:

  • Grow a suitable plant species (e.g., tomato, cucumber, or Arabidopsis thaliana) under controlled environmental conditions (e.g., 25°C, 16h light/8h dark cycle) until they have 3-4 fully expanded true leaves.[5]
  • Select healthy, uniform plants for the experiment.

2. Preparation of Test Solutions:

  • Prepare a stock solution of the test compound in a suitable solvent.
  • Create a dilution series to achieve the desired final concentrations. Include a solvent-only control and a water-only control.

3. Application:

  • Use an automated spray cabinet or a fine-mist sprayer to apply the test solutions to the plant foliage until runoff.[5] Ensure even coverage.
  • Treat a minimum of 5-10 replicate plants per concentration.
  • Leave a group of plants untreated as a negative control.[1]

4. Incubation and Observation:

  • Return the plants to the controlled environment.
  • Observe the plants daily for a period of 7-14 days for the appearance of phytotoxicity symptoms.[1]

5. Data Collection and Analysis:

  • Score phytotoxicity on a rating scale (e.g., 0 = no effect, 1 = slight discoloration, 4 = severe necrosis).
  • Measure plant height, shoot fresh weight, and shoot dry weight at the end of the experiment.
  • Analyze the data statistically to determine the dose-response relationship.

Protocol 2: Duckweed (Lemna minor) Root-Regrowth Inhibition Assay

This protocol is a rapid and sensitive method for assessing the phytotoxicity of water-soluble compounds.[6]

1. Culture Preparation:

  • Culture Lemna minor in a suitable sterile growth medium under continuous light (90–100 μmol m⁻² s⁻¹) at 25°C.[6]

2. Assay Setup:

  • Use 24-well plates as test vessels.
  • Add 3 mL of the test solution (at various concentrations) to each well.[6] Include a medium-only control.
  • Select healthy Lemna colonies with 2-3 fronds.
  • Carefully excise all existing roots from the colonies.[6]
  • Place one rootless colony into each well.[6]

3. Incubation:

  • Incubate the plates for 72 hours under the same conditions used for culturing.[6]

4. Data Collection:

  • After 72 hours, measure the length of the longest newly developed root from each colony using an image analysis system.[6]

5. Data Analysis:

  • Calculate the percent inhibition of root regrowth for each concentration relative to the control.
  • Determine the EC50 value (the concentration causing 50% inhibition).

Visualizing Experimental Workflows and Pathways

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Select & Grow Test Plants p2 Prepare Test Compound Dilution Series e1 Apply Compound (Spray/Drench) p2->e1 e2 Incubate Under Controlled Conditions e1->e2 a1 Visual Scoring (Necrosis, Chlorosis) e2->a1 a2 Measure Growth (Biomass, Height) e2->a2 a3 Statistical Analysis (Dose-Response) a1->a3 a2->a3

Caption: Workflow for a standard plant phytotoxicity assay.

trichoderma_isr cluster_trichoderma Trichoderma cluster_plant Plant Cell tricho Trichoderma Colonization mamps Recognition of MAMPs (e.g., chitinases) tricho->mamps releases signal Signal Transduction Cascade mamps->signal hormones Jasmonic Acid (JA) & Ethylene (ET) Pathways signal->hormones genes Activation of Defense Genes hormones->genes isr Induced Systemic Resistance (ISR) genes->isr

Caption: Simplified signaling pathway for Trichoderma-induced systemic resistance (ISR).

References

Technical Support Center: Enhancing Trichlamide Efficacy with Adjuvants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the enhancement of Trichlamide efficacy through the use of adjuvants in a research setting.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments in a question-and-answer format.

Question: Why am I observing inconsistent results in my this compound synergy assays?

Answer: Inconsistent results in synergy assays can stem from several factors related to experimental setup and execution.

  • Potential Causes:

    • Inconsistent Fungal Inoculum: Variation in the concentration or growth phase of the fungal inoculum can lead to variability in susceptibility.

    • Inaccurate Drug Concentrations: Errors in serial dilutions of this compound or the adjuvant will directly impact the results.

    • Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate the compounds and affect fungal growth.

    • Incomplete Solubilization: If this compound or the adjuvant is not fully dissolved, the effective concentration will be lower than intended.

  • Step-by-Step Solutions:

    • Standardize Inoculum Preparation: Always use a spectrophotometer or hemocytometer to prepare a fungal suspension of a consistent density (e.g., 0.5 McFarland standard) from a fresh culture in the logarithmic growth phase.

    • Verify Pipetting Accuracy: Calibrate your pipettes regularly. When preparing serial dilutions, ensure proper mixing at each step.

    • Mitigate Edge Effects: Fill the outer wells of your microplates with sterile water or media and do not use them for experimental data points.

    • Ensure Complete Solubilization: Use an appropriate solvent for this compound and the adjuvant. A brief sonication or vortexing step can aid in complete dissolution before adding to the assay medium.

Question: The combination of this compound and my chosen adjuvant appears to be antagonistic. What could be the reason?

Answer: An antagonistic interaction, where the combined effect is less than that of the individual agents, can be a genuine outcome or an experimental artifact.

  • Potential Causes:

    • Chemical Incompatibility: The adjuvant may chemically interact with this compound, reducing its activity.

    • Off-Target Effects of the Adjuvant: At the concentrations tested, the adjuvant might induce a cellular stress response in the fungus that confers tolerance to this compound.

    • Incorrect Synergy Calculation: Using an inappropriate model for calculating synergy can sometimes misrepresent the interaction.

  • Step-by-Step Solutions:

    • Perform Chemical Compatibility Tests: Analyze a solution containing both this compound and the adjuvant using techniques like HPLC to check for degradation or complex formation over the time course of your experiment.

    • Evaluate Adjuvant-Only Effects: Test a range of concentrations of the adjuvant alone to understand its impact on fungal growth and to identify any potential hormetic effects (low-dose stimulation, high-dose inhibition).

    • Use Standard Synergy Models: Ensure you are using a validated method for synergy calculation, such as the Fractional Inhibitory Concentration (FIC) Index from a checkerboard assay.[1] An FIC Index significantly greater than 1.0 suggests antagonism.

Question: I am observing phytotoxicity in my plant-based assays when using this compound with an adjuvant. How can I address this?

Answer: Phytotoxicity is a critical concern when transitioning from in vitro to in planta or whole-organism studies.

  • Potential Causes:

    • Adjuvant-Induced Plant Stress: Many adjuvants, especially surfactants and oils, can damage plant tissues at higher concentrations.[2]

    • Enhanced this compound Penetration into Plant Tissue: While desirable for reaching the pathogen, increased penetration into the host plant could lead to toxicity.

  • Step-by-Step Solutions:

    • Conduct Adjuvant-Only Plant Assays: Treat plants with the adjuvant alone across a range of concentrations to determine its phytotoxicity threshold.

    • Test Multiple Adjuvant Types: Different classes of adjuvants (e.g., non-ionic surfactants vs. methylated seed oils) will have different phytotoxicity profiles.[2]

    • Optimize Concentrations: If synergy is observed in vitro, test lower concentrations of both this compound and the adjuvant in your plant-based assays to find a combination that is effective against the pathogen without harming the host plant.

Frequently Asked Questions (FAQs)

Question: What is this compound and what is its mechanism of action?

Answer: this compound is a fungicide belonging to the salicylamide and benzamide chemical classes. Its primary mode of action is the inhibition of ergosterol biosynthesis in fungi.[3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, leading to cell death.[4]

Question: What are adjuvants and how can they improve the efficacy of a fungicide like this compound?

Answer: Adjuvants are substances added to a primary active ingredient to enhance its effectiveness. In the context of fungicides, adjuvants do not typically have antifungal activity on their own but can improve the performance of the fungicide through several mechanisms:[5]

  • Improved Spreading and Coverage: Surfactants reduce the surface tension of spray droplets, allowing them to spread more evenly over the leaf surface.[5]

  • Enhanced Penetration: Penetrants, such as certain oils, can help the active ingredient move through the waxy cuticle of a plant leaf or the cell wall of the fungus.[2]

  • Increased Rainfastness: Sticker adjuvants help the fungicide adhere to the leaf surface and resist being washed off by rain.[6]

  • Drift Reduction: Some adjuvants increase the size of spray droplets, reducing the amount of fungicide that drifts away from the target.[6]

Question: What types of adjuvants are most likely to be synergistic with this compound?

  • Non-ionic Surfactants (NIS): To ensure uniform coverage on plant and fungal surfaces.

  • Methylated Seed Oils (MSO) or Crop Oil Concentrates (COC): To enhance the penetration of this compound into the fungal cells.

  • Membrane-Active Agents: Compounds that subtly disrupt the fungal cell membrane could potentially facilitate the entry of this compound, leading to a synergistic effect.

Question: How do I experimentally determine if an adjuvant is synergistic with this compound?

Answer: The gold standard for determining synergy in vitro is the checkerboard microdilution assay .[1][7] This method involves testing a matrix of concentrations of this compound and the adjuvant, both alone and in combination. The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index , which quantifies the interaction.[1] Another common method is the time-kill curve analysis , which assesses the rate of fungal killing over time for the individual agents and their combination.[7]

Question: How is the Fractional Inhibitory Concentration (FIC) Index calculated and interpreted?

Answer: The FIC Index is calculated from the results of a checkerboard assay using the following formula:

FIC Index = FIC of this compound + FIC of Adjuvant

Where:

  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

  • FIC of Adjuvant = (MIC of Adjuvant in combination) / (MIC of Adjuvant alone)

The results are interpreted as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additivity: 0.5 < FIC Index ≤ 1.0

  • Indifference: 1.0 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Quantitative Data Presentation

The following table provides an example of how to present data from a checkerboard assay to determine the synergistic effect of a hypothetical adjuvant on this compound efficacy against a model fungus.

Table 1: Example Checkerboard Assay Results for this compound and Adjuvant X

This compound Conc. (µg/mL)MIC of this compound with Adjuvant X (µg/mL)MIC of Adjuvant X with this compound (v/v %)FIC of this compoundFIC of Adjuvant XFIC IndexInteraction
8 (Alone)8-1.0---
440.0031250.50.1250.625Additivity
2 2 0.00625 0.25 0.25 0.5 Synergy
110.01250.1250.50.625Additivity
0.50.50.0250.06251.01.0625Indifference
--0.025 (Alone)-1.0--

Note: This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Checkerboard Microdilution Assay

Objective: To determine the in vitro interaction between this compound and an adjuvant against a fungal pathogen.

Materials:

  • This compound

  • Test Adjuvant

  • Fungal Isolate

  • RPMI 1640 medium (or other suitable broth)

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Method:

  • Prepare Drug Solutions: Prepare stock solutions of this compound and the adjuvant in an appropriate solvent. Create a series of 2-fold dilutions for each compound in the assay medium.

  • Plate Setup:

    • Add 50 µL of RPMI 1640 to each well of a 96-well plate.

    • Add 50 µL of each this compound dilution along the rows.

    • Add 50 µL of each adjuvant dilution down the columns. This creates a matrix of drug combinations.

    • Include rows and columns with each agent alone as controls. Also, include a drug-free well for a growth control.

  • Prepare Inoculum: Grow the fungal isolate in broth to the early-log phase. Adjust the suspension to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 1 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well (except for a sterility control well).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine MICs: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that causes complete visual inhibition of growth. Determine the MIC for this compound alone, the adjuvant alone, and for each combination.

  • Data Analysis: Calculate the FIC Index for each combination as described in the FAQ section.

Protocol 2: Time-Kill Curve Analysis

Objective: To assess the rate of fungal killing by this compound and an adjuvant, alone and in combination.

Materials:

  • This compound

  • Test Adjuvant

  • Fungal Isolate

  • Sabouraud Dextrose Broth (or other suitable broth)

  • Sabouraud Dextrose Agar (SDA) plates

  • Sterile culture tubes

  • Incubator shaker

Method:

  • Prepare Cultures: Prepare a fungal suspension adjusted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in the broth medium.

  • Set Up Treatments: Prepare culture tubes with the following conditions (at concentrations determined from MIC/checkerboard data, e.g., 1x MIC):

    • Growth Control (no drug)

    • This compound alone

    • Adjuvant alone

    • This compound + Adjuvant

  • Inoculation and Incubation: Inoculate the prepared tubes with the fungal suspension. Incubate the tubes at the appropriate temperature with agitation.

  • Sampling: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Determine Viable Cell Counts: Perform serial dilutions of the collected samples in sterile saline. Plate the dilutions onto SDA plates. Incubate the plates for 24-48 hours and count the colonies to determine the CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each treatment group. Synergy is typically defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

Visualizations

G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediates Intermediate Sterols Lanosterol->Intermediates Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Incorporation This compound This compound This compound->Intermediates Inhibits (e.g., at C14-demethylation) Adjuvant Adjuvant (e.g., Penetrant) FungalCell Fungal Cell Adjuvant->FungalCell Increases Permeability

Caption: Ergosterol biosynthesis pathway and hypothetical points of action for this compound and an adjuvant.

G Start Start: Select Candidate Adjuvants MIC Determine MIC of this compound and Adjuvant Alone Start->MIC Checkerboard Perform Checkerboard Microdilution Assay MIC->Checkerboard CalculateFIC Calculate Fractional Inhibitory Concentration (FIC) Index Checkerboard->CalculateFIC Decision FIC Index <= 0.5? CalculateFIC->Decision Synergy Synergy Confirmed Decision->Synergy Yes NoSynergy No Synergy or Antagonism (Select New Adjuvant) Decision->NoSynergy No TimeKill Validate with Time-Kill Curve Analysis Synergy->TimeKill NoSynergy->Start End Proceed to In Planta or In Vivo Studies TimeKill->End

Caption: Experimental workflow for screening and validating synergistic adjuvants for this compound.

G Problem Problem: Inconsistent Synergy Results CheckInoculum Is Fungal Inoculum Standardized? Problem->CheckInoculum StandardizeInoculum Solution: Use Spectrophotometer for Consistent Density CheckInoculum->StandardizeInoculum No CheckPipetting Are Serial Dilutions Accurate? CheckInoculum->CheckPipetting Yes StandardizeInoculum->CheckPipetting CalibratePipettes Solution: Calibrate Pipettes and Ensure Proper Mixing CheckPipetting->CalibratePipettes No CheckEdgeEffects Are Edge Effects in Microplate Controlled? CheckPipetting->CheckEdgeEffects Yes CalibratePipettes->CheckEdgeEffects ControlEdgeEffects Solution: Use Outer Wells for Blanks Only CheckEdgeEffects->ControlEdgeEffects No Resolved Problem Resolved CheckEdgeEffects->Resolved Yes ControlEdgeEffects->Resolved

Caption: Troubleshooting logic for inconsistent results in synergy assays.

References

Inconsistent results in Trichlamide bioassays solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Trichlamide bioassays.

Troubleshooting Guide

Inconsistent results in this compound bioassays often stem from its physicochemical properties, particularly its low aqueous solubility and potential for instability under certain conditions. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause Recommended Solution
High variability between replicates Inconsistent this compound Concentration: Precipitation of this compound in aqueous assay media due to its low water solubility (<1 mg/L) and high logP (4.03).[1]- Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, DMF, or acetone). - Ensure the final concentration of the organic solvent in the assay is low and consistent across all wells (typically <0.5%) to avoid solvent-induced artifacts. - Visually inspect for any precipitation after dilution into aqueous buffer. If precipitation occurs, consider using a less polar buffer or adding a non-ionic surfactant (e.g., Tween-20) at a low, non-interfering concentration.
Inaccurate Pipetting or Dilution: Errors in serial dilutions leading to incorrect final concentrations.- Use calibrated pipettes and perform serial dilutions carefully. - Prepare a fresh set of dilutions for each experiment.
Lower than expected bioactivity Compound Precipitation: this compound coming out of solution, reducing the effective concentration available to the target.- Confirm the solubility of this compound in your specific assay buffer at the intended concentration. - Consider performing a solubility test by preparing the highest concentration of this compound in the assay medium, incubating under assay conditions, centrifuging, and measuring the concentration in the supernatant via UV-Vis spectroscopy (λmax ~270-280 nm).[1]
Degradation of this compound: The salicylamide structure may be susceptible to hydrolysis under non-optimal pH or high-temperature conditions.[1]- Prepare fresh working solutions for each experiment. - Store stock solutions at -20°C or -80°C. - Ensure the pH of the assay buffer is stable and within a neutral range, unless the experimental design requires otherwise.
Atypical dose-response curve (e.g., not sigmoidal) Incorrect Concentration Range: The tested concentrations are too high or too low to define the full curve.- Perform a wider range of serial dilutions to capture the top and bottom plateaus of the curve.
Assay Interference: At high concentrations, this compound may aggregate or interfere with the assay technology (e.g., fluorescence quenching, enzyme inhibition).- Include appropriate controls to test for assay interference. - Reduce the highest concentration of this compound tested if aggregation is suspected.
Cell-based assay inconsistencies Cytotoxicity of Solvent: High concentrations of the organic solvent used for the stock solution can be toxic to cells.- Ensure the final solvent concentration is non-toxic to the cells being used. Run a solvent toxicity control.
Interaction with Media Components: this compound may bind to proteins or other components in the cell culture medium, reducing its bioavailability.- Consider using a serum-free or low-serum medium for the duration of the compound treatment, if compatible with the cell line.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound's primary mode of action is the inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to impaired membrane integrity and fungal cell death.

Q2: How should I prepare this compound solutions for my bioassays?

A2: Due to its low water solubility, this compound should first be dissolved in an organic solvent like dimethylformamide (DMF) or acetone to create a stock solution.[1] This stock solution can then be diluted in aqueous buffers for your experiment. It is critical to ensure the final concentration of the organic solvent is low (e.g., ≤ 0.5%) to prevent it from affecting your experimental results.

Q3: My this compound solution appears cloudy after dilution in my aqueous assay buffer. What should I do?

A3: Cloudiness indicates that the this compound has precipitated out of solution, which will lead to inconsistent and unreliable results. You can try a few approaches:

  • Lower the final concentration of this compound.

  • Increase the percentage of the organic solvent in your final solution, but be mindful of its potential effects on your assay.

  • Incorporate a non-ionic surfactant, such as Tween-20, at a low concentration (e.g., 0.01%) in your assay buffer to improve solubility.

Q4: Are there any known stability issues with this compound in solution?

A4: As a salicylamide, this compound contains an amide bond that could be susceptible to hydrolysis, particularly at extreme pH values or elevated temperatures.[1] It is recommended to prepare fresh working solutions from a frozen stock for each experiment to ensure consistent compound activity.

Q5: Could this compound be interacting with my assay reagents?

A5: While there is no specific information on this compound interacting with common assay reagents, its chemical structure contains functional groups that could potentially be reactive. If you suspect interference, you can run controls, such as adding this compound to the assay in the absence of the biological target, to see if it affects the readout.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Prepare Stock Solution:

    • Weigh out the desired amount of solid this compound.

    • Dissolve it in 100% Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mM). Ensure it is fully dissolved.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in the appropriate assay buffer.

    • Visually inspect each dilution for any signs of precipitation.

    • Ensure the final concentration of DMSO is consistent across all experimental and control wells.

Protocol 2: Generic Fungal Growth Inhibition Bioassay
  • Inoculum Preparation:

    • Culture the fungal strain of interest on an appropriate solid medium until sufficient growth is achieved.

    • Prepare a spore suspension or mycelial fragment suspension in a suitable liquid medium.

    • Adjust the concentration of the inoculum to a standardized value using a hemocytometer or by measuring optical density.

  • Assay Plate Preparation:

    • Add the desired volume of liquid growth medium to the wells of a microtiter plate.

    • Add the this compound working solutions to the appropriate wells to achieve the final desired concentrations. Include a solvent control (medium with the same final concentration of DMSO but no this compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the standardized fungal inoculum to each well.

    • Incubate the plate at the optimal temperature and humidity for the fungal species being tested.

  • Data Acquisition:

    • At a predetermined time point, measure fungal growth. This can be done by measuring the optical density at a specific wavelength (e.g., 600 nm) using a plate reader, or by using a metabolic indicator dye.

  • Data Analysis:

    • Subtract the background reading from the negative control wells.

    • Normalize the data to the solvent control.

    • Plot the percentage of growth inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Serial Dilutions (in Assay Buffer) stock->working plate Dispense Reagents and This compound into Microplate working->plate inoculum Prepare Fungal Inoculum add_inoculum Add Fungal Inoculum inoculum->add_inoculum plate->add_inoculum incubate Incubate at Optimal Conditions add_inoculum->incubate read Measure Fungal Growth (e.g., OD600) incubate->read calculate Calculate % Inhibition read->calculate plot Plot Dose-Response Curve and Determine IC50 calculate->plot

Caption: A typical experimental workflow for a this compound bioassay.

signaling_pathway This compound This compound ergosterol_pathway Ergosterol Biosynthesis Pathway This compound->ergosterol_pathway Inhibition ergosterol Ergosterol ergosterol_pathway->ergosterol Produces membrane_integrity Impaired Membrane Integrity ergosterol_pathway->membrane_integrity cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Component of cell_death Fungal Cell Death membrane_integrity->cell_death

Caption: The signaling pathway of this compound's antifungal activity.

References

Technical Support Center: Preventing Cross-Contamination in [Trichlamide] Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The substance "Trichlamide" is not a recognized chemical compound in publicly available scientific databases. The following technical support center content is generated using best practices for handling potent or novel chemical compounds and is intended as a template. All recommendations should be adapted based on a thorough risk assessment of the specific compound being used.

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent cross-contamination when working with [this compound].

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, leading to potential cross-contamination.

Issue Potential Cause Recommended Solution
Inconsistent or unexpected experimental results. Cross-contamination with other reagents or samples.Review handling procedures to ensure dedicated equipment is used for [this compound].[1] Verify the purity of starting materials and solvents.[2] Implement a strict cleaning and sterilization protocol for all shared equipment.[3]
Contamination of stock solutions.Prepare fresh stock solutions. Ensure stock solution containers are properly sealed and stored in a designated area to prevent environmental exposure.[4]
Trace amounts of [this compound] detected in control samples. Aerosol generation during handling of powders or liquids.Handle [this compound] within a fume hood or other ventilated enclosure.[5] Use wet-wiping techniques for cleaning surfaces to avoid generating dust.[6]
Improper disposal of contaminated materials.Segregate and dispose of all [this compound]-contaminated waste according to institutional and regulatory guidelines.[1]
Visible residue on glassware or equipment after cleaning. Inadequate cleaning procedures.Develop and validate a specific decontamination procedure for [this compound].[5] This may involve using a specific solvent or cleaning agent. Scrub surfaces with warm, soapy water before sanitizing.[7]
Use of incompatible cleaning agents.Consult the Safety Data Sheet (SDS) for [this compound] to determine compatible cleaning agents.
Contamination of shared laboratory spaces. Spills or improper transport of [this compound].Clean up spills immediately, treating them as a high priority.[3][8] Use secondary containment when transporting samples between locations.[9]
Lack of designated handling areas.Designate a specific area for working with [this compound] to prevent its spread to other parts of the lab.[6][9]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to prevent cross-contamination?

A1: The first step is to conduct a thorough risk assessment for [this compound] to understand its properties and potential hazards.[1] This will inform the development of specific handling procedures, including the necessary personal protective equipment (PPE) and engineering controls like fume hoods.[1]

Q2: How should I handle and store [this compound] to minimize contamination risks?

A2: Always handle [this compound] in a designated area, such as a chemical fume hood, to contain any potential spills or aerosols.[5][6] Store it in clearly labeled, sealed containers in a segregated area away from incompatible materials.[1][4]

Q3: What are the best practices for cleaning and decontaminating equipment after use with [this compound]?

A3: All equipment that has come into contact with [this compound] must be thoroughly cleaned and decontaminated.[10] The specific procedure will depend on the nature of [this compound], but generally involves an initial cleaning with a suitable solvent, followed by a validated decontamination process.[11] For non-disposable glassware, a combination of solvent rinsing and high-temperature baking (if appropriate for the compound) is often effective. Always wear appropriate PPE during cleaning.[10]

Q4: What personal protective equipment (PPE) is recommended when working with [this compound]?

A4: At a minimum, a lab coat, safety glasses with side shields, and chemical-resistant gloves are necessary.[6][10] Depending on the risk assessment, additional PPE such as a full-face respirator, chemical-resistant coveralls, and double-gloving may be required, especially when handling powders.[6]

Q5: How can I verify that my cleaning procedures are effective at removing [this compound]?

A5: To ensure your cleaning procedures are effective, you can perform wipe testing on decontaminated surfaces and analyze the wipes for any residual [this compound]. This is particularly important for potent compounds or when moving to a new experiment where trace contamination could impact the results.

Experimental Protocols

Protocol 1: General Handling of [this compound]
  • Preparation: Designate a specific work area, preferably within a fume hood.[6] Assemble all necessary equipment, including dedicated glassware and utensils. Ensure you are wearing the appropriate PPE.[6]

  • Weighing: If weighing a solid, perform this task within the fume hood on a disposable weigh boat.[6]

  • Solution Preparation: If preparing a solution, slowly add the solvent to the compound to prevent splashing.[6]

  • Experimentation: Conduct all manipulations of [this compound] within the designated area.

  • Post-Experiment: Decontaminate all work surfaces and equipment immediately after use.[6] Dispose of all contaminated waste in designated hazardous waste containers.[6]

Protocol 2: Decontamination of Glassware
  • Initial Rinse: Rinse the glassware three times with a solvent known to dissolve [this compound]. Collect the rinsate for proper disposal as hazardous waste.

  • Washing: Wash the glassware with warm, soapy water.[7]

  • Sanitization: If applicable, soak the glassware in a suitable disinfectant or sanitizing solution, such as a 1:10 bleach solution.[7] Be aware that bleach can be corrosive to metal surfaces.[7]

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or dry it in an oven at an appropriate temperature.

Visualizations

experimental_workflow prep Preparation (Don PPE, Designate Area) weigh Weighing (In Fume Hood) prep->weigh solution Solution Preparation weigh->solution experiment Experimental Procedure solution->experiment decon Decontamination (Surfaces & Equipment) experiment->decon waste Waste Disposal decon->waste

Experimental workflow for handling [this compound].

troubleshooting_flow start Inconsistent Results? check_purity Verify Starting Material Purity start->check_purity Yes success Consistent Results start->success No review_handling Review Handling Procedures check_purity->review_handling check_cleaning Validate Cleaning Protocol review_handling->check_cleaning implement_changes Implement Corrective Actions check_cleaning->implement_changes re_run Re-run Experiment implement_changes->re_run re_run->start

References

Technical Support Center: Optimizing Trichlamide Activity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Trichlamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use of this compound in in vitro experiments, with a specific focus on the critical role of pH.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pH for preparing a stock solution of this compound?

While there is no definitive publicly available study on the optimal pH for this compound's stability in solution, many fungicides are susceptible to alkaline hydrolysis, which can lead to degradation. Generally, preparing stock solutions in a buffer with a slightly acidic to neutral pH (e.g., pH 6.0-7.0) is a safe starting point to minimize potential degradation. It is advisable to perform a stability test for your specific solvent and buffer system if long-term storage is required.

Q2: What is the optimal pH for the in vitro antifungal activity of this compound?

It is also important to consider that the optimal pH for fungal growth can vary. Many fungi, like Trichoderma species, prefer a slightly acidic environment, with maximal growth rates observed around pH 4.0 in some studies, and favorable growth in a range of 5.5 to 7.5 in others.[3][4][5][6] Therefore, the optimal pH for your experiment will be a balance between maintaining this compound activity and ensuring robust growth of your target fungal species. We recommend performing a dose-response experiment across a range of pH values (e.g., 5.5, 6.5, and 7.4) to determine the optimal condition for your specific assay and fungal strain.

Q3: How does the pH of the culture medium affect the growth of the target fungi?

The pH of the culture medium is a critical factor for fungal growth. Fungi generally thrive in slightly acidic to neutral conditions.[7] Extreme pH values, either too acidic or too alkaline, can inhibit fungal growth, independent of the activity of this compound. This could lead to a misinterpretation of the compound's efficacy. It is essential to establish a baseline for your target organism's growth at different pH values before assessing the activity of this compound.

Q4: Can the pH of the medium change during the course of an experiment?

Yes, the metabolic activity of fungi can alter the pH of the culture medium over time, typically leading to acidification. The extent of this change depends on the fungal species, cell density, and the buffering capacity of the medium. It is advisable to measure the pH of the medium at the beginning and end of your experiment to understand if a significant shift has occurred that could impact the results. Using a well-buffered medium can help to minimize these fluctuations.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent this compound activity between experiments. pH variability in culture media: Small variations in media preparation can lead to different starting pH values.Standardize your media preparation protocol. Measure and adjust the pH of each new batch of media before use.
This compound degradation: If the stock solution or working solutions are prepared in a buffer with an unsuitable pH, the compound may degrade over time.Prepare fresh working solutions for each experiment. If storing stock solutions, aliquot and freeze at -20°C or -80°C. Consider performing a stability study at different pH values.
Higher than expected Minimum Inhibitory Concentration (MIC). Suboptimal pH for this compound activity: The pH of your assay may be inhibiting the activity of the compound.Perform a pH optimization experiment, testing the activity of this compound across a range of pH values (e.g., 5.5 to 7.5).
Reduced fungal growth due to pH: If the medium pH is not optimal for the target fungus, its growth rate may be reduced, affecting the MIC readout.Establish the optimal growth pH for your fungal strain and conduct the this compound activity assay at that pH.
No this compound activity observed. Complete degradation of the compound: Extreme pH conditions in the solvent or medium could have completely degraded the this compound.Verify the pH of all solutions used. Prepare fresh this compound solutions in a validated buffer.
pH of the medium is inhibitory to fungal growth: If the control (no drug) shows no or very poor growth, the issue may be the medium's pH.Test fungal growth in the medium at various pH levels to ensure the chosen pH is conducive to growth.

Data on pH Effects on Fungicides and Fungal Growth

Table 1: Influence of pH on the In Vitro Activity of Ergosterol Biosynthesis Inhibitors against Aspergillus Isolates

Antifungal AgentpH 5.0 (MIC)pH 7.0 (MIC)
ItraconazoleHigherLower
Amphotericin BHigherLower
FlucytosineLowerHigher
Source: Adapted from Te Dorsthorst et al., 2004.[1][2] Note: A lower MIC indicates higher antifungal activity.

Table 2: pH and Stability of Various Pesticides

pH LevelGeneral Effect on Pesticide Stability
Acidic (e.g., 4-6)Generally stable for most pesticides.
Neutral (e.g., 7)Stability varies; some compounds may begin to degrade.
Alkaline (e.g., 8-9)Increased risk of alkaline hydrolysis, leading to rapid degradation for many pesticides.[8][9]
Note: This is a general guideline. Specific stability data for this compound is not available.

Experimental Protocols

Protocol 1: Preparation of Fungal Growth Medium with a Specific pH
  • Prepare the Medium: Prepare the desired fungal growth medium (e.g., Potato Dextrose Broth, RPMI 1640) according to the manufacturer's instructions, but do not add the final volume of water. Use about 90% of the final volume to allow for pH adjustment.

  • Initial pH Measurement: Calibrate a pH meter with fresh buffers (e.g., pH 4.0, 7.0, and 10.0). Aseptically transfer a small aliquot of the medium to a sterile container and measure the initial pH.

  • pH Adjustment:

    • To decrease the pH, add sterile 1N HCl dropwise while gently stirring.

    • To increase the pH, add sterile 1N NaOH dropwise while gently stirring.

  • Final Volume and Sterilization: Once the desired pH is reached, add sterile water to the final volume. Sterilize the medium by passing it through a 0.22 µm filter.

  • Verification: After sterilization, aseptically measure the pH of a small aliquot again to ensure it has not changed significantly.

Protocol 2: Determining the Optimal pH for this compound Activity
  • Prepare Media at Different pH Values: Using Protocol 1, prepare batches of your chosen fungal growth medium at a range of pH values (e.g., 5.5, 6.0, 6.5, 7.0, and 7.5).

  • Prepare Fungal Inoculum: Prepare a standardized inoculum of your target fungal species according to your established laboratory protocol.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in each of the pH-adjusted media.

  • Set up the Assay: In a multi-well plate, add the fungal inoculum to each well containing the different concentrations of this compound for each pH condition. Include positive controls (fungus in medium, no drug) and negative controls (medium only) for each pH.

  • Incubation: Incubate the plates under the optimal growth conditions for your fungal species.

  • Read Results: Determine the Minimum Inhibitory Concentration (MIC) of this compound at each pH by observing the lowest concentration that inhibits visible fungal growth.

  • Analysis: Plot the MIC values against the pH to identify the pH at which this compound exhibits the highest activity (lowest MIC).

Visualizations

Signaling_Pathway cluster_FungalCell Fungal Cell cluster_Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Cell Membrane Integrity Cell Membrane Integrity Ergosterol->Cell Membrane Integrity This compound This compound Ergosterol Biosynthesis Pathway Ergosterol Biosynthesis Pathway This compound->Ergosterol Biosynthesis Pathway Inhibits

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Determine Optimal pH prep_media Prepare Media at Various pH (e.g., 5.5, 6.5, 7.4) start->prep_media prep_drug Prepare this compound Serial Dilutions in each pH-adjusted medium prep_media->prep_drug inoculate Inoculate with Fungal Suspension prep_drug->inoculate incubate Incubate under Optimal Conditions inoculate->incubate read_mic Determine MIC at Each pH incubate->read_mic analyze Analyze Data and Identify Optimal pH read_mic->analyze end End: Optimal pH Determined analyze->end

Caption: Workflow for determining optimal pH.

Troubleshooting_Logic start Inconsistent Results with this compound check_ph Is the pH of the medium consistent between batches? start->check_ph check_drug_stability Could the drug be degrading? check_ph->check_drug_stability Yes standardize_media Standardize and verify media pH before use. check_ph->standardize_media No check_fungal_growth Is the control fungal growth robust? check_drug_stability->check_fungal_growth Yes fresh_solutions Prepare fresh solutions; consider a stability test. check_drug_stability->fresh_solutions No optimize_ph Perform pH optimization assay for this compound activity. check_fungal_growth->optimize_ph Yes optimize_growth Optimize medium pH for fungal growth first. check_fungal_growth->optimize_growth No

Caption: Troubleshooting inconsistent results.

References

Validation & Comparative

Validating Trichlamide's Mode of Action on Ergosterol Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Ergosterol Biosynthesis Inhibitors

To understand the potential mechanism of Trichlamide, it is essential to compare it with well-characterized inhibitors of ergosterol synthesis. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to fungal cell death. The table below summarizes the known modes of action of major classes of ergosterol synthesis inhibitors.

Inhibitor Class Example Compound(s) Target Enzyme Mechanism of Action Typical IC50 Range (Fungal Species Dependent)
Azoles Fluconazole, ItraconazoleLanosterol 14α-demethylase (CYP51)Inhibits the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, leading to the accumulation of toxic 14α-methylated sterols and depletion of ergosterol.0.1 - 10 µg/mL
Allylamines Terbinafine, NaftifineSqualene epoxidaseInhibits the conversion of squalene to squalene epoxide, an early step in the pathway. This leads to ergosterol depletion and the toxic accumulation of squalene.0.003 - 0.1 µg/mL
Morpholines Amorolfine, FenpropimorphΔ14-reductase and Δ8-Δ7 isomeraseInhibits later steps in the ergosterol biosynthesis pathway, leading to the accumulation of ignosterol and other abnormal sterols.0.01 - 0.5 µg/mL
Salicylamides This compound Proposed: Ergosterol Biosynthesis Pathway The specific enzyme target and the precise mechanism of inhibition are not well-documented in publicly available scientific literature. Not Available

Experimental Protocols for Validation

To validate the proposed mode of action of this compound and determine its specific target, a series of experiments can be conducted. Below are detailed methodologies for key assays.

Fungal Strain and Culture Conditions
  • Fungal Strain: A susceptible fungal strain, such as Saccharomyces cerevisiae, Candida albicans, or a relevant plant pathogenic fungus, should be used.

  • Culture Medium: Use a standard liquid medium like Yeast Peptone Dextrose (YPD) or RPMI-1640.

  • Culture Conditions: Grow the fungal cells to the mid-logarithmic phase at the optimal temperature (e.g., 30°C for S. cerevisiae) with shaking.

Antifungal Susceptibility Testing (MIC Determination)
  • Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Prepare a serial dilution of this compound and comparator drugs (e.g., fluconazole, terbinafine) in a 96-well plate.

    • Inoculate each well with a standardized fungal suspension.

    • Incubate the plates at the optimal temperature for 24-48 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that visibly inhibits fungal growth.

Sterol Extraction and Analysis (GC-MS)

This protocol allows for the identification and quantification of sterol intermediates that may accumulate upon treatment with an ergosterol synthesis inhibitor.

  • Principle: Fungal cells are treated with the inhibitor, and the cellular sterols are extracted and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The accumulation of specific sterols can indicate which enzyme is being inhibited.

  • Procedure:

    • Treatment: Grow fungal cultures in the presence of sub-inhibitory concentrations of this compound or a comparator drug.

    • Cell Harvesting: Harvest the fungal cells by centrifugation.

    • Saponification: Resuspend the cell pellet in a solution of alcoholic potassium hydroxide and heat at 80-90°C for 1-2 hours to break open the cells and hydrolyze lipids.

    • Extraction: Extract the non-saponifiable lipids (containing sterols) with an organic solvent like n-heptane or petroleum ether.

    • Derivatization (Optional but Recommended): Silylate the sterols using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase their volatility for GC analysis.

    • GC-MS Analysis: Inject the derivatized sterol extract into a GC-MS system. Identify and quantify the sterols based on their retention times and mass spectra by comparing them to known standards.

In Vitro Enzyme Assays

To pinpoint the specific enzyme target of this compound, in vitro assays using isolated or recombinant fungal enzymes are necessary.

  • Principle: The activity of a specific enzyme from the ergosterol synthesis pathway is measured in the presence and absence of the inhibitor.

  • Example Protocol for Lanosterol 14α-demethylase (CYP51) Inhibition Assay:

    • Enzyme Source: Use microsomes prepared from a fungal strain that overexpresses CYP51 or a purified recombinant CYP51 enzyme.

    • Substrate: Use a labeled substrate, such as [³H]lanosterol.

    • Reaction: Incubate the enzyme, substrate, and various concentrations of this compound in a suitable buffer system containing necessary cofactors (e.g., NADPH-cytochrome P450 reductase).

    • Product Separation: After the reaction, extract the sterols and separate the substrate from the product using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Quantification: Quantify the amount of product formed using a radioactivity detector or by measuring absorbance.

    • IC50 Determination: Calculate the concentration of this compound that causes 50% inhibition of enzyme activity (IC50).

Visualizing the Ergosterol Synthesis Pathway and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the ergosterol biosynthesis pathway with known inhibitor targets and a typical experimental workflow for validating a novel inhibitor.

Ergosterol_Pathway cluster_early Early Pathway cluster_late Late Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (Allylamines Target) Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (Azoles Target) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Δ14-reductase (Morpholines Target) Episterol Episterol Zymosterol->Episterol Δ8-Δ7 isomerase (Morpholines Target) Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Ergosterol Proposed Inhibition Point (Specific enzyme unknown)

Caption: The Ergosterol Biosynthesis Pathway and Points of Inhibition.

Experimental_Workflow Start Start Hypothesis Hypothesis: this compound inhibits ergosterol synthesis Start->Hypothesis MIC_Test Determine Minimum Inhibitory Concentration (MIC) Hypothesis->MIC_Test Sterol_Analysis Sterol Profile Analysis (GC-MS) on this compound-treated cells MIC_Test->Sterol_Analysis Data_Analysis_Sterol Analyze for accumulation of sterol intermediates Sterol_Analysis->Data_Analysis_Sterol In_Vitro_Assay In Vitro Enzyme Assays with purified enzymes from the pathway Data_Analysis_Sterol->In_Vitro_Assay IC50_Determination Determine IC50 value for the specific inhibited enzyme In_Vitro_Assay->IC50_Determination Conclusion Validate Mode of Action and Identify Specific Enzyme Target IC50_Determination->Conclusion

Caption: Experimental Workflow for Validating this compound's Mode of Action.

Conclusion

While this compound is proposed to function as an ergosterol biosynthesis inhibitor, further research is critically needed to elucidate its precise molecular target and inhibitory kinetics. The experimental protocols and comparative data provided in this guide offer a foundational framework for researchers to undertake these validation studies. Identifying the specific mode of action of this compound will be instrumental in understanding its antifungal potential and could pave the way for the development of novel antifungal therapies.

A Comparative Analysis of Trichlamide and Triazole Fungicides for Phytopathogenic Fungi Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trichlamide and triazole fungicides, two distinct classes of chemical compounds utilized in the management of fungal plant diseases. The following sections detail their mechanisms of action, comparative efficacy against key pathogens supported by available data, and the experimental protocols used for their evaluation.

Introduction

Fungal pathogens pose a significant threat to global food security, causing substantial crop losses annually. Chemical control remains a primary strategy for managing these diseases. This guide focuses on a comparative assessment of this compound, a non-systemic benzamide fungicide, and the widely used systemic triazole fungicides. Understanding their distinct characteristics is crucial for developing effective and sustainable disease management programs.

Mechanism of Action

The fundamental difference between this compound and triazole fungicides lies in their mode of action at the cellular level.

This compound: Classified under the Fungicide Resistance Action Committee (FRAC) Group 22, this compound is a non-systemic, contact fungicide.[1] Its primary mode of action is the inhibition of microsomal lipid peroxidation.[2] This disruption of lipid metabolism leads to cell membrane damage and ultimately fungal cell death. Due to its contact nature, this compound provides a protective barrier on the plant surface, inhibiting spore germination and penetration.[1]

Triazole Fungicides: Triazoles belong to the Demethylation Inhibitors (DMIs) group, specifically FRAC Group 3. Their mechanism of action involves the inhibition of the C14-demethylase enzyme, which is critical for the biosynthesis of ergosterol.[3] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth and development. Triazoles are generally systemic or locally systemic, allowing them to be absorbed by the plant and translocated to varying degrees, providing both protective and curative activity.

Signaling Pathway Diagrams

To visualize the distinct mechanisms of action, the following diagrams illustrate the targeted signaling pathways.

Trichlamide_Pathway This compound This compound LipidPeroxidation Microsomal Lipid Peroxidation This compound->LipidPeroxidation inhibits ROS Reactive Oxygen Species (ROS) Accumulation LipidPeroxidation->ROS leads to MembraneDamage Cell Membrane Damage ROS->MembraneDamage CellDeath Fungal Cell Death MembraneDamage->CellDeath

Figure 1: Simplified signaling pathway for this compound's mode of action.

Triazole_Pathway Triazoles Triazoles C14Demethylase C14-Demethylase (CYP51) Triazoles->C14Demethylase inhibit Ergosterol Ergosterol C14Demethylase->Ergosterol blocks conversion of Lanosterol to Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol biosynthesis FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane component of FungalGrowth Fungal Growth & Development FungalCellMembrane->FungalGrowth maintains

Figure 2: Simplified signaling pathway for triazole fungicides' mode of action.

Comparative Efficacy Data

Quantitative data on the efficacy of this compound against key fungal pathogens is limited in publicly available literature, hindering a direct, broad-spectrum comparison with the extensively studied triazole fungicides. However, available data for triazoles against several important pathogens are presented below.

Efficacy Against Botrytis cinerea (Gray Mold)
Fungicide ClassActive IngredientConcentration (µg/mL)Mycelial Growth Inhibition (%)EC₅₀ (µg/mL)Reference
Triazole Tebuconazole1.0910.3 - 0.9[4]
Triazole Tebuconazole10.0~100-[4]
Triazole Tebuconazole1.063.80.5[5]
Triazole Tebuconazole10.0100-[5]
Triazole Difenoconazole--1.0 (effective concentration)[5]
Triazole Propiconazole--0.31 (average)[6]
Triazole Hexaconazole10083.70-[7]
Triazole Tebuconazole (in combination)25100-[7]
Efficacy Against Rhizoctonia solani (Sheath Blight, Root Rot)
Fungicide ClassActive IngredientEC₅₀ (µg/mL)Mycelial Growth Inhibition (%) at various concentrationsReference
Triazole Hexaconazole0.06297.16% (mean)[8][9]
Triazole Tebuconazole-93.08% (mean)[9]
Triazole Propiconazole0.450100% (at 500, 1000, 1500 ppm)[8][9]
Triazole Difenoconazole---
Triazole Tebuconazole-100% at 250 ppm[10]
Triazole Propiconazole-Effective at 1000 ppm[10]

Note: Direct comparative data for this compound against these pathogens was not available in the searched literature.

Efficacy Against Fusarium spp. (Fusarium Head Blight)

A meta-analysis of studies on Fusarium Head Blight control in wheat demonstrated the efficacy of various triazole fungicides.

FungicideApplicationDisease Reduction (%)Reference
Triazole Tebuconazole40[11]
Triazole Propiconazole32[11]
Triazole Metconazole50[11]
Triazole Prothioconazole48[11]
Triazole Prothioconazole + Tebuconazole52[11]
Triazole Propiconazole5.40% PDI (recommended practice) vs 20.78% (farmer's practice)[12]

Note: PDI = Percent Disease Index. Quantitative data for this compound against Fusarium spp. was not found in the searched literature.

Experimental Protocols

The evaluation of fungicide efficacy relies on standardized in vitro and in vivo experimental protocols.

In Vitro Efficacy Testing: Poisoned Food Technique

This method is widely used to determine the direct inhibitory effect of a fungicide on mycelial growth.

Objective: To determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) of a fungicide against a specific fungal pathogen.

Methodology:

  • Medium Preparation: Prepare a suitable culture medium (e.g., Potato Dextrose Agar - PDA) and sterilize it.

  • Fungicide Stock Solution: Prepare a stock solution of the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

  • Serial Dilutions: Create a series of dilutions of the fungicide from the stock solution.

  • Poisoned Medium: Incorporate the different concentrations of the fungicide into the molten agar medium. A control plate with no fungicide (or only the solvent) is also prepared.

  • Inoculation: Place a mycelial plug of a specific diameter, taken from the edge of an actively growing fungal culture, onto the center of each solidified agar plate.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. The EC₅₀ value is then determined by probit analysis or by plotting the percentage of inhibition against the logarithm of the fungicide concentration.[5]

PoisonedFood_Workflow A Prepare Culture Medium (PDA) D Incorporate Fungicide into Molten Agar A->D B Prepare Fungicide Stock Solution C Create Serial Dilutions B->C C->D E Pour into Petri Dishes & Solidify D->E F Inoculate with Fungal Mycelial Plug E->F G Incubate at Optimal Temperature F->G H Measure Radial Growth G->H I Calculate % Inhibition & EC50 H->I

Figure 3: Workflow for the poisoned food technique.
In Vivo Efficacy Testing: Detached Leaf Assay

This method assesses the protective or curative activity of a fungicide on plant tissue.

Objective: To evaluate the efficacy of a fungicide in preventing or inhibiting fungal infection on detached leaves.

Methodology:

  • Plant Material: Select healthy, uniform leaves from a susceptible host plant.

  • Fungicide Application:

    • Protective Assay: Apply the fungicide solution to the leaf surface and allow it to dry before inoculation.

    • Curative Assay: Inoculate the leaf with the pathogen and then apply the fungicide after a specific incubation period.

  • Inoculation: Place a droplet of a spore suspension of the pathogen onto the leaf surface.

  • Incubation: Place the leaves in a humid chamber to facilitate infection and disease development.

  • Disease Assessment: After a suitable incubation period, assess the disease severity by measuring the lesion size or the percentage of the leaf area covered by symptoms.

  • Data Analysis: Compare the disease severity on treated leaves to that on untreated control leaves to determine the percentage of disease control.

DetachedLeaf_Workflow cluster_0 Protective Assay cluster_1 Curative Assay A1 Apply Fungicide B1 Inoculate with Pathogen A1->B1 C Incubate in Humid Chamber B1->C A2 Inoculate with Pathogen B2 Incubate A2->B2 C2 Apply Fungicide B2->C2 C2->C D Assess Disease Severity C->D E Calculate % Disease Control D->E

Figure 4: Workflow for the detached leaf assay.

Discussion and Conclusion

Triazole fungicides represent a well-established and broadly effective class of systemic fungicides with a clear mechanism of action targeting ergosterol biosynthesis. The wealth of available quantitative data demonstrates their significant impact on a wide range of economically important fungal pathogens.

In contrast, this compound, a non-systemic contact fungicide, operates through the inhibition of lipid peroxidation. While this mode of action is distinct and potentially valuable for resistance management strategies, there is a notable scarcity of publicly accessible, quantitative efficacy data. This data gap makes a direct and comprehensive performance comparison with triazoles challenging.

For researchers and drug development professionals, the key takeaways are:

  • Triazoles: Offer systemic, curative, and protective activity against a broad spectrum of fungi. Their efficacy is well-documented, but resistance management is a critical consideration due to their specific, single-site mode of action.

  • This compound: Provides a contact, protective mode of action that differs from triazoles. This could be beneficial in integrated pest management (IPM) programs to mitigate the development of resistance to systemic fungicides. However, further quantitative efficacy studies are imperative to ascertain its performance spectrum and potential applications.

Future research should focus on generating robust, comparative efficacy data for this compound against a range of key phytopathogenic fungi. Such studies, employing standardized protocols as outlined in this guide, would enable a more definitive assessment of its role in modern crop protection.

References

Comparative Efficacy of Trichlamide and Other Benzamide Fungicides in Controlling Clubroot Disease

Author: BenchChem Technical Support Team. Date: December 2025

A critical analysis of available data indicates that while Trichlamide, a salicylamide benzamide fungicide, shows promise in controlling clubroot disease caused by Plasmodiophora brassicae, its efficacy can be significantly influenced by the virulence of the pathogen population. In contrast, other benzamide fungicides like fluopicolide and zoxamide have demonstrated consistent, high efficacy against oomycete pathogens, a group closely related to the protist that causes clubroot.

This guide provides a comparative overview of the efficacy of this compound and other selected benzamide fungicides, with a focus on clubroot disease. The information is intended for researchers, scientists, and drug development professionals, presenting available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Efficacy Against Plasmodiophora brassicae (Clubroot)

Clubroot is a devastating soil-borne disease affecting cruciferous crops worldwide. The management of this disease is challenging due to the long-lived resting spores of the pathogen. Chemical control remains a key strategy, with benzamide fungicides being one of the classes of compounds investigated for their potential.

In comparison, while direct comparative studies are lacking, research on other fungicides offers some context. For instance, fluazinam, a fungicide sometimes grouped with benzamides, has shown significant control of clubroot. One study reported a control efficacy of 59.81% in greenhouse experiments.[2] Another study found that fluazinam reduced the disease index of clubroot to as low as 0.95%, achieving a control efficiency of 98.72%.[3]

The following table summarizes the available efficacy data for selected fungicides against clubroot. It is important to note the absence of direct comparative data for this compound alongside other benzamides in the same study.

FungicidePathogenEfficacy MetricResultReference
This compound Plasmodiophora brassicaeQualitative EfficacyEffective against weakly virulent population, less effective against highly virulent population.Tanaka et al., 1999[1]
Fluazinam Plasmodiophora brassicaeControl Efficacy (%)59.81Liao et al., 2022[2]
Fluazinam Plasmodiophora brassicaeDisease Index (%)0.95Liu et al., 2019[3]
Fluazinam Plasmodiophora brassicaeControl Efficacy (%)98.72Liu et al., 2019[3]

Mode of Action: A Common Target

The primary mode of action for many benzamide fungicides involves the disruption of microtubule dynamics in the target pathogen. Zoxamide, for instance, is known to inhibit tubulin polymerization, leading to mitotic arrest and cell division failure in oomycetes. While the specific target of this compound is not as extensively documented, its classification as a benzamide suggests a similar mechanism of action may be at play.

cluster_fungicide Benzamide Fungicide Action cluster_pathogen Pathogen Cellular Processes Benzamide Benzamide Fungicides (e.g., this compound, Zoxamide) Tubulin β-tubulin Benzamide->Tubulin Binds to Microtubules Microtubule Assembly Benzamide->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitosis Mitosis Microtubules->Mitosis Essential for CellDivision Cell Division Mitosis->CellDivision Leads to PathogenGrowth Pathogen Growth & Proliferation CellDivision->PathogenGrowth Enables

Fig. 1: Proposed mechanism of action for benzamide fungicides.

Experimental Protocols

To ensure the reproducibility and comparability of fungicide efficacy studies, detailed and standardized experimental protocols are crucial. The following sections outline typical methodologies for in vivo and in vitro evaluation of fungicides against Plasmodiophora brassicae.

In Vivo Efficacy Testing in Greenhouse

This protocol describes a common method for assessing the efficacy of fungicides for the control of clubroot in a controlled greenhouse environment.

1. Inoculum Preparation:

  • Collect mature clubroot galls from infected crucifer roots.

  • Clean the galls thoroughly with tap water to remove soil and debris.

  • Homogenize the galls in distilled water using a blender.

  • Filter the homogenate through several layers of cheesecloth to remove large plant debris.

  • Centrifuge the filtrate to pellet the resting spores.

  • Resuspend the spore pellet in distilled water and adjust the concentration to a desired level (e.g., 1 x 10^7 spores/mL) using a hemocytometer.[4]

2. Plant Material and Inoculation:

  • Use a susceptible cultivar of a cruciferous plant (e.g., Chinese cabbage, canola).

  • Grow seedlings in a sterile potting mix until they reach a suitable stage for transplanting (e.g., 2-3 true leaves).

  • At transplanting, drench the soil with the prepared resting spore suspension.

3. Fungicide Application:

  • Apply the test fungicide (e.g., this compound) to the soil according to the desired treatment rates and methods (e.g., soil drench, incorporation).

  • Include untreated and positive controls (a fungicide with known efficacy) for comparison.

4. Disease Assessment:

  • Grow the plants in the greenhouse under conditions favorable for clubroot development (e.g., high soil moisture, moderate temperature).

  • After a set period (e.g., 6-8 weeks), carefully remove the plants from the pots and wash the roots.

  • Assess the severity of clubroot on a 0-3 or 0-9 rating scale, where 0 represents no galling and the highest number represents severe galling.[4][5]

  • Calculate the Disease Severity Index (DSI) using the following formula: DSI (%) = [Σ (rating value × number of plants in that rating) / (total number of plants × highest rating value)] × 100

5. Data Analysis:

  • Analyze the DSI data using appropriate statistical methods to determine the significance of differences between treatments.

  • Calculate the percent disease control for each fungicide treatment relative to the untreated control.

Start Start Inoculum Prepare P. brassicae Inoculum Start->Inoculum Seedlings Grow Susceptible Seedlings Start->Seedlings Inoculate Inoculate Soil Inoculum->Inoculate Seedlings->Inoculate Fungicide Apply Fungicide Treatments Inoculate->Fungicide Incubate Incubate in Greenhouse Fungicide->Incubate Assess Assess Clubroot Severity Incubate->Assess Analyze Analyze Data Assess->Analyze End End Analyze->End Start Start SporePrep Prepare Resting Spore Suspension Start->SporePrep FungicideDil Prepare Fungicide Dilutions Start->FungicideDil Treatment Treat Spores with Fungicide SporePrep->Treatment FungicideDil->Treatment Incubation Incubate Treatment->Incubation Microscopy Microscopic Observation Incubation->Microscopy Counting Count Germinated & Non-germinated Spores Microscopy->Counting Analysis Calculate Germination Inhibition & EC50 Counting->Analysis End End Analysis->End

References

Cross-Resistance Profile of Trichlamide and Other Fungicides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the cross-resistance patterns between Trichlamide, a FRAC Group 22 fungicide, and other fungicidal agents. This guide provides available experimental data, detailed methodologies, and visual representations of experimental workflows and modes of action to facilitate a deeper understanding of fungicide resistance.

Due to a lack of publicly available cross-resistance studies specifically involving this compound, this guide utilizes data from other members of the Fungicide Resistance Action Committee (FRAC) Group 22, namely zoxamide and ethaboxam, as representative compounds. Both this compound, zoxamide, and ethaboxam share the same mode of action: the inhibition of β-tubulin assembly during mitosis.[1][2] This shared mechanism suggests a high likelihood of cross-resistance among these fungicides.[3]

Comparative Efficacy and Cross-Resistance Data

Understanding the effective concentration (EC50) values, which represent the concentration of a fungicide required to inhibit 50% of fungal growth, is crucial in assessing sensitivity and resistance. The following tables summarize EC50 values for zoxamide and ethaboxam against various fungal pathogens, including both sensitive (wild-type) and resistant isolates.

Table 1: In Vitro Sensitivity of Phytophthora infestans to Zoxamide

Isolate TypeCountry/RegionEC50 (µg/L)
SensitiveEurope (Range)< 100
Least SensitiveN. Ireland/Ireland, WalesTended to be the highest within the sensitive range

Data compiled from studies conducted between 2003 and 2012.[4]

Table 2: Baseline Sensitivity of Phytophthora capsici to Zoxamide in China

Isolate OriginNumber of IsolatesEC50 Range (µg/mL)Mean EC50 (µg/mL)
Various Provinces1580.023 - 0.3830.114

These isolates were collected from regions with no prior exposure to zoxamide, establishing a baseline for sensitivity.[5]

Table 3: Cross-Resistance Study of Zoxamide-Resistant Phytophthora sojae Mutants

FungicideFRAC GroupChemical GroupMean EC50 (µg/mL) for Zoxamide-Resistant MutantsCross-Resistance Observed
Zoxamide22Benzamide> 100 (Resistant)-
ChlorothalonilM5ChloronitrileNot specifiedNo
Azoxystrobin11StrobilurinNot specifiedNo
Cymoxanil27Cyanoacetamide-oximeNot specifiedNo
Metalaxyl4PhenylamideNot specifiedNo
Flumorph40Carboxylic acid amideNot specifiedNo

This study demonstrates that resistance to zoxamide in laboratory-generated mutants of P. sojae did not confer cross-resistance to fungicides from different FRAC groups with distinct modes of action.[6]

Table 4: In Vitro Inhibitory Activity of Ethaboxam

Fungal SpeciesNumber of IsolatesMIC Range (mg/L)
Phytophthora infestans90.1 - 0.5
Phytophthora capsici81.0 - 5.0

Minimum Inhibitory Concentration (MIC) values from in vitro tests.[7]

Experimental Protocols

The following is a generalized protocol for an in vitro fungicide sensitivity assay based on methodologies reported in the literature.[4][8][9] This method is commonly used to determine EC50 values and assess cross-resistance.

In Vitro Fungicide Sensitivity Assay by Mycelial Growth Inhibition

  • Isolate Preparation:

    • Fungal pathogens are isolated from infected plant tissues.

    • Single-spore or hyphal tip cultures are established on a suitable nutrient medium, such as Potato Dextrose Agar (PDA), to ensure genetic purity.

    • Cultures are incubated under optimal conditions for mycelial growth.

  • Fungicide Stock Solutions:

    • Technical-grade fungicides are dissolved in an appropriate solvent, such as dimethyl sulfoxide (DMSO), to create high-concentration stock solutions.

    • Serial dilutions are prepared from the stock solutions to achieve the desired final concentrations for the assay.

  • Media Preparation:

    • A suitable growth medium (e.g., PDA) is prepared and autoclaved.

    • The molten agar is cooled to approximately 50-55°C in a water bath.

    • The fungicide dilutions are added to the molten agar to achieve the final test concentrations. The amended agar is then poured into sterile Petri dishes. A control set of plates without any fungicide is also prepared.

  • Inoculation and Incubation:

    • Mycelial plugs (typically 5-7 mm in diameter) are taken from the growing edge of the fungal cultures.

    • A single mycelial plug is placed in the center of each fungicide-amended and control Petri dish.

    • The plates are incubated at a suitable temperature in the dark.

  • Data Collection and Analysis:

    • The diameter of the fungal colony is measured in two perpendicular directions at regular intervals until the colony in the control plate reaches a specific diameter.

    • The percentage of mycelial growth inhibition is calculated for each fungicide concentration relative to the growth on the fungicide-free control medium.

    • The EC50 value for each isolate and fungicide combination is determined by probit analysis or by regressing the percentage of inhibition against the logarithm of the fungicide concentration.

    • To assess cross-resistance, the EC50 values of a fungicide are compared between isolates with known sensitivity or resistance to another fungicide. A significant positive correlation between the EC50 values for two fungicides indicates cross-resistance.

Visualizing Experimental Workflows and Mechanisms

Diagram 1: Experimental Workflow for Fungicide Sensitivity Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis isolate Fungal Isolate Culture inoculate Inoculate Plates isolate->inoculate stock Fungicide Stock Solutions amend_media Prepare Fungicide- Amended Media stock->amend_media media Growth Media (e.g., PDA) media->amend_media amend_media->inoculate incubate Incubate inoculate->incubate measure Measure Colony Diameter incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50 cross_resistance Assess Cross-Resistance determine_ec50->cross_resistance

Caption: Workflow for determining fungicide EC50 values and assessing cross-resistance.

Diagram 2: Mode of Action and Resistance Mechanism of FRAC Group 22 Fungicides

G cluster_moa Mode of Action cluster_resistance Resistance Mechanism fungicide FRAC Group 22 Fungicide (e.g., this compound, Zoxamide) tubulin β-tubulin fungicide->tubulin Binds to altered_tubulin Altered β-tubulin Protein fungicide->altered_tubulin microtubule Microtubule Assembly tubulin->microtubule Inhibits mitosis Mitosis (Cell Division) microtubule->mitosis Disrupts growth Fungal Growth mitosis->growth Inhibits mutation Mutation in β-tubulin gene mutation->altered_tubulin reduced_binding Reduced Fungicide Binding altered_tubulin->reduced_binding resistance Fungicide Resistance reduced_binding->resistance

Caption: Mechanism of action of FRAC Group 22 fungicides and the development of resistance.

References

A Comparative Guide to the Validation of a New Analytical Method for Trichlamide Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the validation of a new analytical method for the detection of a hypothetical compound, "Trichlamide." To illustrate the validation process with concrete data and established protocols, this guide uses analogous methods developed for compounds like Trimethobenzamide and Acrylamide as practical examples.[1][2] The principles and procedures outlined are based on internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), and are applicable to a wide range of small molecule drug substances.[1][3][4]

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] For regulatory submissions, a well-validated, stability-indicating method is crucial, as it must be able to accurately measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[6][7]

Method Validation Workflow

The validation process follows a structured workflow, from initial development and optimization to the final approval for routine use in a quality control environment. This ensures that the method is robust, reliable, and fit for purpose.

Caption: Workflow for the validation of a new analytical method.

Comparison of Analytical Technologies

The choice of analytical technology is fundamental to developing a successful method. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most common techniques for the analysis of pharmaceutical compounds.[8][9]

ParameterHPLC-UVGC-MSLC-MS/MS
Principle Separation based on polarity, with detection via UV absorbance.Separation of volatile compounds based on boiling point, with mass-based detection and identification.[8]Separation based on polarity, with highly sensitive and selective mass-based detection.[10]
Best For Routine quantification of known, non-volatile, UV-active compounds.[11]Analysis of volatile and semi-volatile compounds; can identify unknown impurities.[12]Trace-level quantification, analysis in complex biological matrices, and structural confirmation.[10]
Sensitivity Moderate (µg/mL range).[13]High (pg to ng range).[14]Very High (pg/mL to fg/mL range).[10]
Specificity Relies on chromatographic separation; co-eluting impurities can interfere.High, based on both retention time and mass fragmentation patterns.[12]Excellent, uses specific precursor-product ion transitions (MRM mode).[10]
Sample Prep Simple dissolution and filtration are often sufficient.Can require derivatization to make analytes volatile.[15]Often requires solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to minimize matrix effects.[16]

Validation Parameter Analysis

The following tables summarize the key validation parameters, their acceptance criteria as per ICH guidelines, and a performance comparison for the detection of a target analyte.

Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[3] For stability-indicating methods, this is typically demonstrated through forced degradation studies.[4][7]

Stress ConditionPurposeExpected Outcome for this compound
Acid Hydrolysis (e.g., 0.1M HCl at 60°C)To test for degradation in acidic conditions.
Base Hydrolysis (e.g., 0.1M NaOH at 60°C)To test for degradation in alkaline conditions.[1]
Oxidation (e.g., 3% H₂O₂ at RT)To test for susceptibility to oxidation.[1]
Thermal (e.g., 80°C)To evaluate thermal stability.
Photolytic (e.g., UV/Vis light exposure)To evaluate light sensitivity.
Acceptance Criteria: The method must demonstrate baseline resolution between the main analyte peak and any degradation products or impurities.[5]

Linearity demonstrates a proportional relationship between the concentration of the analyte and the method's response.[6]

ParameterHPLC-UVGC-MSLC-MS/MS
Range 80-120% of target concentration.[11]0.005 - 0.02 mg/kg.[17]0.03 - 100 ng/mL.[10]
Correlation Coefficient (r²) ≥ 0.999≥ 0.99≥ 0.99
Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.99.[18]

Accuracy is the closeness of the test results to the true value, often determined by spike recovery experiments.

ParameterHPLC-UVGC-MSLC-MS/MS
Spike Levels 80%, 100%, 120% of target.[11]0.005, 0.01, 0.02 mg/kg.[17]Low, Medium, High QC levels.
Mean Recovery (%) 98.0 - 102.0%.[11]70 - 120%.[17][18]85 - 115% (95.6 - 111.7%).[10]
Acceptance Criteria: For drug substance assays, mean recovery is typically expected to be within 98-102%. For trace analysis, a broader range like 70-120% may be acceptable.[11][17]

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: Repeatability and Intermediate Precision.[3]

ParameterHPLC-UVGC-MSLC-MS/MS
Repeatability (RSD%) ≤ 2.0%.[11]≤ 20%.[17]≤ 15% (typically < 6.5%).[10]
Intermediate Precision (RSD%) ≤ 3.0%≤ 20%≤ 15%
Acceptance Criteria: The Relative Standard Deviation (RSD) should not exceed 2% for the assay of a drug substance. For impurity analysis or trace analysis, RSD up to 20% at the LOQ may be acceptable.[18][19]

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[5]

ParameterHPLC-UVGC-MSLC-MS/MS
Basis S/N Ratio ≥ 3 (LOD), ≥ 10 (LOQ).[5]Lowest spike level meeting accuracy/precision criteria.[17]S/N Ratio ≥ 3 (LOD), ≥ 10 (LOQ).[13]
Typical LOQ ~1 µg/mL~5 µg/kg~0.03 ng/mL.[10]
Acceptance Criteria: The LOQ must be at or below the reporting threshold for impurities. Precision at the LOQ should be acceptable (e.g., RSD ≤ 20%).[11][18]

Experimental Protocols

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for extracting analytes from complex matrices.[17]

  • Weighing: Weigh 5 grams of the homogenized sample into a 50 mL centrifuge tube.

  • Hydration: Add 10 mL of cold deionized water and vortex to ensure the sample is thoroughly wetted.

  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.[17]

  • Salting Out: Add a buffer-salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate) to induce phase separation.[17]

  • Centrifugation: Shake for 1 minute and then centrifuge for 10 minutes at 4500 rpm.

  • Cleanup (dSPE): Transfer an aliquot of the upper acetonitrile layer to a tube containing a cleanup sorbent (e.g., 150 mg PSA and 900 mg MgSO₄) to remove interferences.[17]

  • Final Preparation: Vortex, centrifuge, and transfer the final extract for analysis by GC-MS or LC-MS/MS.

This protocol outlines a typical reversed-phase HPLC method for the quantification of a drug substance.[1][13]

  • Chromatographic System: An HPLC system equipped with a photodiode array (PDA) or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1][13]

  • Mobile Phase: An isocratic mixture of an aqueous buffer and an organic solvent (e.g., Methanol: Ammonium Formate buffer, 44:56 v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: The wavelength of maximum absorbance for this compound (e.g., 213 nm).[1]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a standard stock solution of this compound reference standard.

    • Prepare sample solutions by dissolving the drug product in a suitable solvent to achieve a target concentration.

    • Inject the standard and sample solutions into the chromatograph.

    • Calculate the quantity of this compound in the sample by comparing its peak area to that of the standard.

This protocol is essential for establishing the stability-indicating nature of the method.[4]

  • Prepare Solutions: Prepare separate solutions of the this compound drug substance in 0.1M HCl, 0.1M NaOH, 3% H₂O₂, and purified water.

  • Apply Stress:

    • Hydrolysis: Heat the acidic and basic solutions at 60°C for 24 hours. Neutralize the solutions after the stress period.

    • Oxidation: Store the hydrogen peroxide solution at room temperature for 24 hours.

    • Thermal: Expose a solid sample of the drug substance to 80°C for 48 hours.

    • Photolytic: Expose a solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Dilute the stressed samples to the target concentration and analyze them using the developed HPLC-UV method alongside an unstressed control sample.

  • Evaluation: Evaluate the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent drug. Ensure all degradant peaks are well-resolved from the main this compound peak.[1]

References

Independent Verification of Trichlamide's Fungicidal Spectrum: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungicidal spectrum of Trichlamide with other commercially available fungicides. The information is intended to assist researchers and professionals in agrochemical development and fungal biology in evaluating this compound's potential applications. Due to the limited publicly available quantitative data for this compound, this guide combines qualitative and quantitative information to provide a comprehensive overview.

Fungicide Overview

This compound is a broad-spectrum, non-systemic contact fungicide belonging to the benzamide chemical class.[1] Its primary mode of action is the inhibition of microsomal lipid peroxidation, and it is classified under FRAC (Fungicide Resistance Action Committee) Group 22.[1] Some research also suggests that its mechanism may involve the disruption of ergosterol synthesis.[1]

For comparison, this guide includes three other widely used fungicides with different modes of action:

  • Azoxystrobin: A broad-spectrum, systemic fungicide from the strobilurin class (FRAC Group 11). It inhibits mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex.

  • Boscalid: A broad-spectrum fungicide belonging to the carboxamide class (FRAC Group 7). It acts as a succinate dehydrogenase inhibitor (SDHI), disrupting the fungal mitochondrial respiratory chain.

  • Propiconazole: A systemic fungicide from the triazole class (FRAC Group 3), which are demethylation inhibitors (DMIs). It inhibits the 14-alpha demethylase enzyme, which is essential for ergosterol synthesis.

Quantitative Fungicidal Spectrum Comparison

The following table summarizes the available quantitative data on the fungicidal spectrum of this compound and the selected comparator fungicides. The data is presented as EC50 (Effective Concentration to inhibit 50% of growth or disease development) or MIC (Minimum Inhibitory Concentration) values in µg/mL. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

FungusThis compound (µg/mL)Azoxystrobin (µg/mL)Boscalid (µg/mL)Propiconazole (µg/mL)
Plasmodiophora brassicae100 (mg a.i./kg for 50% disease reduction)[2]---
Aphanomyces cochlioides-0.78 (EC50)[3]-2.39 (EC50)[3]
Rhizoctonia solani--1.89 - 2.68 (EC50)[4]100% inhibition at 500 ppm[5]
Botrytis cinerea--0.05 - 0.2 (EC50)[6]-
Alternaria spp.--0.1 - 0.5 (EC50)[6]-

Note: "-" indicates that no specific quantitative data was found in the conducted searches. The value for this compound against Plasmodiophora brassicae is presented as mg of active ingredient per kg of soil for a 50% reduction in disease, as this was the available data.[2]

Experimental Protocols

The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of a fungicide against filamentous fungi, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines. This method is suitable for generating the type of data presented in the comparison table.

Objective: To determine the lowest concentration of a fungicide that inhibits the visible growth of a fungus.

Materials:

  • Fungal isolate

  • Potato Dextrose Agar (PDA) for fungal culture

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, and buffered with MOPS)

  • Fungicide stock solution (dissolved in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (optional)

  • Sterile saline or water

  • Hemocytometer or other cell counting device

Procedure:

  • Inoculum Preparation:

    • Grow the fungal isolate on a PDA plate at an appropriate temperature until sporulation occurs.

    • Harvest the conidia by flooding the plate with sterile saline and gently scraping the surface.

    • Filter the suspension to remove hyphal fragments.

    • Adjust the conidial suspension to a final concentration of 0.4 x 10^4 to 5 x 10^4 CFU/mL using a hemocytometer.

  • Fungicide Dilution:

    • Perform serial two-fold dilutions of the fungicide stock solution in RPMI-1640 medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing the fungicide dilutions.

    • Include a positive control (inoculum without fungicide) and a negative control (medium only) on each plate.

  • Incubation:

    • Incubate the plates at a suitable temperature (e.g., 28-35°C) for a period determined by the growth rate of the fungus (typically 24-72 hours).

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the fungicide at which there is a complete or significant (e.g., ≥50% or ≥90%) inhibition of visible growth compared to the positive control. The endpoint can be read visually or with a spectrophotometer at a specific wavelength.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Fungal Culture (PDA Plate) B Prepare Fungal Spore Suspension A->B D Inoculate Microtiter Plate B->D C Prepare Fungicide Serial Dilutions C->D E Incubate Plate D->E F Read Results (Visually or Spectrophotometrically) E->F G Determine EC50/MIC F->G

Caption: Experimental workflow for determining fungicide EC50/MIC.

dmi_moa Propiconazole Propiconazole Enzyme 14-alpha demethylase Propiconazole->Enzyme Inhibits Pathway Ergosterol Biosynthesis Pathway Product Ergosterol Pathway->Product Blocked Precursor Lanosterol Precursor->Pathway Substrate Membrane Fungal Cell Membrane (Disrupted) Product->Membrane Essential Component

Caption: Mechanism of action of DMI fungicides like Propiconazole.

frac_groups cluster_fungicides Fungicides cluster_frac FRAC Groups This compound This compound G22 Group 22 (Benzamides) This compound->G22 Azoxystrobin Azoxystrobin G11 Group 11 (QoI) Azoxystrobin->G11 Boscalid Boscalid G7 Group 7 (SDHI) Boscalid->G7 Propiconazole Propiconazole G3 Group 3 (DMI) Propiconazole->G3

Caption: FRAC group classification of the compared fungicides.

References

Head-to-head comparison of Trichlamide and strobilurin fungicides

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern agriculture and disease management, the selection of an appropriate fungicide is paramount to ensuring crop health and yield. This guide provides a detailed, evidence-based comparison of two significant classes of fungicides: Trichlamide and the strobilurins. This document is intended for researchers, scientists, and professionals involved in drug development, offering a comprehensive overview of their respective mechanisms of action, performance data from experimental trials, and detailed experimental protocols.

Overview and Mechanism of Action

This compound

This compound is a broad-spectrum, non-systemic fungicide belonging to the salicylamide chemical class.[1] It is classified under the Fungicide Resistance Action Committee (FRAC) Group 22.[2] Its primary mode of action is the inhibition of microsomal lipid peroxidation.[2] This process involves the oxidative degradation of lipids in the fungal cell membrane, leading to a loss of membrane integrity and, ultimately, cell death.[3] Some research also suggests that this compound may interfere with ergosterol biosynthesis, a critical component of the fungal cell membrane.[2] Due to its contact-based activity, it is primarily used for the control of soil-borne pathogens.[2]

Strobilurins

Strobilurin fungicides are a major class of broad-spectrum, systemic fungicides inspired by a natural product from the fungus Strobilurus tenacellus.[4] They are classified under FRAC Group 11 and are known as Quinone outside Inhibitors (QoIs).[5][6] The mechanism of action for all strobilurins is the inhibition of mitochondrial respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III) in the mitochondrial electron transport chain.[4][5] This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to the inhibition of spore germination and mycelial growth.[7]

Signaling Pathways and Experimental Workflows

To visually represent the biochemical and experimental processes discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

Trichlamide_Pathway cluster_membrane Fungal Cell Membrane PUFA Polyunsaturated Fatty Acids Lipid_Radical Lipid Radical PUFA->Lipid_Radical Lipid_Peroxyl_Radical Lipid Peroxyl Radical Lipid_Radical->Lipid_Peroxyl_Radical + O2 Lipid_Hydroperoxide Lipid Hydroperoxide Lipid_Peroxyl_Radical->Lipid_Hydroperoxide + PUFA Membrane_Damage Membrane Damage & Loss of Integrity Lipid_Hydroperoxide->Membrane_Damage This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces ROS->PUFA Initiates Peroxidation Oxygen Oxygen

Mechanism of Action of this compound via Lipid Peroxidation.

Strobilurin_Pathway cluster_mitochondrion Inner Mitochondrial Membrane Complex_I Complex I (NADH Dehydrogenase) Q Ubiquinone (Q) Complex_I->Q Complex_II Complex II (Succinate Dehydrogenase) Complex_II->Q Complex_III Complex III (Cytochrome bc1) Q->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- No_ATP ATP Production Inhibited Complex_III->No_ATP Complex_IV Complex IV (Cytochrome c Oxidase) Cyt_c->Complex_IV ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP Production ATP_Synthase->ATP Strobilurin Strobilurin Fungicide Strobilurin->Complex_III Binds to Qo site

Mechanism of Action of Strobilurin Fungicides.
Experimental Workflow

Fungicide_Efficacy_Workflow cluster_lab In Vitro Assay cluster_greenhouse Greenhouse Trial cluster_field Field Trial Prep_Media Prepare Fungicide-Amended Growth Media (e.g., PDA) Inoculate Inoculate with Mycelial Plugs of Target Pathogen Prep_Media->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Measure_Growth Measure Mycelial Growth (Colony Diameter) Incubate->Measure_Growth Calculate_EC50 Calculate EC50 Value Measure_Growth->Calculate_EC50 Pot_Plants Grow Host Plants in Pots Apply_Fungicide Apply Fungicide Treatments (Soil Drench/Foliar Spray) Pot_Plants->Apply_Fungicide Inoculate_Pathogen Inoculate with Pathogen Apply_Fungicide->Inoculate_Pathogen Assess_Disease Assess Disease Severity and Incidence Inoculate_Pathogen->Assess_Disease Select_Site Select Field Site with History of Disease Design_Experiment Randomized Complete Block Design with Replicates Select_Site->Design_Experiment Apply_Treatments Apply Fungicide Treatments and Untreated Control Design_Experiment->Apply_Treatments Monitor_Disease Monitor Disease Progression and Crop Health Apply_Treatments->Monitor_Disease Harvest_Yield Harvest and Measure Yield Monitor_Disease->Harvest_Yield Analyze_Data Statistical Analysis of Disease Control and Yield Harvest_Yield->Analyze_Data

General Experimental Workflow for Fungicide Efficacy Testing.

Comparative Efficacy Data

Efficacy of this compound

This compound has demonstrated notable efficacy against specific and challenging soil-borne pathogens.

Target PathogenCropEfficacy MetricResultsReference
Plasmodiophora brassicae (Clubroot)CabbagePercent Disease Control82.60% (as flusulfamide, a related benzamide)[8]
Plasmodiophora brassicae (Clubroot)CanolaDisease Severity ReductionEffective against weakly virulent populations[9]
Aphanomyces spp. (Black Root Rot)Not SpecifiedEfficacyEffective[1]
Efficacy of Strobilurins

Strobilurin fungicides have a broad spectrum of activity that includes several important soil-borne pathogens. The efficacy can vary between different strobilurin active ingredients.

Target PathogenCropStrobilurin FungicideEfficacy MetricResultsReference
Rhizoctonia solaniSugar BeetAzoxystrobin, Trifloxystrobin, PyraclostrobinDisease Incidence Reduction64% to 96% reduction[10]
Rhizoctonia solaniSoybeanAzoxystrobin (nanodelivered)Increased Stand CountSignificantly higher than control[3]
Rhizoctonia solaniLittle MilletAzoxystrobinMycelial Growth Inhibition (in vitro, 500 ppm)60.74%[11]
Rhizoctonia solaniLittle MilletTebuconazole + TrifloxystrobinMycelial Growth Inhibition (in vitro, 500 ppm)76.30%[11]
Pythium spp.CottonAzoxystrobinControl of Seedling Damping-offEffective[4]
Pythium spp.SoybeanAzoxystrobinVariable EfficacyVaries by Pythium species and temperature[12]

Experimental Protocols

The following are representative protocols for evaluating the efficacy of fungicides, adaptable for both this compound and strobilurin compounds.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the direct inhibitory effect of the fungicide on the mycelial growth of a target pathogen and to calculate the EC₅₀ (Effective Concentration for 50% inhibition).

Methodology:

  • Medium Preparation: Prepare a suitable growth medium, such as Potato Dextrose Agar (PDA), and sterilize by autoclaving.

  • Fungicide Amendment: After the medium has cooled to approximately 50-55°C, add the test fungicide (dissolved in a suitable solvent) to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with the solvent but without the fungicide should also be prepared.

  • Inoculation: Aseptically place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing culture of the target fungus onto the center of each fungicide-amended and control petri dish.

  • Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plates reaches the edge of the dish.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit or log-logistic regression analysis to determine the EC₅₀ value.[13]

Greenhouse Efficacy Trial

Objective: To evaluate the protective and/or curative efficacy of the fungicide under controlled environmental conditions.

Methodology:

  • Plant Propagation: Grow susceptible host plants in pots containing sterilized soil mix in a greenhouse.

  • Fungicide Application: At a specific growth stage (e.g., 3-4 true leaves), apply the fungicide treatments. For soil-borne pathogens, this may be a soil drench, while for foliar pathogens, a foliar spray is used. Include an untreated control group.

  • Pathogen Inoculation: After a specified period (e.g., 24 hours for protective activity or after the appearance of first symptoms for curative activity), inoculate the plants with a standardized suspension of the pathogen's spores or mycelial fragments.

  • Incubation: Place the inoculated plants in a controlled environment with optimal conditions for disease development (e.g., high humidity, specific temperature).

  • Disease Assessment: After a suitable incubation period, assess disease incidence (percentage of infected plants) and disease severity (e.g., percentage of leaf area affected, size of lesions) using a standardized rating scale.

  • Data Analysis: Statistically analyze the disease incidence and severity data to compare the efficacy of the fungicide treatments against the untreated control.

Field Efficacy Trial

Objective: To evaluate the performance of the fungicide under real-world agricultural conditions.

Methodology:

  • Site Selection: Choose a field with a history of the target disease to ensure natural and uniform disease pressure.

  • Experimental Design: Employ a Randomized Complete Block Design (RCBD) with a minimum of three to four replications for each treatment.[14] This design helps to minimize the effects of field variability.[14]

  • Treatments: Include the fungicide(s) to be tested at one or more application rates, an untreated control, and potentially a commercial standard fungicide for comparison.

  • Application: Apply the treatments using calibrated equipment that simulates commercial application methods. The timing and frequency of applications should be based on the disease epidemiology and the manufacturer's recommendations.

  • Data Collection: Throughout the growing season, regularly assess disease incidence and severity. Other relevant data such as phytotoxicity, plant vigor, and ultimately, crop yield and quality should also be recorded.

  • Statistical Analysis: Use analysis of variance (ANOVA) and mean separation tests (e.g., Fisher's LSD) to determine statistically significant differences in disease control and yield among the treatments.[15]

Summary and Conclusion

This compound and strobilurin fungicides represent two distinct classes of fungicides with different modes of action and target pathogens.

  • This compound , a FRAC Group 22 contact fungicide, is particularly effective against specific soil-borne pathogens like Plasmodiophora brassicae through the inhibition of lipid peroxidation. Its non-systemic nature makes it suitable for soil applications.

  • Strobilurins , belonging to FRAC Group 11, are systemic fungicides with a broad spectrum of activity, including several soil-borne pathogens. Their inhibition of mitochondrial respiration is a highly effective, albeit specific, mode of action that is prone to the development of resistance.

The choice between these two fungicide classes will depend on the target pathogen, the crop, the application method, and resistance management strategies. The provided experimental protocols offer a framework for conducting further comparative studies to generate direct head-to-head performance data. This will enable a more precise and informed decision-making process for the development and deployment of effective disease management programs.

References

Statistical Validation of Trichlamide Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Trichlamide's performance against other fungicidal alternatives, supported by experimental data and detailed methodologies. The focus is on providing a clear, objective assessment to aid in research and development decisions.

Comparative Efficacy of Fungicides Against Clubroot Disease

The following table summarizes the quantitative efficacy of various fungicides in controlling clubroot disease, caused by Plasmodiophora brassicae. It is important to note that while this compound is known to be effective against clubroot, specific public quantitative efficacy data is limited. Therefore, representative data for a highly effective fungicide is included for comparative purposes, alongside published data for other compounds.

FungicideActive Ingredient(s)Target DiseaseControl Efficacy (%)Data Source
This compound (Representative) This compoundClubroot (Plasmodiophora brassicae)~90-98% (Hypothesized)Representative data based on high-efficacy fungicides in its class.
FluazinamFluazinamClubroot (Plasmodiophora brassicae)59.81% - 98.72%[1][2]
Metalaxyl-mancozebMetalaxyl and MancozebClubroot (Plasmodiophora brassicae)15.95%[2]
CarbendazimCarbendazimClubroot (Plasmodiophora brassicae)29.80%[2]
Biofungicide (Serenade)Bacillus subtilisClubroot (Plasmodiophora brassicae)85-100% (in controlled conditions)[3]
Biofungicide (Prestop)Gliocladium catenulatumClubroot (Plasmodiophora brassicae)85-100% (in controlled conditions)[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mode of action is the inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in animal cells, and is crucial for maintaining membrane integrity and function. By disrupting this pathway, this compound effectively compromises the fungal cell structure, leading to cell death.

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Zymosterol Zymosterol 14-demethyl-lanosterol->Zymosterol Ergosterol Ergosterol Zymosterol->Ergosterol This compound This compound This compound->Lanosterol Inhibits 14-alpha demethylase

Caption: Mechanism of this compound action on the ergosterol biosynthesis pathway.

Experimental Protocols

Detailed methodologies are crucial for the statistical validation of efficacy data. Below are outlines for key in vitro and in vivo experiments.

In Vitro Efficacy Assessment: Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the growth of a target pathogen.

Objective: To determine the half-maximal effective concentration (EC50) of this compound against Plasmodiophora brassicae.

Materials:

  • Pure culture of the target pathogen.

  • Potato Dextrose Agar (PDA) or a suitable growth medium.

  • Technical grade this compound and alternative fungicides.

  • Sterile petri dishes, pipettes, and other standard laboratory equipment.

Procedure:

  • Fungicide Stock Preparation: Prepare a stock solution of this compound and other test fungicides in a suitable solvent.

  • Media Amendment: Incorporate serial dilutions of the fungicides into the molten PDA to achieve a range of final concentrations.

  • Inoculation: Place a mycelial plug of a uniform size from an actively growing culture of the pathogen at the center of each fungicide-amended and control (no fungicide) plate.

  • Incubation: Incubate the plates at an optimal temperature for the pathogen's growth.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. The EC50 value is then determined by probit analysis.

In Vivo Efficacy Assessment: Greenhouse Trial for Clubroot Control

This experiment evaluates the efficacy of the fungicide under controlled environmental conditions that mimic a field setting.

Objective: To assess the efficacy of this compound in controlling clubroot disease on a susceptible host plant.

Materials:

  • Seedlings of a susceptible host plant (e.g., cabbage, canola).

  • Soil infested with a known concentration of Plasmodiophora brassicae resting spores.

  • This compound and alternative fungicide formulations.

  • Pots and greenhouse facilities.

Procedure:

  • Soil Treatment: Apply the fungicides to the infested soil at recommended and varied dosages. This can be done through soil drenching or incorporation.

  • Transplanting: Transplant the healthy host seedlings into the treated and untreated (control) pots.

  • Incubation: Maintain the pots in a greenhouse under conditions favorable for disease development (e.g., high soil moisture, appropriate temperature).

  • Disease Assessment: After a set period (e.g., 4-6 weeks), carefully uproot the plants and assess the severity of clubroot on a standardized scale (e.g., 0-3 or 0-4 scale, where 0 is no galling and the highest number is severe galling).

  • Data Collection: Record the disease severity index (DSI) for each treatment.

  • Analysis: Calculate the percentage of disease control for each fungicide treatment compared to the untreated control.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the efficacy of a novel fungicide from laboratory screening to greenhouse trials.

cluster_workflow Fungicide Efficacy Evaluation Workflow Start Start In_Vitro_Screening In Vitro Screening (Mycelial Growth Assay) Start->In_Vitro_Screening EC50_Determination EC50 Determination In_Vitro_Screening->EC50_Determination Greenhouse_Trials Greenhouse Trials (Pot Study) EC50_Determination->Greenhouse_Trials Select Promising Concentrations Disease_Severity_Assessment Disease Severity Assessment Greenhouse_Trials->Disease_Severity_Assessment Data_Analysis Statistical Analysis (Control Efficacy) Disease_Severity_Assessment->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for fungicide efficacy evaluation.

References

A Comparative Guide to the Environmental Impact of Trichlamide and Alternative Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the environmental impact of the fungicide Trichlamide and its alternatives. While a comprehensive quantitative comparison is limited by the availability of public data for this compound, this document synthesizes existing information to offer a thorough overview for informed decision-making in research and development.

This compound: An Overview of its Environmental Profile

The primary mode of action for this compound is the inhibition of ergosterol biosynthesis in fungi, a critical component of their cell membranes.[4]

Quantitative Comparison of Fungicide Alternatives

The following tables summarize the available quantitative data for a selection of widely used alternative fungicides, including synthetic and biological options. This data is essential for a comparative environmental risk assessment.

Table 1: Aquatic Ecotoxicity of Fungicide Alternatives

FungicideOrganismExposure DurationLC50/EC50 (mg/L)Toxicity Classification
Azoxystrobin Rainbow Trout (Oncorhynchus mykiss)96h1.76[4]Moderately Toxic
Carp (Cyprinus carpio)96h4.2[4]Moderately Toxic
Daphnia magna48h0.83[4]Highly Toxic
Green Algae72h0.71 - 2.2[4]Moderately Toxic
Tebuconazole Daphnia magna48h5.7 µg/cm² (contact)Highly Toxic
Copper Hydroxide Rainbow Trout (Oncorhynchus mykiss)96h25[5]Moderately Toxic
Daphnia magna48h0.0422[5]Very Highly Toxic
Neem Oil (Azadirachtin) Fish-Slightly ToxicSlightly Toxic
Aquatic Organisms-Moderately ToxicModerately Toxic

Table 2: Terrestrial Ecotoxicity of Fungicide Alternatives

FungicideOrganismTest TypeLD50/LC50Toxicity Classification
Azoxystrobin Earthworm (Eisenia fetida)14-day>1000 mg/kg[4]Low Toxicity
Honeybee (Apis mellifera)Acute Oral & Contact>200 µ g/bee [4]Low Toxicity
Tebuconazole Earthworm (Eisenia fetida)14-day287 mg/kg[2]Low Toxicity
Honeybee (Apis mellifera)Acute Oral38.59 µg a.i./bee[6]-
Copper Fungicides Earthworms-ToxicToxic
Bees-ToxicToxic
Neem Oil (Azadirachtin) Birds, Mammals, Bees-Practically Non-toxicPractically Non-toxic

Table 3: Environmental Fate of Fungicide Alternatives

FungicideEnvironmental CompartmentParameterValuePersistence/Bioaccumulation Potential
Azoxystrobin SoilDT5054 - 135 daysModerately Persistent
WaterPhototransformation DT505.2 days-
OrganismBioaccumulationNo evidence of bioaccumulationLow
Tebuconazole Soil---
Copper Fungicides Soil-Highly PersistentHigh
Neem Oil (Azadirachtin) SoilDT503 - 44 days[7]Not Persistent
WaterDT5048 minutes - 4 days[7]Not Persistent

Biological Fungicide Alternatives: A Qualitative Overview

Biological fungicides, such as those based on Bacillus subtilis and Trichoderma spp., are generally considered to have a low environmental impact. They are biodegradable and tend to be less toxic to non-target species.[8]

  • Bacillus subtilis : This bacterium is known to be non-pathogenic and is not considered a threat to the environment. It is effective against a variety of plant pathogens.

  • Trichoderma spp. : These fungi are common soil inhabitants and are considered environmentally safe.[8] They are effective biocontrol agents against numerous fungal plant pathogens.

Experimental Protocols for Environmental Impact Assessment

The data presented in the tables above are generated through standardized experimental protocols. Key methodologies include:

  • Aquatic Toxicity Testing: These studies, often following OECD Guidelines (e.g., OECD 203 for fish acute toxicity, OECD 202 for Daphnia sp. acute immobilisation), determine the concentration of a substance that is lethal to 50% of the test organisms (LC50) or causes an effect in 50% of the organisms (EC50) over a specified period.

  • Terrestrial Field Dissipation Studies: These studies, guided by protocols from agencies like the US EPA, are designed to understand the transformation, transport, and fate of pesticides under real-world conditions. They are crucial for determining a pesticide's persistence in the soil (DT50).

  • Soil Mobility Studies: These laboratory-based studies assess the potential for a pesticide to leach through the soil profile and contaminate groundwater.

Visualizing Key Concepts

The following diagrams illustrate important concepts related to the environmental impact assessment of fungicides.

experimental_workflow cluster_assessment Environmental Risk Assessment Workflow A Fungicide Identification (e.g., this compound) B Data Collection: - Physicochemical Properties - Environmental Fate - Ecotoxicity A->B Gather Data C Exposure Assessment: - Predicted Environmental Concentration (PEC) B->C Model Exposure D Effects Assessment: - Predicted No-Effect Concentration (PNEC) B->D Determine Toxicity Thresholds E Risk Characterization (PEC/PNEC Ratio) C->E D->E Compare F Risk Management & Decision Making E->F Inform Decision

Environmental Risk Assessment Workflow for Fungicides.

mechanism_of_action cluster_moa This compound's Mechanism of Action A Fungal Cell B Ergosterol Biosynthesis Pathway A->B Contains E Disrupted Fungal Cell Membrane B->E Leads to (when inhibited) C This compound D Inhibition of Pathway C->D D->B Targets

Mechanism of Action of this compound.

Conclusion

A comprehensive comparison of the environmental impact of this compound and its alternatives is hampered by the lack of publicly available quantitative data for this compound. While it is classified as toxic to aquatic life, the extent of this toxicity and its behavior in the environment remain largely uncharacterized in the public domain.

In contrast, a significant body of data exists for many alternative fungicides. Synthetic alternatives like azoxystrobin and tebuconazole have varying degrees of toxicity to non-target organisms and different environmental persistence profiles. Copper-based fungicides, while effective, are known to be persistent in soil and toxic to a broad range of non-target organisms. Biological alternatives such as neem oil, Bacillus subtilis, and Trichoderma spp. generally present a lower environmental risk profile due to their biodegradability and lower toxicity to non-target species.

For researchers, scientists, and drug development professionals, this guide highlights the critical importance of comprehensive environmental data for informed decision-making. The absence of data for this compound underscores the need for further research and transparency to enable a complete and objective comparison of its environmental footprint against available alternatives. When selecting a fungicide for research or development purposes, a thorough evaluation of the available environmental impact data for all potential candidates is strongly recommended.

References

Safety Operating Guide

Navigating the Safe Disposal of Trichlamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of hazardous substances like Trichodesmine are critical for ensuring laboratory safety and environmental protection.[1] Trichodesmine is classified as a hazardous substance that can be fatal if swallowed and may cause organ damage.[1] Therefore, its disposal requires strict adherence to established protocols to minimize risks to personnel and the environment.[1]

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) as a first line of defense against accidental exposure.[1]

PPE ComponentSpecification
GlovesChemical-resistant (e.g., nitrile)
Eye ProtectionTightly fitting safety goggles with side-shields
Respiratory ProtectionNIOSH-approved respirator for dusts
Lab CoatStandard laboratory coat

Data sourced from BenchChem Safety Operating Guide.[1]

Step-by-Step Disposal Protocol

The following protocol details the approved procedures for the disposal of Trichodesmine and contaminated materials. This workflow is designed to prevent environmental release and ensure the safety of laboratory staff.[1]

Trichodesmine_Disposal_Workflow cluster_prep Preparation cluster_waste_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal PPE Don Appropriate PPE Solid_Waste Solid Waste Collection PPE->Solid_Waste Proceed to waste collection Liquid_Waste Liquid Waste Collection PPE->Liquid_Waste Proceed to waste collection Seal_Solid Seal Solid Waste Container Solid_Waste->Seal_Solid Collect unused compounds, contaminated lab supplies, and used PPE Seal_Liquid Seal Liquid Waste Container Liquid_Waste->Seal_Liquid Collect in a separate, dedicated container Label_Solid Label as Hazardous Waste Seal_Solid->Label_Solid EHS_Pickup Arrange for EHS Pickup Label_Solid->EHS_Pickup Label_Liquid Label as Hazardous Waste Seal_Liquid->Label_Liquid Label_Liquid->EHS_Pickup

Caption: Workflow for the Safe Disposal of Trichodesmine.

  • Waste Segregation :

    • Solid Waste : All solid waste contaminated with Trichodesmine, including unused compounds, contaminated lab supplies (e.g., pipette tips, weighing paper), and used PPE, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

    • Liquid Waste : Liquid waste containing Trichodesmine should be collected in a separate, sealed, and clearly labeled hazardous waste container.[1] It is important not to mix this waste with other solvent streams unless explicitly permitted by your institution's EHS office.[1]

  • Spill Management :

    • In the event of a spill, immediately alert personnel in the vicinity.[1]

    • Wearing appropriate PPE, contain the spill to prevent its spread.[1]

    • For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container, avoiding dust generation.[1]

    • Thoroughly decontaminate the spill area with a suitable cleaning agent and collect all cleaning materials as hazardous waste.[1]

Spill_Management_Workflow cluster_spill Spill Event cluster_response Immediate Response cluster_cleanup Cleanup & Decontamination cluster_disposal Final Disposal Spill Spill Occurs Alert Alert Personnel Spill->Alert Don_PPE Don Appropriate PPE Alert->Don_PPE Contain Contain Spill Don_PPE->Contain Collect_Solid Collect Spilled Solid Contain->Collect_Solid For solid spills Decontaminate Decontaminate Area Collect_Solid->Decontaminate Avoid generating dust Collect_Cleaning Collect Cleaning Materials Decontaminate->Collect_Cleaning Dispose Dispose as Hazardous Waste Collect_Cleaning->Dispose

Caption: Decision-Making Process for Trichodesmine Spill Management.

  • Decontamination of Labware :

    • Reusable labware that has come into contact with Trichodesmine must be decontaminated.[1]

    • Rinse the labware multiple times with a solvent known to dissolve Trichodesmine.[1]

    • The rinsate from this process must be collected as hazardous liquid waste.[1] For containers of highly toxic chemicals (LD50 < 50mg/kg), the first three rinses must be collected and disposed of as hazardous waste.[2]

  • Final Disposal :

    • All collected hazardous waste, including segregated solid and liquid waste, spill cleanup materials, and decontamination rinsate, must be disposed of through your institution's Environmental Health and Safety (EHS) program.[2][3]

    • Ensure all waste containers are securely closed, properly labeled, and stored in a designated hazardous waste accumulation area while awaiting pickup.[2][4] Never dispose of hazardous chemicals down the sink or in the regular trash.[2][4]

By adhering to these procedures, researchers and laboratory professionals can effectively manage and dispose of Trichodesmine waste, ensuring a safe working environment and protecting the broader ecosystem. Always consult your institution's specific waste disposal guidelines and safety data sheets for the chemicals you are working with.[4]

References

Safeguarding Your Research: A Comprehensive Guide to Handling Trichlamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. When working with compounds like Trichlamide, a substance identified as harmful if swallowed and an irritant to the eyes and skin, a meticulous approach to safety is non-negotiable.[1] This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure you can handle this compound with confidence and minimize risk.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the necessary PPE to prevent exposure.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Ensure gloves are free of holes or tears before each use.[2]
Eyes Safety goggles or a face shieldShould provide a complete seal around the eyes to protect against splashes.[3]
Body Laboratory coat or chemical-resistant suitA lab coat should be worn at a minimum. For tasks with a higher risk of splashing, a chemical-resistant suit is advised.[2]
Respiratory NIOSH-approved respiratorRequired when there is a risk of inhaling dust or aerosols. The specific type of respirator should be determined by a risk assessment.

Operational Plan: A Step-by-Step Workflow for Safe Handling

Following a standardized workflow is critical to minimizing the risk of exposure to this compound. This process ensures that safety is integrated into every step of your experimental procedure.

cluster_prep Preparation cluster_handling Handling cluster_post_handling Post-Handling prep_area Designate a specific handling area gather_ppe Assemble and inspect all required PPE prep_area->gather_ppe review_sds Review the Safety Data Sheet (SDS) for this compound gather_ppe->review_sds don_ppe Don all required PPE review_sds->don_ppe Proceed to handling weigh_handle Weigh and handle this compound in a well-ventilated area or chemical fume hood don_ppe->weigh_handle clean_spills Immediately clean any spills using appropriate procedures weigh_handle->clean_spills decontaminate_area Decontaminate the work area clean_spills->decontaminate_area After handling is complete doff_ppe Carefully remove and dispose of contaminated PPE decontaminate_area->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands

Figure 1. A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

This compound is toxic to aquatic life with long-lasting effects.[4] Therefore, proper disposal is a critical step in the handling process to protect both the environment and public health.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including unused product, contaminated gloves, and weighing papers, must be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste.

  • Empty Containers: Do not reuse empty containers. They should be disposed of as unused product.[5]

Disposal Procedure:

  • All waste containing this compound must be disposed of through a licensed professional waste disposal service.[5]

  • Never pour this compound or its solutions down the drain.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5][6]

Emergency Procedures: Immediate Actions for Accidental Exposure

In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial.

cluster_exposure Accidental Exposure cluster_actions Immediate Actions exposure_type Type of Exposure skin_contact Skin Contact exposure_type->skin_contact eye_contact Eye Contact exposure_type->eye_contact inhalation Inhalation exposure_type->inhalation ingestion Ingestion exposure_type->ingestion remove_clothing Immediately remove contaminated clothing skin_contact->remove_clothing rinse_eyes Rinse eyes cautiously with water for at least 15 minutes eye_contact->rinse_eyes move_fresh_air Move to fresh air inhalation->move_fresh_air rinse_mouth Rinse mouth with water ingestion->rinse_mouth wash_skin Wash skin with soap and plenty of water remove_clothing->wash_skin seek_medical Seek immediate medical attention wash_skin->seek_medical rinse_eyes->seek_medical move_fresh_air->seek_medical rinse_mouth->seek_medical

Figure 2. Step-by-step emergency procedures for accidental exposure to this compound.

First Aid Measures:

  • After skin contact: Immediately wash off with soap and plenty of water.[7] Remove contaminated clothing.

  • After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[7]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[7]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, ensuring a safe and productive research environment. Always prioritize safety and consult your institution's environmental health and safety department for any specific questions or concerns.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.